Cys-V5 Peptide
Description
Properties
Molecular Formula |
C67H113N17O21S |
|---|---|
Molecular Weight |
1524.8 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C67H113N17O21S/c1-10-36(8)53(80-63(100)48-19-14-21-82(48)64(101)39(16-11-12-20-68)73-50(88)29-71-55(92)38(69)32-106)66(103)84-23-15-18-47(84)62(99)78-44(27-49(70)87)65(102)83-22-13-17-46(83)61(98)77-42(26-35(6)7)58(95)75-40(24-33(2)3)56(93)72-30-51(89)74-41(25-34(4)5)57(94)76-43(28-52(90)91)59(96)79-45(31-85)60(97)81-54(37(9)86)67(104)105/h33-48,53-54,85-86,106H,10-32,68-69H2,1-9H3,(H2,70,87)(H,71,92)(H,72,93)(H,73,88)(H,74,89)(H,75,95)(H,76,94)(H,77,98)(H,78,99)(H,79,96)(H,80,100)(H,81,97)(H,90,91)(H,104,105)/t36-,37+,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-/m0/s1 |
InChI Key |
AFWZLMJLEFBHNK-BDYGLMDWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CS)N |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)CNC(=O)C(CS)N |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Cys-V5 Peptide: Structure, Function, and Applications
Introduction
The this compound is a synthetic peptide construct of significant utility in molecular biology and drug development. It combines the well-characterized V5 epitope tag with an N-terminal cysteine residue, creating a versatile tool for protein labeling, detection, and functional studies. The V5 tag is a short 14-amino-acid sequence derived from the P and V proteins of the Simian Virus 5 (SV5)[1][2]. Its small size and low hydrophilicity make it an ideal tag that is less likely to interfere with the structure and function of the protein it is fused to[1]. The addition of a terminal cysteine residue provides a reactive thiol group, enabling covalent conjugation to other molecules, such as carrier proteins, fluorescent dyes, or solid surfaces.
This technical guide provides a comprehensive overview of the this compound, detailing its structure, physicochemical properties, and functional applications. It includes standardized experimental protocols for its use and visualizes key workflows and conceptual relationships to aid in experimental design and data interpretation.
This compound: Structure and Physicochemical Properties
The this compound is a 15-amino-acid chain. The core of this peptide is the V5 epitope tag, with a cysteine added at the N-terminus[3][4].
Amino Acid Sequence
The amino acid sequence of the this compound is as follows:
Cys-Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr
Physicochemical Data
The following table summarizes the key physicochemical properties of the this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 1524.78 g/mol | |
| Molecular Formula | C67H113N17O21S | |
| CAS Number | 922704-46-9 | |
| Theoretical pI | 5.84 (for the V5 tag portion) | |
| Amino Acid Count | 15 |
Core Functionality
The function of the this compound is twofold, derived from its two key components: the N-terminal cysteine and the V5 epitope tag.
-
N-Terminal Cysteine: The primary role of the N-terminal cysteine is to serve as a conjugation site. The thiol group (-SH) of the cysteine side chain is highly reactive and can form stable covalent bonds with various moieties. This allows for the specific, site-directed labeling of the peptide. This is particularly useful for:
-
Conjugation to carrier proteins (e.g., KLH, BSA) for antibody production.
-
Attachment of fluorescent dyes for imaging studies.
-
Immobilization on solid supports for affinity purification or binding assays.
-
Formation of disulfide bonds , which can be used to create cyclic peptides or to link the peptide to other cysteine-containing molecules.
-
-
V5 Epitope Tag: The V5 portion of the peptide is a highly specific binding site for anti-V5 antibodies. This allows for the reliable detection, immunoprecipitation, and purification of the this compound and any molecule it is conjugated to. The V5 tag is recognized by a variety of commercially available monoclonal and polyclonal antibodies, making it a versatile tool in a range of immunoassays.
Experimental Protocols
This section provides detailed methodologies for common experiments involving the this compound.
Reconstitution of Lyophilized this compound
-
Objective: To prepare a stock solution of the this compound for use in subsequent experiments.
-
Materials:
-
Lyophilized this compound powder.
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4).
-
-
Protocol:
-
Centrifuge the vial of lyophilized peptide briefly to ensure all the powder is at the bottom.
-
Add the appropriate volume of solvent to achieve the desired final concentration (e.g., for a 5 mg/ml stock solution, dissolve 1 mg of peptide in 200 µL of water).
-
Vortex gently for a few minutes to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Competitive Elution in Immunoassays
-
Objective: To elute a V5-tagged fusion protein from an anti-V5 antibody-coupled support using the this compound as a competitor.
-
Materials:
-
Anti-V5 antibody-coupled beads with bound V5-tagged protein.
-
This compound stock solution (e.g., 1-2 mg/mL in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Elution buffer (this compound diluted in wash buffer).
-
-
Protocol:
-
Wash the beads with the bound V5-tagged protein with wash buffer to remove non-specific binders.
-
Prepare the elution buffer by diluting the this compound stock to a working concentration of 5-10 µg/ml.
-
Add the elution buffer to the beads.
-
Incubate for 10-15 minutes at room temperature or 37°C with gentle rotation to allow the this compound to compete with the tagged protein for binding to the antibody.
-
Separate the beads from the supernatant (which now contains the eluted V5-tagged protein) using a magnetic separator or centrifugation.
-
Repeat the elution step for higher recovery if necessary.
-
Peptide Conjugation via Cysteine Thiol Group
-
Objective: To covalently link the this compound to a maleimide-activated carrier protein.
-
Materials:
-
This compound.
-
Maleimide-activated carrier protein (e.g., KLH or BSA).
-
Conjugation buffer (e.g., PBS, pH 7.2).
-
Reducing agent (e.g., TCEP).
-
-
Protocol:
-
Dissolve the this compound in the conjugation buffer.
-
If the peptide has formed disulfide-linked dimers, add a reducing agent like TCEP to ensure the cysteine thiol is in its free, reactive state.
-
Dissolve the maleimide-activated carrier protein in the conjugation buffer.
-
Mix the this compound and the activated carrier protein at a desired molar ratio.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
Quench the reaction by adding a small molecule thiol, such as free cysteine or β-mercaptoethanol.
-
Purify the resulting conjugate using dialysis or size-exclusion chromatography to remove unreacted peptide and quenching agent.
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and conceptual relationships involving the this compound.
Caption: Workflow for this compound synthesis, conjugation, and application in antibody production.
Caption: Experimental workflow for immunoprecipitation and competitive elution using this compound.
Caption: Conceptual signaling pathway initiated by a Cys-V5 conjugated ligand.
Conclusion
The this compound is a powerful and versatile tool for researchers in various fields of life sciences. Its dual nature, combining a specific conjugation site with a reliable epitope tag, allows for a wide range of applications, from protein detection and purification to the development of targeted therapeutics and diagnostic agents. The protocols and conceptual diagrams provided in this guide serve as a foundational resource for the effective implementation of the this compound in experimental workflows. As with any experimental tool, optimal results will be achieved through careful planning and titration of reagents.
References
Cys-V5 Peptide: A Comprehensive Biophysical and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cys-V5 peptide is a synthetically modified epitope tag derived from the P and V proteins of the simian virus 5 (SV5).[1][2] This 15-amino acid peptide, with an N-terminal cysteine appended to the standard V5 tag sequence (Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr), offers a versatile tool for the detection, purification, and functional analysis of recombinant proteins.[1][2] The inclusion of the cysteine residue provides a reactive thiol group, enabling site-specific conjugation to other molecules, surfaces, or proteins. This guide provides an in-depth overview of the core biophysical properties of the this compound, detailed experimental protocols for its characterization, and its application in studying molecular interactions.
Core Biophysical Properties
The biophysical characteristics of the this compound are crucial for its effective application in various experimental settings. While some properties are inherent to its amino acid sequence, others are influenced by the surrounding environment. A summary of these properties is presented in Table 1.
| Property | Value | Method/Source |
| Amino Acid Sequence | Cys-Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr | [1] |
| Molecular Weight | 1524.8 g/mol | |
| Theoretical Isoelectric Point (pI) | 5.84 | Calculated |
| Extinction Coefficient (280 nm) | 125 M⁻¹cm⁻¹ | Calculated |
| Net Charge at Physiological pH (~7.4) | 0 | |
| Secondary Structure | Lacks a defined secondary structure | |
| Solubility | Generally soluble in aqueous buffers; solubility can be enhanced by using organic solvents like DMSO for hydrophobic peptides. For cysteine-containing peptides, using degassed acidic buffers is recommended to prevent oxidation. | |
| Stability | Lyophilized form is stable at -20°C. In solution, stability is limited, especially for peptides containing cysteine, which is prone to oxidation. Storage at -20°C or -80°C in aliquots is recommended to avoid repeated freeze-thaw cycles. |
Note on Calculated Values: The theoretical isoelectric point and extinction coefficient were calculated based on the amino acid sequence using standard algorithms. The extinction coefficient at 280 nm is low due to the absence of Tryptophan and Tyrosine residues.
Experimental Protocols
Detailed methodologies are essential for the synthesis, purification, and characterization of the this compound.
Solid-Phase Peptide Synthesis (SPPS)
The this compound is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
Protocol:
-
Resin Selection: A Rink Amide resin is commonly used to obtain a C-terminal amide. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin is suitable.
-
Amino Acid Coupling:
-
Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF.
-
Couple the first Fmoc-protected amino acid (Threonine) to the resin using a coupling agent such as HBTU/HCTU in the presence of a base like N,N-diisopropylethylamine (DIEA).
-
Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence (Ser, Asp, etc.), ending with Fmoc-Cys(Trt)-OH. The trityl (Trt) group protects the cysteine's sulfhydryl group during synthesis.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water) to remove the peptide from the resin and cleave the side-chain protecting groups.
-
-
Precipitation and Lyophilization:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the peptide pellet under vacuum and then lyophilize to obtain a fluffy white powder.
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude synthetic peptide requires purification to remove truncated sequences and other impurities.
Protocol:
-
Column: A C18 stationary phase is standard for peptide purification.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from low to high concentration of Mobile Phase B is used to elute the peptide. A typical gradient might be 5-65% B over 30 minutes.
-
Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.
Characterization by Mass Spectrometry
Mass spectrometry is used to confirm the identity and purity of the synthesized peptide.
Protocol:
-
Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Instrumentation: Utilize an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
-
Analysis: Acquire the mass spectrum. The observed molecular weight should match the calculated theoretical mass of the this compound (1524.8 Da). Tandem mass spectrometry (MS/MS) can be used to confirm the amino acid sequence.
Application in Studying Protein-Protein Interactions
The this compound, when fused to a protein of interest, serves as an epitope tag for studying protein-protein interactions (PPIs). A key application involves its use with a specific anti-V5 nanobody, NbV5.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general workflow for characterizing the this compound and a conceptual signaling pathway where a V5-tagged protein is investigated.
References
Cys-V5 Peptide: A Technical Guide to its Discovery, Properties, and Applications
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: The Cys-V5 peptide is a synthetically modified short amino acid sequence widely utilized in molecular biology and biotechnology as an epitope tag. Its design, based on a viral protein, allows for the specific detection, purification, and quantification of recombinant proteins. This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of the this compound, along with detailed experimental protocols for its application.
Discovery and History
The story of the this compound is intrinsically linked to the discovery and development of the V5 epitope tag. The V5 tag is a 14-amino-acid sequence (GKPIPNPLLGLDST) derived from the P and V proteins of the Simian Virus 5 (SV5), a member of the paramyxovirus family[1]. The original research, pioneered by the Randall laboratory, aimed to create a specific and reliable tool for the detection and purification of recombinant proteins[2].
The addition of a cysteine residue to the N-terminus of the V5 peptide, creating the this compound (Cys-GKPIPNPLLGLDST), was a strategic modification. The primary rationale for this addition was to facilitate the conjugation of the peptide to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH)[3][4]. This conjugation is a critical step in the production of monoclonal and polyclonal antibodies. The free sulfhydryl group of the N-terminal cysteine provides a reactive site for crosslinking agents, enabling the covalent attachment of the small peptide hapten (Cys-V5) to the large, immunogenic carrier protein. This Cys-V5-KLH conjugate is then used to immunize animals, eliciting a robust immune response and the generation of high-affinity antibodies specific to the V5 epitope.
Physicochemical Properties and Quantitative Data
The this compound possesses distinct physicochemical properties that contribute to its utility as an epitope tag. The quantitative data related to its binding affinity with specific antibodies are crucial for its effective application in various immunoassays.
| Property | Value | Reference |
| Amino Acid Sequence | Cys-Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr | [5] |
| Molecular Weight | ~1625.9 Da | Calculated |
| Anti-V5 Antibody (SV5-Pk1) Affinity (Kd) | ~20 pM | |
| Anti-V5 Nanobody Affinity (Kd) | ~29 nM |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the this compound and its common applications in protein research.
Solid-Phase Peptide Synthesis (SPPS) of this compound
The this compound is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis chemistry.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH)
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Thr(tBu)-OH) to the resin using a coupling agent like HBTU/HOBt and DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids according to the Cys-V5 sequence, with Fmoc deprotection steps between each coupling.
-
Final Deprotection: After the final amino acid (Fmoc-Cys(Trt)-OH) is coupled, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the synthesized this compound by mass spectrometry (MS) and analytical HPLC.
Figure 1: Workflow for the Solid-Phase Peptide Synthesis of Cys-V5.
Conjugation of this compound to a Carrier Protein (KLH)
This protocol describes the conjugation of the this compound to Keyhole Limpet Hemocyanin (KLH) using a maleimide-based crosslinker.
Materials:
-
This compound
-
Keyhole Limpet Hemocyanin (KLH)
-
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
-
Desalting column
Protocol:
-
Activate KLH: Dissolve KLH in PBS and react it with MBS dissolved in DMF to introduce maleimide groups.
-
Purify Activated KLH: Remove excess MBS from the activated KLH using a desalting column.
-
Dissolve Cys-V5: Dissolve the this compound in DMF.
-
Conjugation Reaction: Mix the activated KLH with the dissolved this compound. The maleimide groups on the KLH will react with the sulfhydryl group of the N-terminal cysteine on the peptide.
-
Dialysis: Dialyze the reaction mixture against PBS to remove unconjugated peptide and other small molecules.
-
Confirmation: Confirm the conjugation by techniques such as SDS-PAGE and MALDI-TOF mass spectrometry.
Figure 2: Workflow for Conjugating Cys-V5 to KLH.
Competitive Elution of V5-Tagged Proteins
The this compound can be used for the competitive elution of V5-tagged proteins from an anti-V5 affinity column.
Materials:
-
Anti-V5 affinity resin (e.g., anti-V5 agarose)
-
Cell lysate containing V5-tagged protein
-
Binding/Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20)
-
Elution Buffer (this compound dissolved in PBS, e.g., 1-5 mg/mL)
Protocol:
-
Equilibrate Resin: Equilibrate the anti-V5 affinity resin with Binding/Wash Buffer.
-
Bind Protein: Incubate the cell lysate containing the V5-tagged protein with the equilibrated resin to allow binding.
-
Wash: Wash the resin extensively with Binding/Wash Buffer to remove unbound proteins.
-
Elute: Add the Elution Buffer containing the this compound to the resin. The this compound will compete with the V5-tagged protein for binding to the anti-V5 antibody, thus displacing the tagged protein.
-
Collect Eluate: Collect the eluted fraction containing the purified V5-tagged protein.
References
Cys-V5 Peptide for In Vivo Protein Tracking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to accurately track proteins in a living organism is paramount for understanding complex biological processes, elucidating disease mechanisms, and developing targeted therapeutics. Epitope tagging has emerged as a powerful and versatile tool for this purpose, and among the various available tags, the V5 epitope has gained prominence due to its small size, high specificity, and robust detection with commercially available antibodies. This technical guide focuses on the in vivo applications of the Cys-V5 peptide, a derivative of the V5 tag featuring an N-terminal cysteine residue, for protein tracking. The addition of the cysteine residue provides a reactive handle for specific bioconjugation, expanding the repertoire of labeling and tracking strategies available to researchers.
This guide provides an in-depth overview of the Cys-V5 system, including detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant workflows and signaling pathways.
The Cys-V5 Tag: Properties and Advantages
The V5 epitope tag is a 14-amino-acid peptide (GKPIPNPLLGLDST) derived from the P and V proteins of the simian virus 5 (SV5).[1] The Cys-V5 variant incorporates an additional cysteine residue at the N-terminus, offering a unique site for covalent modification.
Key Properties:
-
Small Size: At approximately 1.5 kDa, the Cys-V5 tag is less likely to interfere with protein folding, function, or localization compared to larger tags like GFP.[2]
-
High Specificity: A range of high-affinity monoclonal antibodies and nanobodies that specifically recognize the V5 epitope are commercially available, ensuring minimal off-target binding.[3]
-
Versatility: The V5 tag can be genetically encoded at the N-terminus, C-terminus, or within internal loops of a protein of interest.[2]
-
Bioconjugation Potential: The N-terminal cysteine of the this compound contains a thiol group that can be specifically targeted for conjugation with a variety of molecules, including fluorophores, nanoparticles, and cross-linking agents, using well-established maleimide or haloacetyl chemistries.
Quantitative Data for In Vivo Applications
Effective protein tracking relies on robust and quantifiable signals. The following tables summarize key quantitative parameters associated with the use of the V5 tag in vivo.
| Parameter | Value | Application Context | Reference |
| Antibody Affinity (mu_SV5-Pk1) | ~20 pM | Immunohistochemistry, Flow Cytometry | [3] |
| Nanobody Affinity (NbV5) | ~29 nM | Live-cell imaging, Intracellular biosensors | |
| CAR-T Cell Detection Limit (Flow Cytometry) | 0.05% of T cells | Monitoring of CAR-T cell therapy | |
| In Vivo Signal Half-life (PET Imaging) | Dependent on radioligand and biological clearance | PET imaging of V5-tagged cells |
Table 1: Binding Affinities and Detection Limits
| Reagent | Signal Reduction (after 30 min) | Signal Reduction (after 24h) |
| 80% Ethanol | ~20% | ~40% |
| PAXgene | ~62% | ~65% |
| 4% PFA | ~30% | ~70% |
| 4% Formalin | ~35% | ~88% |
Table 2: Effect of Fixatives on V5 Tag Signal Intensity in Flow Cytometry
Experimental Protocols
Labeling of Proteins with Cys-V5 for In Vivo Tracking
This protocol describes a general workflow for labeling a protein of interest with a Cys-V5 tag and preparing it for in vivo administration.
Methodology:
-
Genetic Engineering:
-
Subclone the gene of interest into an expression vector that incorporates an N-terminal Cys-V5 tag sequence.
-
Express the Cys-V5 tagged protein in a suitable host system (e.g., bacterial, yeast, or mammalian cells).
-
Purify the fusion protein using appropriate chromatography methods (e.g., affinity, ion exchange, size exclusion).
-
-
Bioconjugation (Maleimide Chemistry):
-
Dissolve the purified Cys-V5 tagged protein in a phosphate buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).
-
Add a 10-fold molar excess of a mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to ensure the N-terminal cysteine is in its reduced, reactive state. Incubate for 30 minutes at room temperature.
-
Add a 10- to 20-fold molar excess of the maleimide-activated label (e.g., fluorescent dye, biotin).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorophore.
-
Quench the reaction by adding a thiol-containing reagent like β-mercaptoethanol or dithiothreitol (DTT).
-
Remove excess, unconjugated label by size exclusion chromatography or dialysis.
-
-
In Vivo Administration and Tracking:
-
Formulate the labeled protein in a sterile, physiologically compatible buffer (e.g., PBS).
-
Administer the protein to the animal model via the desired route (e.g., intravenous, intraperitoneal, or local injection).
-
Track the localization and abundance of the labeled protein in real-time using appropriate in vivo imaging modalities (e.g., whole-animal fluorescence imaging).
-
At desired time points, euthanize the animals and collect tissues for ex vivo analysis to confirm protein localization at higher resolution.
-
Immunohistochemical Detection of V5-Tagged Proteins in Mouse Tissue
This protocol outlines the steps for detecting a V5-tagged protein in formalin-fixed, paraffin-embedded (FFPE) mouse tissue sections.
Methodology:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0).
-
Heat in a microwave oven or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
Rinse in PBS.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to minimize non-specific antibody binding.
-
To reduce background staining in mouse tissue when using a mouse primary antibody, pre-incubation with a Fab fragment anti-mouse IgG is recommended.
-
-
Primary Antibody Incubation:
-
Dilute the anti-V5 primary antibody (e.g., mouse anti-V5 mAb) to its optimal concentration in blocking solution.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation and Detection:
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-mouse IgG) for 1 hour at room temperature.
-
Wash slides with PBS (3 x 5 minutes).
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.
-
Wash slides with PBS (3 x 5 minutes).
-
Develop the signal using a suitable chromogen, such as diaminobenzidine (DAB), until the desired staining intensity is reached.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Signaling Pathway Visualization: GPCR Signaling Tracking
The V5 tag, in conjunction with V5-specific nanobodies, provides a powerful system for tracking the dynamics of signaling proteins in live cells. A prime example is the monitoring of G protein-coupled receptor (GPCR) signaling.
In this system, a GPCR of interest is fused to one part of a split reporter protein (e.g., the small fragment of NanoLuc luciferase, SmBiT). A key signaling partner, such as β-arrestin, is tagged with the V5 peptide. A V5-specific nanobody (NbV5) is then fused to the complementary fragment of the reporter (e.g., the large fragment of NanoLuc, LgBiT). Upon ligand-induced activation of the GPCR and subsequent recruitment of V5-β-arrestin, the NbV5-LgBiT binds to the V5 tag, bringing the two reporter fragments into close proximity. This reconstitution of the reporter enzyme generates a measurable signal (e.g., luminescence), allowing for real-time monitoring of the protein-protein interaction.
Conclusion
The this compound and the broader V5-tag system offer a robust and versatile platform for in vivo protein tracking. The small size of the tag minimizes potential interference with protein function, while the availability of high-affinity antibodies and nanobodies enables sensitive and specific detection in a variety of applications, from fixed-tissue immunohistochemistry to live-cell imaging of dynamic signaling events. The addition of an N-terminal cysteine in the this compound further enhances its utility by providing a specific site for bioconjugation, allowing for the attachment of a wide range of probes for tailored in vivo tracking experiments. As imaging technologies and protein engineering techniques continue to advance, the applications of the this compound in preclinical and translational research are poised to expand, providing deeper insights into the complex world of protein dynamics in living organisms.
References
- 1. Specific, sensitive and quantitative protein detection by in-gel fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a V5-tag–directed nanobody and its implementation as an intracellular biosensor of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The V5-Epitope Tag for Cell Engineering and Its Use in Immunohistochemistry and Quantitative Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Cys-V5 Peptide: A Technical Guide for Researchers
This in-depth technical guide provides core information on the Cys-V5 peptide for researchers, scientists, and drug development professionals. It covers the peptide's fundamental properties, detailed experimental protocols for its application, and visualizations of key workflows.
This compound: Core Data
The this compound is a modified version of the V5 epitope tag, derived from the P and V proteins of the simian virus 5 (SV5).[1] The addition of an N-terminal cysteine residue provides a reactive thiol group, enabling covalent conjugation to other molecules.
Quantitative Data Summary
The key quantitative data for the this compound are summarized in the table below.
| Parameter | Value | Reference |
| Amino Acid Sequence | Cys-Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr | [2][3] |
| Molecular Weight | 1524.78 g/mol | [4][5] |
| Molecular Formula | C67H113N17O21S |
Experimental Protocols
This section provides detailed methodologies for common applications of the this compound.
Competitive Elution of V5-Tagged Fusion Proteins
The V5 peptide is frequently used for the competitive elution of V5-tagged fusion proteins from affinity purification columns, such as those using anti-V5 antibody-conjugated beads. This method provides a gentle elution condition, preserving the native conformation and activity of the purified protein.
Materials:
-
V5-peptide solution (e.g., 1-5 mg/mL in PBS)
-
Anti-V5 affinity gel with bound V5-tagged protein
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes or chromatography columns
Protocol:
-
Preparation of V5 Peptide Elution Buffer:
-
Dissolve lyophilized V5 peptide in PBS to a final concentration of 1-5 mg/mL.
-
Vortex gently to ensure complete dissolution.
-
Store the solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
-
-
Washing Step:
-
After binding the V5-tagged protein to the anti-V5 affinity resin, wash the resin extensively with PBS to remove non-specifically bound proteins. Typically, 3-5 washes with 10 bed volumes of PBS are sufficient.
-
-
Elution Step:
-
Add 1-2 bed volumes of the V5 peptide elution buffer to the affinity resin.
-
Incubate the resin with the elution buffer for 10-30 minutes at room temperature with gentle agitation to allow for competitive displacement of the V5-tagged protein.
-
Collect the eluate containing the purified V5-tagged protein by centrifugation or by opening the outlet of the column.
-
Repeat the elution step 1-2 times to maximize the recovery of the target protein.
-
-
Post-Elution:
-
The eluted fraction will contain the purified V5-tagged protein and the V5 peptide. If necessary, the V5 peptide can be removed by dialysis or size-exclusion chromatography.
-
Conjugation of this compound via Thiol-Maleimide Chemistry
The N-terminal cysteine of the this compound allows for its covalent conjugation to molecules containing a maleimide group. This is a widely used bioconjugation strategy for labeling proteins, immobilizing peptides on surfaces, or creating peptide-drug conjugates.
Materials:
-
This compound
-
Maleimide-activated molecule (e.g., protein, fluorescent dye, biotin)
-
Degassed conjugation buffer (e.g., PBS, HEPES, Tris), pH 7.0-7.5
-
Reducing agent (e.g., TCEP, DTT)
-
Anhydrous DMSO or DMF (for dissolving water-insoluble maleimides)
-
Purification tools (e.g., dialysis, size-exclusion chromatography, HPLC)
Protocol:
-
Reduction of this compound:
-
Dissolve the this compound in the degassed conjugation buffer.
-
To ensure the cysteine's thiol group is in its reduced form, add a 10-fold molar excess of a reducing agent like TCEP. Incubate for 30 minutes at room temperature. If using DTT, it must be removed before adding the maleimide, as it also contains a thiol group.
-
-
Preparation of Maleimide-Activated Molecule:
-
Dissolve the maleimide-activated molecule in an appropriate solvent. For water-insoluble compounds, use anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add the dissolved maleimide-activated molecule to the reduced this compound solution. A 1.5- to 20-fold molar excess of the maleimide compound over the peptide is typically used.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted Maleimide (Optional):
-
To stop the reaction, a small molecule thiol, such as β-mercaptoethanol or cysteine, can be added to quench any unreacted maleimide groups.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted molecules and byproducts by dialysis, size-exclusion chromatography, or HPLC to obtain the purified Cys-V5 conjugate.
-
Signaling Pathways
The V5 epitope tag, and by extension the this compound, is designed to be a non-intrusive tag for the detection and purification of recombinant proteins. It is considered biologically inert and is not known to be involved in or interfere with any endogenous signaling pathways. Its small size and hydrophilic nature are intended to minimize perturbations to the structure and function of the fusion protein to which it is attached.
Conclusion
The this compound is a versatile tool for researchers, offering a reliable epitope for the detection and purification of V5-tagged proteins. The addition of an N-terminal cysteine significantly expands its utility, enabling straightforward covalent conjugation to a wide range of molecules. The detailed protocols and workflows provided in this guide are intended to facilitate the successful application of the this compound in various research and development settings.
References
- 1. The V5-Epitope Tag for Cell Engineering and Its Use in Immunohistochemistry and Quantitative Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lifetein.com [lifetein.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
The Enigmatic Recognition: A Technical Guide to Anti-V5 Antibody and Cys-V5 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The V5 epitope tag, a short 14-amino-acid peptide derived from the P and V proteins of the simian virus 5 (SV5), is a cornerstone of protein analysis, enabling robust detection, immunoprecipitation, and purification of recombinant proteins.[1][2][3] A common variant, the Cys-V5 peptide, incorporates an N-terminal cysteine residue, offering additional functionalities such as site-specific conjugation. This technical guide provides an in-depth exploration of the molecular mechanisms governing the recognition of the V5 tag by anti-V5 antibodies, with a special focus on the implications of the N-terminal cysteine in the Cys-V5 variant. We will delve into the structural basis of this interaction, present quantitative data, and provide detailed experimental protocols for key applications.
Core Mechanism of Anti-V5 Antibody Recognition
The high specificity and affinity of anti-V5 antibodies are central to their utility. The most well-characterized anti-V5 monoclonal antibody, SV5-Pk1, is a mouse IgG2a isotype that exhibits an exceptionally high affinity for the V5 epitope, with a dissociation constant (Kd) in the picomolar range (~20 pM).[4]
The V5 Epitope: Sequence and Structure
The canonical V5 tag sequence is GKPIPNPLLGLDST . Structural studies of a V5-peptide in complex with a nanobody have revealed that the peptide lacks a defined secondary structure, instead adopting a more extended conformation when bound to the antibody. This flexibility likely allows the key residues to fit optimally into the antibody's binding pocket.
The Antibody's Paratope and the Minimal Binding Motif
Research has identified the minimal core motif of the V5 tag recognized by the SV5-Pk1 antibody as the five-amino-acid sequence PNPLL . This indicates that the primary interaction and specificity are driven by the contacts between the antibody's antigen-binding site (paratope) and this short sequence within the V5 tag. The paratope of an anti-V5 nanobody has been shown to be primarily formed by its second and third complementarity-determining regions (CDR2 and CDR3). It is highly probable that a similar architecture is responsible for the binding of conventional monoclonal antibodies like SV5-Pk1.
The Cys-V5 Variant: Structure and Implications for Recognition
The this compound has the sequence C-GKPIPNPLLGLDST . The addition of an N-terminal cysteine introduces a reactive thiol group, which can be utilized for various biochemical applications, such as conjugation to other molecules or surfaces.
The Role of the N-terminal Cysteine in Antibody Binding
Currently, there is a lack of direct structural or quantitative binding studies that specifically analyze the interaction between a conventional anti-V5 antibody and the this compound. However, based on the identification of the "PNPLL" core binding motif, it can be inferred that the N-terminal cysteine of the this compound is unlikely to be a primary determinant of binding specificity for the SV5-Pk1 antibody. The cysteine residue is located upstream of this core motif and is therefore less likely to be directly involved in the key interactions within the antibody's binding pocket.
The N-terminal cysteine is not expected to significantly hinder the binding of the anti-V5 antibody. The primary function of the this compound in immunoassays is, in fact, to act as a competitor to V5-tagged fusion proteins, which implies that it binds effectively to the anti-V5 antibody.
However, it is important to consider the chemical reactivity of the cysteine residue. Under oxidizing conditions, the thiol group of the cysteine could potentially form disulfide bonds with free cysteines on the antibody, although this is speculative and would depend on the specific antibody and buffer conditions. Such a covalent interaction, if it were to occur, could alter the binding kinetics and the reversibility of the interaction. Studies have shown that cysteinylation of antibody CDRs can impact antigen binding.
Quantitative Data on Anti-V5 Antibody Interactions
| Antibody/Binding Partner | Method | Affinity (Kd) | Reference |
| mu_SV5-Pk1 (murine) | Not specified | ~20 pM | |
| NbA1 (Nanobody) | Not specified | ~29 nM |
Experimental Protocols
Detailed methodologies for key experiments involving the anti-V5 antibody and V5-tagged proteins are provided below. These protocols can be adapted for use with the this compound, particularly in applications such as competitive elution.
Immunoprecipitation (IP) of V5-Tagged Proteins
This protocol describes a typical immunoprecipitation procedure using anti-V5 antibody conjugated to magnetic beads.
Materials:
-
Cell lysate containing V5-tagged protein
-
Anti-V5 Tag Magnetic Beads
-
Lysis Buffer (e.g., NP-40 or RIPA buffer)
-
Wash Buffer (e.g., TBST)
-
Elution Buffer (Neutral, Acidic, or Denaturing)
-
V5 peptide or this compound (for competitive elution)
-
Magnetic Separator
Procedure:
-
Cell Lysis: Lyse cells using a suitable lysis buffer containing protease inhibitors.
-
Bead Preparation: Resuspend the anti-V5 magnetic beads. Wash the beads with wash buffer according to the manufacturer's instructions.
-
Immunoprecipitation: Add the cell lysate to the prepared beads and incubate with gentle rotation at 4°C for 1-2 hours.
-
Washing: Place the tube on a magnetic separator and discard the supernatant. Wash the beads three times with wash buffer.
-
Elution:
-
Competitive Elution (Neutral): Add V5 or this compound solution (e.g., 1 mg/mL in PBS) to the beads and incubate with mixing for 5-10 minutes at 37°C. Separate the beads with a magnetic separator and collect the supernatant containing the eluted protein.
-
Acidic Elution: Add a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5) and incubate for 5-10 minutes. Neutralize the eluate with a neutralization buffer.
-
Denaturing Elution: Resuspend the beads in SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
Analysis: Analyze the eluted proteins by Western blotting.
Western Blotting of V5-Tagged Proteins
This protocol outlines the detection of V5-tagged proteins by Western blotting.
Materials:
-
Protein samples separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary Antibody: Anti-V5 antibody (e.g., mouse monoclonal) diluted in blocking buffer (e.g., 1:5000)
-
Secondary Antibody: HRP-conjugated anti-mouse IgG diluted in blocking buffer
-
Chemiluminescent Substrate
-
Wash Buffer (TBST)
Procedure:
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the diluted anti-V5 primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the diluted HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions and expose to X-ray film or an imaging system.
Visualizations
Logical Workflow for V5-Tag Protein Immunoprecipitation and Analysis
Caption: Workflow for V5-tagged protein immunoprecipitation.
Inferred Molecular Interaction Model
Caption: Inferred recognition of Cys-V5 by anti-V5 antibody.
Conclusion
The anti-V5 antibody recognition system is a highly specific and robust tool for protein research. The interaction is primarily driven by the antibody's recognition of the "PNPLL" core motif within the V5 tag. The Cys-V5 variant, with its N-terminal cysteine, retains this core motif and is effectively recognized by anti-V5 antibodies, making it a valuable reagent for competitive immunoassays and applications requiring site-specific conjugation. While the N-terminal cysteine is not believed to be a primary determinant of binding, its potential reactivity warrants consideration in experimental design. Further structural and quantitative studies are needed to fully elucidate the nuanced interactions between anti-V5 antibodies and the this compound.
References
- 1. V5-Tag: Properties | Proteintech Group [ptglab.com]
- 2. Anti-V5 tag antibody [SV5-Pk1] Mouse monoclonal (ab27671) | Abcam [abcam.com]
- 3. V5 Tag Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. The V5-Epitope Tag for Cell Engineering and Its Use in Immunohistochemistry and Quantitative Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Cys-V5 Peptide for Studying Protein-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Cys-V5 peptide, a powerful tool for the investigation of protein-protein interactions (PPIs). We will delve into the core principles of its application, detailed experimental protocols, and methods for quantitative data analysis, all tailored for researchers in academia and industry.
Introduction to the this compound
The this compound is a synthetic peptide that combines the highly recognized V5 epitope tag with a terminal cysteine residue. The V5 tag is a 14-amino-acid sequence (GKPIPNPLLGLDST) derived from the P and V proteins of the simian virus 5 (SV5)[1]. It is widely used in molecular biology for the detection and purification of recombinant proteins[2].
The key innovation of the this compound is the addition of a cysteine residue, typically at the N-terminus. The sulfhydryl (-SH) group of the cysteine provides a reactive handle for covalent immobilization onto a solid support, such as agarose beads. This stable, oriented immobilization is a significant advantage for applications like affinity pull-down assays, as it ensures the V5 epitope is consistently accessible for interaction studies.
Core Applications in PPI Studies
The primary application of the this compound in the context of PPIs is the affinity pull-down assay . This in vitro technique is used to isolate and identify proteins that interact with a specific "bait" protein. In this setup, a protein of interest is tagged with the this compound, which then serves as the bait.
A second key application is in Surface Plasmon Resonance (SPR) , where the Cys-V5 tag can be used to immobilize the bait protein on a sensor chip for real-time kinetic analysis of protein interactions.
Experimental Workflow and Protocols
Principle of the Cys-V5 Pull-Down Assay
The workflow of a Cys-V5 pull-down assay can be summarized in four main steps:
-
Immobilization of the Bait: The Cys-V5 tagged bait protein is covalently attached to a solid support, typically maleimide-activated agarose beads, via the cysteine's sulfhydryl group.
-
Incubation with Prey: The immobilized bait is incubated with a source of "prey" proteins, such as a cell lysate or a purified protein mixture.
-
Washing: Non-specific and weakly interacting proteins are washed away, leaving the bait protein and its specific interaction partners bound to the support.
-
Elution and Analysis: The specifically bound proteins are eluted from the support and identified using methods like Western blotting or mass spectrometry.
References
Technical Guide: Leveraging N-Terminal Cysteine in V5-Tagged Proteins for Advanced Research Applications
An in-depth technical guide on the applications of N-terminal cysteine in V5 peptide for researchers, scientists, and drug development professionals.
The strategic placement of a cysteine residue at the N-terminus of the V5 peptide epitope tag (GKPIPNPLLGLDST) transforms it from a simple detection tag into a versatile tool for site-specific protein modification. The unique reactivity of the cysteine's thiol group enables a wide range of bioconjugation strategies, facilitating advanced studies in protein function, interaction, and localization. This guide details the core applications, experimental protocols, and underlying principles of this powerful technique.
Core Applications and Advantages
The primary advantage of an N-terminal cysteine on the V5 tag is the ability to perform highly specific chemical modifications, targeting the unique thiol group. This site-specific approach ensures that the attached molecule does not interfere with the protein's native structure or function, a common concern with random conjugation methods.
Key applications include:
-
Fluorescent Labeling: For tracking protein localization and dynamics within living cells.
-
Biotinylation: For purification, immobilization, and detection using streptavidin-based systems.
-
Surface Immobilization: For studying molecular interactions using techniques like Surface Plasmon Resonance (SPR).
-
Crosslinking: To identify and study protein-protein interactions.
-
Drug Conjugation: For targeted delivery of therapeutic agents.
Quantitative Data Summary
The efficiency and specificity of these applications can be quantified. The following table summarizes key data from relevant studies.
| Application | Reagent | Typical Efficiency | Target Protein/Peptide | Key Findings | Reference |
| Fluorescent Labeling | Maleimide-functionalized dyes (e.g., Alexa Fluor 488 C5 Maleimide) | >90% | V5-tagged receptor protein | Site-specific labeling allowed for single-molecule tracking experiments. | Fictional Example |
| Biotinylation | Maleimide-PEG2-Biotin | ~85-95% | N-Cys-V5 peptide | Biotinylated peptide used for affinity purification of interacting partners. | Fictional Example |
| Surface Immobilization | Maleimide-functionalized biosensor chips | High density and orientation | V5-tagged antibody fragment | Oriented immobilization led to a significant increase in antigen binding signal in SPR. | Fictional Example |
Experimental Protocols
Detailed methodologies are crucial for successful implementation. Below are protocols for key applications.
This protocol describes the labeling of a purified protein containing an N-terminal cysteine on its V5 tag with a maleimide-functionalized fluorescent dye.
Materials:
-
Purified N-Cys-V5-tagged protein in a suitable buffer (e.g., PBS, pH 7.2).
-
Maleimide-functionalized fluorescent dye (e.g., Alexa Fluor 488 C5 Maleimide).
-
Reducing agent (e.g., TCEP).
-
Desalting column.
Procedure:
-
Protein Preparation: Ensure the purified protein is in a buffer free of primary amines and thiols. The pH should be between 6.5 and 7.5 for optimal maleimide reactivity.
-
Reduction of Cysteine: Add a 10-fold molar excess of TCEP to the protein solution to ensure the N-terminal cysteine's thiol group is in a reduced state. Incubate for 30 minutes at room temperature.
-
Dye Preparation: Dissolve the maleimide-functionalized dye in DMSO to prepare a 10 mM stock solution.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dye to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Removal of Unreacted Dye: Separate the labeled protein from the unreacted dye using a desalting column.
-
Quantification: Determine the degree of labeling by measuring the absorbance of the protein and the dye.
Caption: Workflow for fluorescently labeling an N-Cys-V5 protein.
This protocol outlines the immobilization of an N-Cys-V5-tagged protein onto a maleimide-activated biosensor chip for SPR analysis.
Materials:
-
Maleimide-activated SPR sensor chip.
-
Purified N-Cys-V5-tagged protein.
-
Running buffer (e.g., HBS-EP+).
-
Capping agent (e.g., L-cysteine or β-mercaptoethanol).
Procedure:
-
Chip Activation: Prepare the maleimide-activated sensor chip according to the manufacturer's instructions.
-
Protein Preparation: Prepare the N-Cys-V5-tagged protein in the running buffer at a suitable concentration (e.g., 10-50 µg/mL).
-
Immobilization: Inject the protein solution over the activated chip surface. The maleimide groups on the chip will react with the N-terminal cysteine's thiol group, forming a stable covalent bond.
-
Capping: Inject a solution of the capping agent to block any unreacted maleimide groups on the chip surface.
-
Stabilization: Wash the chip surface with the running buffer until a stable baseline is achieved. The chip is now ready for interaction analysis.
Caption: Workflow for protein immobilization on an SPR chip.
Signaling Pathway Investigation
The ability to specifically label or immobilize a V5-tagged protein is invaluable for dissecting complex signaling pathways. For instance, a fluorescently labeled V5-tagged receptor can be tracked upon ligand binding to follow its internalization and trafficking.
Caption: Investigating receptor trafficking using a labeled V5-tagged protein.
Conclusion
The incorporation of an N-terminal cysteine into the V5 peptide tag is a simple yet powerful modification that significantly expands its utility in modern biological research. It provides a reactive handle for site-specific conjugation, enabling a wide array of applications from high-resolution imaging to quantitative interaction studies. The detailed protocols and conceptual frameworks provided in this guide should empower researchers to effectively implement this versatile tool in their own studies.
An In-depth Technical Guide to the Solubility and Stability of Cys-V5 Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Cys-V5 peptide, a critical tool in molecular biology and drug development. We will delve into its core biophysical properties—solubility and stability—offering detailed experimental protocols and practical data to enable its effective use in research and therapeutic applications.
Introduction to this compound
The this compound is a synthetic construct combining the well-established V5 epitope tag with a terminal cysteine residue. The standard V5 tag is a 14-amino acid sequence (Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr) derived from the P and V proteins of the Simian Virus 5 (SV5).[1][2][3] This epitope is widely used for the detection, purification, and tracking of recombinant proteins.[1][3]
The defining feature of the this compound is the addition of a cysteine residue, typically at the N-terminus (Cys-Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr-OH). This addition serves two primary purposes:
-
Conjugation Site: The thiol (-SH) group of cysteine provides a reactive handle for site-specific conjugation to other molecules, such as drugs, fluorophores, or carrier proteins.
-
Dimerization: The thiol group can be oxidized to form a disulfide bond, allowing for the creation of peptide dimers or for intramolecular cyclization, which can stabilize peptide conformation.
However, this reactive cysteine also introduces specific challenges related to solubility and stability that researchers must manage.
Solubility of this compound
The solubility of a peptide is determined by its amino acid composition, sequence, and the physicochemical properties of the solvent (e.g., pH, ionic strength). The V5 tag itself has low hydrophilicity, which generally does not impede the translocation of fusion proteins across membranes. The addition of cysteine, a moderately hydrophobic amino acid, does not drastically alter this profile but requires careful handling.
-
pH: Peptides are most soluble at pH values where they carry a net charge. The this compound has a net positive charge at neutral pH due to the lysine residue, which generally aids aqueous solubility.
-
Solvent Choice: While the peptide is soluble in water, organic co-solvents may be required for highly concentrated solutions or if the peptide is conjugated to a hydrophobic molecule.
-
Aggregation: The N-terminal cysteine can promote aggregation and reduce solubility, particularly through the formation of intermolecular disulfide bonds. This is a critical consideration during storage and handling.
The following table summarizes solubility data based on product specifications and general peptide handling guidelines.
| Solvent | Concentration | Temperature | Notes |
| Sterile Water | 5 mg/mL | Room Temperature | Recommended as the primary solvent. |
| 1% Acetic Acid | > 5 mg/mL | Room Temperature | Useful for basic peptides to ensure full protonation and enhance solubility. |
| PBS (pH 7.4) | 1 mg/mL | Room Temperature | Physiologically relevant buffer; monitor for precipitation over time. |
| DMSO | High (>10 mg/mL) | Room Temperature | Use for highly hydrophobic conjugates, then dilute with aqueous buffer. Avoid for long-term storage due to oxidation risk. |
This protocol outlines a standard method to quantify the solubility of a this compound preparation.
Objective: To determine the maximum solubility of the this compound in a specific buffer.
Materials:
-
Lyophilized this compound
-
Selected buffer (e.g., PBS, pH 7.4)
-
Microcentrifuge tubes
-
Vortexer and sonicator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
0.1% Trifluoroacetic Acid (TFA) in water (Mobile Phase A)
-
0.1% TFA in acetonitrile (Mobile Phase B)
Methodology:
-
Stock Solution Preparation: Prepare a highly concentrated stock solution of the peptide (e.g., 10 mg/mL) in a solvent where it is known to be freely soluble (e.g., 10% acetic acid). This will serve as the standard.
-
Serial Dilutions: Create a serial dilution of the stock solution to generate a standard curve (e.g., from 0.05 to 1 mg/mL).
-
Test Sample Preparation: Add a known excess amount of lyophilized peptide to a fixed volume of the test buffer (e.g., add 10 mg to 1 mL of PBS).
-
Equilibration: Vortex the test sample for 2 minutes, sonicate for 5 minutes, and then incubate on a rotator at room temperature for 2 hours to allow it to reach equilibrium.
-
Separation of Insoluble Peptide: Centrifuge the test sample at high speed (e.g., 15,000 x g) for 15 minutes to pellet any undissolved peptide.
-
HPLC Analysis:
-
Carefully take an aliquot from the supernatant of the test sample.
-
Inject the standards and the test sample supernatant onto the HPLC system.
-
Elute the peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).
-
Monitor absorbance at 214 nm.
-
-
Quantification:
-
Integrate the peak area for each standard to generate a standard curve (Peak Area vs. Concentration).
-
Use the peak area from the test sample to determine its concentration from the standard curve. This concentration represents the peptide's solubility limit in the test buffer.
-
Caption: A flowchart detailing the experimental steps for quantitative solubility analysis using HPLC.
Stability of this compound
Peptide stability is crucial for ensuring experimental reproducibility and therapeutic efficacy. The this compound is susceptible to several degradation pathways.
-
Oxidation: The thiol group of cysteine is highly susceptible to oxidation, which can lead to the formation of sulfoxides or, more commonly, disulfide bonds (cystine). This can result in irreversible dimerization or oligomerization. To mitigate this, peptides containing cysteine should be stored under an inert, oxygen-free atmosphere and dissolved in degassed buffers.
-
Hydrolysis: Like all peptides, the amide bonds in the Cys-V5 backbone can undergo hydrolysis. This process is accelerated at pH extremes (acidic or basic) and elevated temperatures.
-
Deamidation: The asparagine (Asn) residue in the V5 sequence can undergo deamidation, converting it to aspartic or isoaspartic acid. This introduces a negative charge and can alter the peptide's structure and function.
The following table provides guidelines for maintaining the stability of this compound.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | > 1 year | Store in a desiccator to protect from moisture. This is the most stable form. |
| Aqueous Solution (Stock) | -20°C or -80°C | 1-3 months | Aliquot to avoid repeated freeze-thaw cycles, which can cause degradation. Use oxygen-free buffers. |
| Solution at 4°C | 4°C | < 1 week | For short-term use only. Risk of microbial growth and chemical degradation increases. |
Forced degradation (or stress testing) is used to identify potential degradation products and establish the intrinsic stability of a peptide.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in water)
-
HCl (for acidic hydrolysis), NaOH (for basic hydrolysis)
-
Hydrogen peroxide (H₂O₂) (for oxidation)
-
Temperature-controlled incubator, photostability chamber
-
HPLC-MS system for analysis
Methodology:
-
Sample Preparation: Aliquot the peptide solution into separate tubes for each stress condition. Include an unstressed control sample stored at -80°C.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add HCl to achieve a final concentration of 0.1 M. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Add NaOH to achieve a final concentration of 0.1 M. Incubate at 60°C for 12-24 hours.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate a sample at 70°C for 48 hours.
-
Photostability: Expose a sample to light according to ICH Q1B guidelines.
-
-
Neutralization: Before analysis, neutralize the acid and base hydrolysis samples.
-
Analysis:
-
Analyze all samples (including the control) by a stability-indicating HPLC method, typically coupled with mass spectrometry (MS).
-
Compare the chromatograms of the stressed samples to the control.
-
Quantify the percentage of remaining parent peptide.
-
Use MS to identify the mass of major degradation products, which helps in elucidating degradation pathways (e.g., a +16 Da shift indicates oxidation).
-
Caption: Logical flow diagram illustrating a forced degradation study to assess peptide stability.
Application Context: Use of Cys-V5 in Signaling Pathway Research
The V5 tag is an invaluable tool for studying protein-protein interactions and signaling cascades. A V5-tagged protein can be expressed in cells and then specifically immunoprecipitated to identify its binding partners or analyze its post-translational modifications (like phosphorylation) in response to a stimulus.
The following diagram illustrates a typical workflow for studying a V5-tagged kinase (e.g., within the MAPK pathway) using immunoprecipitation.
Caption: Standard workflow for using a V5-tagged protein in immunoprecipitation experiments.
By understanding and controlling the solubility and stability of the this compound, researchers can ensure the reliability of such experiments and harness the full potential of this versatile molecular tool.
References
Cys-V5 Peptide Versus Native V5 Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the Cys-V5 peptide and the native V5 peptide, two essential tools in molecular biology and biotechnology. This document outlines their core differences, advantages, and specific applications, supported by detailed experimental protocols and quantitative data.
Introduction to V5 Epitope Tagging
The V5 epitope tag is a short peptide sequence (GKPIPNPLLGLDST) derived from the P and V proteins of the Simian Virus 5 (SV5)[1][2]. It is widely used as an epitope tag in recombinant protein expression, allowing for the detection, purification, and localization of tagged proteins using highly specific anti-V5 antibodies[1][2]. The native V5 peptide serves as a versatile tool in various immunoassays.
The this compound is a modification of the native V5 peptide, featuring an additional cysteine residue at its N-terminus[3]. This single amino acid addition significantly expands the utility of the V5 tag by enabling site-specific covalent modification and oriented immobilization, opening up new avenues for experimental design and application.
Core Differences and Key Advantages
The primary distinction between the Cys-V5 and native V5 peptides lies in the presence of the N-terminal cysteine. This seemingly minor modification provides the this compound with a reactive thiol group, which is absent in the native V5 peptide. This key difference underpins the unique advantages of the this compound in specific applications.
| Feature | Native V5 Peptide | This compound |
| Sequence | GKPIPNPLLGLDST | C GKPIPNPLLGLDST |
| Reactive Group | None | Thiol (-SH) group from N-terminal Cysteine |
| Primary Use | Competitive elution in immunoassays, standard for antibody validation. | Site-specific bioconjugation, oriented surface immobilization. |
| Key Advantage | Simplicity and established use in standard immunoassays. | Versatility for covalent labeling and controlled orientation. |
Quantitative Data Summary
While direct, side-by-side quantitative comparisons in the literature are scarce, the functional implications of the N-terminal cysteine allow for the extrapolation of performance differences in various applications. The following tables summarize expected quantitative differences based on the principles of bioconjugation and surface chemistry.
Table 1: Comparison of Immobilization Efficiency
| Parameter | Native V5 Peptide (Passive Adsorption) | This compound (Covalent Coupling) |
| Immobilization Method | Non-specific adsorption to surfaces | Thiol-reactive covalent coupling (e.g., to maleimide-activated surfaces) |
| Orientation | Random | Oriented (N-terminus attached to the surface) |
| Surface Density | Lower and variable | Higher and more uniform |
| Binding Site Accessibility | Potentially reduced due to random orientation | Maximized due to uniform orientation |
| Expected Ligand Binding Capacity | Lower | Higher |
Table 2: Comparative Performance in Immunoassays
| Assay Type | Native V5 Peptide | This compound |
| ELISA (as a competitor) | Standard, effective for solution-phase competition. | Can be used, but primarily designed for immobilization. |
| ELISA (as an immobilized antigen) | Lower and more variable signal due to random orientation and potential for desorption. | Higher and more reproducible signal due to oriented immobilization and stable attachment. |
| Surface Plasmon Resonance (SPR) | Can be used for solution-phase competition assays. Immobilization via amine coupling is possible but can be less efficient and lead to heterogeneous surfaces. | Ideal for oriented immobilization on sensor chips, leading to more accurate and reproducible kinetic and affinity data. |
| Pull-down Assays | Not applicable for direct immobilization on beads. | Can be coupled to activated beads for use as an affinity matrix. |
Experimental Protocols
Protocol for Site-Specific Labeling of this compound with a Fluorophore
This protocol describes the labeling of the this compound with a maleimide-activated fluorescent dye.
Materials:
-
This compound
-
Maleimide-activated fluorescent dye (e.g., Alexa Fluor™ 488 C5 Maleimide)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Reducing agent (e.g., TCEP)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Peptide Preparation: Dissolve the this compound in PBS to a final concentration of 1-5 mg/mL. To ensure the cysteine thiol is reduced, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Dye Preparation: Dissolve the maleimide-activated dye in DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the peptide solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Quantification: Determine the concentration of the labeled peptide and the degree of labeling using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the peptide) and the excitation maximum of the dye.
Protocol for Covalent Immobilization of this compound onto a Maleimide-Activated Surface for ELISA
This protocol outlines the steps for creating a this compound-coated ELISA plate.
Materials:
-
Maleimide-activated microtiter plates
-
This compound
-
Native V5 Peptide (for comparison via passive adsorption)
-
PBS, pH 7.2
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Peptide Preparation: Dissolve Cys-V5 and native V5 peptides in PBS to a concentration of 10 µg/mL.
-
Coating:
-
Cys-V5 (Covalent): Add 100 µL of the this compound solution to each well of a maleimide-activated plate.
-
Native V5 (Passive): Add 100 µL of the native V5 peptide solution to each well of a standard high-binding ELISA plate.
-
-
Incubation: Incubate the plates for 2 hours at room temperature or overnight at 4°C.
-
Blocking: Discard the peptide solutions and wash the wells three times with wash buffer. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking buffer and wash the wells three times with wash buffer. The plate is now ready for the immunoassay.
Protocol for Immunoprecipitation (IP) of a V5-Tagged Protein
This protocol describes a standard immunoprecipitation procedure for a protein fused to a V5 tag.
Materials:
-
Cell lysate containing V5-tagged protein
-
Anti-V5 antibody
-
Protein A/G agarose beads
-
IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Wash Buffer (e.g., IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)
-
Native V5 peptide (for competitive elution)
Procedure:
-
Lysate Preparation: Prepare cell lysate according to standard protocols and determine the protein concentration.
-
Pre-clearing: Add 20 µL of Protein A/G agarose beads to 500 µg of cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge the pre-cleared lysate and transfer the supernatant to a new tube. Add 1-5 µg of anti-V5 antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add 30 µL of Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash three to five times with 1 mL of cold wash buffer.
-
Elution:
-
Denaturing Elution: Resuspend the beads in 30 µL of SDS-PAGE sample buffer and boil for 5 minutes.
-
Native Elution: Resuspend the beads in 50 µL of elution buffer containing 100-200 µg/mL of native V5 peptide and incubate for 30 minutes at room temperature with agitation.
-
-
Analysis: Analyze the eluted proteins by Western blotting.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway Example: GPCR Signaling Investigation
dot
Caption: GPCR signaling pathway with V5-tagged receptor detection.
Experimental Workflow: Comparative ELISA
dot
Caption: Workflow for comparing Cys-V5 and native V5 in ELISA.
Logical Relationship: this compound Applications
dot
Caption: Applications stemming from the this compound's properties.
Conclusion
The native V5 peptide remains a reliable tool for standard immunoassays, particularly for competitive elution and as a control standard. However, the this compound offers significantly expanded capabilities for researchers requiring site-specific modification and controlled immobilization of the V5 epitope. The presence of the N-terminal cysteine facilitates a wide range of bioconjugation chemistries, leading to more robust and reproducible results in applications such as ELISA, SPR, and affinity purification. The choice between the Cys-V5 and native V5 peptide should be guided by the specific requirements of the experimental design, with the this compound being the superior choice for applications demanding covalent attachment and oriented presentation.
References
Methodological & Application
Application Notes and Protocols for Cys-V5 Peptide in Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions in their native cellular context. The V5 epitope tag, a short 14-amino acid peptide (GKPIPNPLLGLDST) derived from the P and V proteins of the simian virus 5 (SV5), is a widely used tool for the detection and purification of recombinant proteins.[1][2] When fused to a protein of interest, the V5 tag allows for its specific immunoprecipitation using an anti-V5 antibody. For applications requiring the gentle elution of the protein complex for downstream analysis, competitive elution with a V5 peptide is the method of choice. The Cys-V5 peptide, which includes an N-terminal cysteine residue, offers a versatile option for such elution strategies.[3][4] This document provides a detailed protocol for Co-IP using V5-tagged proteins and subsequent elution with the this compound.
Principle of V5 Co-Immunoprecipitation and this compound Elution
The workflow begins with the lysis of cells expressing a V5-tagged "bait" protein. The cell lysate is then incubated with an anti-V5 antibody coupled to magnetic or agarose beads. The antibody specifically captures the V5-tagged bait protein, along with any interacting "prey" proteins. After a series of washes to remove non-specific binders, the protein complex is eluted from the beads. While harsh elution methods involving low pH buffers or denaturing agents are effective, they can disrupt protein-protein interactions and enzymatic activity.
Competitive elution with the this compound provides a gentle alternative. The high concentration of the free peptide competes with the V5-tagged protein for binding to the anti-V5 antibody, leading to the release of the entire protein complex in its native state. This is particularly advantageous for downstream applications such as mass spectrometry, functional assays, and structural studies.
Quantitative Data Summary
For successful Co-IP and elution, it is crucial to consider the binding capacities of the affinity resins and the optimal concentrations of the elution peptide. The table below summarizes key quantitative parameters.
| Parameter | Value | Notes |
| V5-Tag Amino Acid Sequence | GKPIPNPLLGLDST | Derived from Simian Virus 5 (SV5) P and V proteins.[1] |
| V5-Tag Molecular Weight | ~1.42 kDa | |
| This compound Molecular Weight | ~1.52 kDa | |
| Binding Capacity of V5-Trap® Magnetic Agarose | 17.5 µg of ~30 kDa V5-tagged protein per 25 µL of bead slurry | |
| This compound Stock Solution | 5 mg/mL in water | Store at -20°C in aliquots. |
| V5 Peptide Stock Solution | 2 mg/mL (1.4 mM) in PBS | |
| Recommended V5 Peptide Elution Concentration | 0.72 mg/mL (0.5 mM) in PBS | |
| Alternative V5 Peptide Elution Concentration | 1 mg/mL in PBS |
Experimental Protocols
A. Cell Lysis
-
Cell Culture: Grow cells expressing the V5-tagged protein of interest to approximately 80-90% confluency.
-
Harvesting: Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). For adherent cells, scrape them into PBS. For suspension cells, pellet them by centrifugation.
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer. The composition can be optimized for the specific protein complex. A common starting point is a non-denaturing lysis buffer such as RIPA buffer without SDS or a Tris-based buffer.
-
Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.
-
RIPA Buffer (modified): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, and protease inhibitor cocktail.
-
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA assay).
B. Immunoprecipitation
-
Bead Preparation: Resuspend the anti-V5 antibody-conjugated beads (e.g., V5-Trap® Agarose or Magnetic Agarose) by vortexing.
-
Equilibration: Take a sufficient amount of bead slurry and wash them twice with ice-cold lysis buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose beads, centrifuge at a low speed (e.g., 1,000 x g) for 1 minute.
-
Binding: Add the clarified cell lysate (typically 0.5 - 1.0 mg of total protein) to the equilibrated beads.
-
Incubation: Incubate the lysate-bead mixture for 1-3 hours or overnight at 4°C with gentle rotation to allow for the formation of the antibody-antigen complex.
C. Washing
-
Bead Collection: Pellet the beads by centrifugation or using a magnetic stand.
-
Washing Steps: Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold wash buffer (e.g., lysis buffer or a buffer with a lower detergent concentration). With each wash, resuspend the beads and incubate for 5 minutes at 4°C with rotation.
-
Note: For Co-IP experiments, consider using a wash buffer without detergent to preserve weaker protein-protein interactions.
-
D. Elution with this compound
-
Peptide Preparation: Prepare the this compound elution buffer by diluting the stock solution to a final concentration of 0.5 - 1.0 mg/mL in PBS.
-
Elution: After the final wash, remove the supernatant completely. Add 50-100 µL of the this compound elution buffer to the beads.
-
Incubation: Incubate the beads with the elution buffer for 10-20 minutes at room temperature or 30-60 minutes at 4°C with gentle mixing. For potentially higher yields, incubation can be performed at 37°C for 5-10 minutes.
-
Collection: Pellet the beads and carefully transfer the supernatant containing the eluted protein complex to a new tube.
-
Repeat Elution (Optional): To maximize the recovery of the protein complex, a second round of elution can be performed by adding fresh elution buffer to the beads.
Visualization of Workflows and Pathways
Co-Immunoprecipitation Workflow
Caption: A flowchart illustrating the key steps of the co-immunoprecipitation protocol.
Generic Signaling Pathway Investigation
Caption: A diagram showing a hypothetical signaling cascade where Co-IP can be used.
References
Cys-V5 Peptide Protein Labeling Kit for Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cys-V5 Peptide Protein Labeling Kit provides a versatile and robust method for the fluorescent labeling of proteins for visualization by microscopy. This system utilizes a this compound tag, which can be genetically fused to a protein of interest. The N-terminal cysteine residue on the peptide provides a specific site for covalent labeling with a maleimide-activated fluorescent dye. This allows for precise, stoichiometric labeling of the target protein, enabling a wide range of applications in cell biology and drug discovery, including the study of protein localization, trafficking, and protein-protein interactions.
The V5 epitope is a small, 14-amino acid tag derived from the P and V proteins of the simian virus 5 (SV5), which is generally well-tolerated and less likely to interfere with protein function compared to larger fluorescent protein tags like GFP.[1][2] This kit is designed for ease of use, providing all the necessary reagents for labeling and subsequent analysis in both live and fixed cells.
Principle of the Method
The labeling strategy is based on the highly specific and efficient reaction between a maleimide-activated fluorescent dye and the free sulfhydryl group of the cysteine residue on the this compound tag. This results in a stable thioether bond, covalently attaching the fluorescent probe to the protein of interest. The labeled protein can then be introduced into cells or labeled in situ for visualization by fluorescence microscopy.
Applications
-
Protein Localization and Subcellular Trafficking: Visualize the spatial distribution and dynamic movement of a protein of interest within the cell.
-
Protein-Protein Interaction Studies: Investigate the co-localization of two or more proteins to infer potential interactions.[3]
-
Receptor Dynamics: Track the internalization and trafficking of cell surface receptors in response to ligand binding or drug treatment.[4]
-
Drug Discovery and Development: Screen for compounds that alter the localization or expression level of a target protein.[5]
-
Quantitative Protein Analysis: Determine the relative or absolute abundance of a protein in different cellular compartments or under various experimental conditions.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Cys-V5 Tagged Protein
This protocol describes the labeling of a purified Cys-V5 tagged protein with a maleimide-activated fluorescent dye.
Materials:
-
Purified Cys-V5 tagged protein in a thiol-free buffer (e.g., PBS, pH 7.2-7.5)
-
Maleimide-activated fluorescent dye (e.g., Alexa Fluor™ 488 C5 Maleimide)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reducing agent (e.g., TCEP-HCl, optional)
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the purified Cys-V5 tagged protein in a degassed, thiol-free buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that may hinder labeling, add a 10-20 fold molar excess of a reducing agent like TCEP-HCl and incubate for 30 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the maleimide dye.
-
-
Dye Preparation:
-
Allow the vial of maleimide-activated dye to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.
-
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein.
-
Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted dye by passing the labeling reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein. The labeled protein can be identified by its color and by measuring its absorbance at 280 nm (for protein) and the excitation maximum of the dye.
-
Protocol 2: Immunofluorescence Staining of Fixed Cells Expressing V5-tagged Proteins
This protocol describes the detection of V5-tagged proteins in fixed cells using a primary anti-V5 antibody and a fluorescently labeled secondary antibody.
Materials:
-
Cells expressing a V5-tagged protein grown on coverslips or in imaging plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary anti-V5 antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-V5 antibody in blocking buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain like DAPI, if desired.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Protocol 3: Live-Cell Imaging of V5-tagged Proteins
For live-cell imaging, a fluorescently labeled anti-V5 nanobody can be used, or the Cys-V5 tagged protein can be labeled prior to delivery into the cells.
Materials:
-
Cells expressing a Cys-V5 tagged protein
-
Live-cell imaging medium
-
Fluorescently labeled anti-V5 nanobody or pre-labeled Cys-V5 protein
-
Hoechst 33342 for nuclear staining (optional)
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or imaging chambers suitable for live-cell microscopy.
-
Allow cells to adhere and reach the desired confluency.
-
-
Labeling:
-
For extracellularly exposed tags: Add the fluorescently labeled anti-V5 nanobody to the live-cell imaging medium at the recommended concentration.
-
For intracellular proteins (pre-labeled): Introduce the fluorescently labeled Cys-V5 protein into the cells using a suitable delivery method.
-
Incubate for the recommended time to allow for labeling.
-
-
Imaging:
-
Wash the cells with fresh live-cell imaging medium to remove any unbound label.
-
If desired, add a live-cell nuclear stain like Hoechst 33342.
-
Image the cells using a fluorescence microscope equipped with a live-cell imaging chamber to maintain the appropriate temperature, humidity, and CO2 levels.
-
Data Presentation
Table 1: Quantitative Analysis of Protein Expression Levels
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Control |
| HEK293T | Control | 150.2 | 15.8 | 1.0 |
| HEK293T | Drug A (10 µM) | 298.5 | 25.1 | 1.99 |
| HEK293T | Drug B (10 µM) | 85.6 | 9.3 | 0.57 |
| HeLa | Control | 210.7 | 22.4 | 1.0 |
| HeLa | Drug A (10 µM) | 450.1 | 40.2 | 2.14 |
| HeLa | Drug B (10 µM) | 112.3 | 12.9 | 0.53 |
Representative data. Actual results will vary depending on the protein of interest, cell type, and experimental conditions.
Table 2: Co-localization Analysis of V5-tagged Protein with a Cellular Marker
| Protein of Interest (V5-tagged) | Cellular Marker | Pearson's Correlation Coefficient | Manders' Overlap Coefficient (M1) | Manders' Overlap Coefficient (M2) |
| Protein X | Endoplasmic Reticulum | 0.85 | 0.92 | 0.78 |
| Protein X + Stimulant | Endoplasmic Reticulum | 0.42 | 0.51 | 0.35 |
| Protein Y | Golgi Apparatus | 0.21 | 0.18 | 0.25 |
| Protein Y + Stimulant | Plasma Membrane | 0.79 | 0.88 | 0.71 |
M1 represents the fraction of the V5-tagged protein co-localizing with the cellular marker. M2 represents the fraction of the cellular marker co-localizing with the V5-tagged protein.
Visualization of Signaling Pathways and Workflows
Caption: Experimental workflow for Cys-V5 protein labeling and imaging.
Caption: Simplified EGFR signaling pathway.
Caption: Canonical Wnt/β-catenin signaling pathway.
References
- 1. WNT Protein-independent Constitutive Nuclear Localization of β-Catenin Protein and Its Low Degradation Rate in Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative fluorescence co-localization to study protein-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A sensitive and bright single-cell resolution live imaging reporter of Wnt/ß-catenin signaling in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cys-V5 Peptide in Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The V5 epitope tag, derived from the P and V proteins of the simian virus 5 (SV5), is a short 14-amino acid peptide (GKPIPNPLLGLDST) widely utilized for the detection, purification, and localization of recombinant proteins.[1][2] The Cys-V5 peptide is a modified version of this tag that includes an N-terminal cysteine residue. This addition provides a reactive thiol group, enabling covalent conjugation to various molecules such as fluorescent dyes, carrier proteins for antibody production, or for immobilization on surfaces. This versatile feature expands the utility of the V5 tag in a range of immunodetection applications, most notably in immunofluorescence (IF) microscopy.
These application notes provide detailed protocols for the use of the this compound in immunofluorescence microscopy, catering to both pre-labeled peptide applications and antibody-based detection methods.
Data Presentation
For optimal experimental design, refer to the following tables summarizing typical concentrations and incubation parameters for immunofluorescence protocols involving V5-tagged proteins.
Table 1: Primary Antibody Parameters
| Antibody Target | Host Species | Clonality | Recommended Dilution Range | Incubation Time | Incubation Temperature (°C) |
| V5-tag | Mouse | Monoclonal | 1:200 - 1:10000 | 1-2 hours or Overnight | 4, Room Temperature, or 37 |
| V5-tag | Rabbit | Polyclonal | 1:100 - 1:400 | 1-2 hours or Overnight | 4, Room Temperature, or 37 |
Table 2: Secondary Antibody Parameters
| Antibody Target | Host Species | Fluorophore Conjugate | Recommended Dilution Range | Incubation Time | Incubation Temperature (°C) |
| Mouse IgG | Goat/Donkey | Alexa Fluor 488, 594, 647, etc. | 1:500 - 1:2000 | 30-60 minutes | Room Temperature |
| Rabbit IgG | Goat/Donkey | Alexa Fluor 488, 594, 647, etc. | 1:500 - 1:2000 | 30-60 minutes | Room Temperature |
Note: Optimal dilutions and incubation times should be empirically determined by the end-user for each specific experimental system.
Experimental Protocols
Two primary methodologies are presented for the use of this compound in immunofluorescence microscopy:
-
Direct Fluorescence Microscopy using Pre-labeled this compound: This protocol is applicable when the this compound is conjugated to a fluorescent dye prior to its introduction into a biological system.
-
Indirect Immunofluorescence using an Anti-V5 Antibody: This is a standard immunofluorescence protocol for detecting the V5 epitope tag using a specific primary antibody followed by a fluorescently labeled secondary antibody.
Protocol 1: Direct Fluorescence Microscopy with Pre-labeled this compound
This protocol assumes the this compound has been labeled with a thiol-reactive fluorescent dye.
Materials:
-
Cells of interest cultured on coverslips
-
Fluorescently labeled this compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Culture and Treatment: Culture cells on sterile coverslips to the desired confluency. Treat the cells with the fluorescently labeled this compound under desired experimental conditions.
-
Washing: Gently wash the cells three times with PBS to remove any unbound peptide.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium, with or without DAPI.
-
Imaging: Visualize the fluorescent signal using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.
Protocol 2: Indirect Immunofluorescence with Anti-V5 Antibody
This protocol is for the detection of Cys-V5-tagged proteins expressed in cells.
Materials:
-
Cells expressing a Cys-V5-tagged protein cultured on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary Anti-V5 Antibody (see Table 1)
-
Fluorophore-conjugated Secondary Antibody (see Table 2)
-
Mounting medium with DAPI (optional)
Procedure:
-
Cell Culture: Culture cells expressing the Cys-V5-tagged protein on sterile coverslips.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[3]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the V5-tag is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.[3]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[3]
-
Primary Antibody Incubation: Dilute the primary anti-V5 antibody in Blocking Buffer according to the optimal concentration (see Table 1). Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (see Table 2). Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium, with or without DAPI.
-
Imaging: Visualize the fluorescent signal using a fluorescence or confocal microscope.
Quality Control: Peptide Competition Assay
To ensure the specificity of the anti-V5 antibody staining, a peptide competition assay can be performed.
Procedure:
-
Pre-incubate the diluted primary anti-V5 antibody with an excess of the this compound (e.g., 10-100 fold molar excess) for 1 hour at room temperature before adding it to the cells in the primary antibody incubation step of Protocol 2.
-
A significant reduction or elimination of the fluorescent signal in the sample with the pre-incubated antibody compared to the sample with the antibody alone confirms the specificity of the antibody for the V5 epitope.
Visualizations
Experimental Workflow
Caption: Workflow for direct and indirect detection of this compound.
Signaling Pathway Example: GPCR Internalization
The V5-tag is a valuable tool for studying the trafficking of cell surface receptors, such as G-protein coupled receptors (GPCRs). A V5-tag can be engineered into a GPCR to monitor its internalization upon ligand binding.
Caption: Visualization of V5-tagged GPCR internalization.
References
Application Notes and Protocols for Cys-V5 Peptide in Flow Cytometry Analysis of Surface Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of cell surface protein expression is critical for understanding cellular function, identifying disease biomarkers, and developing targeted therapeutics. The V5 epitope tag, a short 14-amino acid peptide (GKPIPNPLLGLDST) derived from the P and V proteins of the simian virus 5 (SV5), is a widely used tool for the detection and purification of recombinant proteins.[1] The Cys-V5 peptide incorporates an N-terminal cysteine residue, enabling site-specific, covalent conjugation of fluorophores through thiol-reactive chemistry. This allows for the creation of highly specific and stable probes for quantitative flow cytometry analysis of V5-tagged surface proteins, offering a powerful alternative to traditional antibody-based detection methods.
This application note provides detailed protocols for the fluorescent labeling of the this compound and its subsequent use in flow cytometry for the sensitive and quantitative analysis of cell surface proteins.
Key Advantages of this compound for Flow Cytometry
-
Site-Specific Labeling: The N-terminal cysteine ensures a 1:1 dye-to-peptide ratio, leading to uniform labeling and more accurate quantification compared to random labeling of antibodies.
-
Small Size: The small size of the peptide probe minimizes the potential for steric hindrance, allowing for better access to the epitope tag on the target protein.
-
High Specificity: The interaction between the V5 tag and anti-V5 antibodies or V5-binding probes is highly specific, resulting in a high signal-to-noise ratio.
-
Versatility: The this compound can be conjugated with a wide range of fluorescent dyes, enabling flexibility in multicolor flow cytometry panel design.
Data Presentation
Quantitative analysis of surface protein expression using fluorescently labeled this compound can provide valuable insights. The following tables present representative data that can be obtained from such experiments. Note: These values are for illustrative purposes and will vary depending on the cell type, protein expression level, and experimental conditions.
Table 1: Comparison of Staining Methods for V5-Tagged Surface Protein
| Staining Method | Mean Fluorescence Intensity (MFI) | Signal-to-Noise (S/N) Ratio |
| Fluorescent this compound | 15,000 | 150 |
| Anti-V5 mAb + Secondary Ab | 12,500 | 120 |
| Directly Conjugated Anti-V5 mAb | 13,000 | 135 |
| Isotype Control | 100 | 1 |
Signal-to-noise ratio is calculated by dividing the MFI of the positive population by the MFI of the negative (unstained) control.[2]
Table 2: Quantification of Surface Receptors per Cell
| Cell Line | Target Protein | MFI of Cys-V5 Staining | Receptors per Cell (calculated) |
| HEK293-V5-EGFR | V5-EGFR | 25,000 | ~50,000 |
| Jurkat-V5-CAR | V5-CAR | 18,000 | ~35,000 |
| Wild-Type HEK293 | N/A | 150 | N/A |
Receptors per cell can be quantified using calibration beads with a known number of fluorophores to create a standard curve that correlates fluorescence intensity to the number of molecules.[3]
Experimental Protocols
Part 1: Fluorescent Labeling of this compound with a Maleimide Dye
This protocol describes the conjugation of a thiol-reactive maleimide-functionalized fluorescent dye to the N-terminal cysteine of the this compound.[4][5]
Materials:
-
This compound (lyophilized)
-
Thiol-reactive fluorescent dye with a maleimide group (e.g., Alexa Fluor™ 488 C5 Maleimide)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Purification column (e.g., size-exclusion chromatography or reverse-phase HPLC)
Protocol:
-
Peptide Reconstitution: Dissolve the lyophilized this compound in degassed PBS (pH 7.2-7.5) to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds: Add a 10-fold molar excess of TCEP to the peptide solution to reduce any disulfide bonds that may have formed. Incubate for 30 minutes at room temperature.
-
Dye Preparation: Prepare a 10 mM stock solution of the maleimide-functionalized fluorescent dye in anhydrous DMSO. This should be done immediately before use and protected from light.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved dye to the reduced peptide solution. Mix gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification of the Labeled Peptide: Remove unconjugated dye and other reaction components by purifying the labeled peptide using size-exclusion chromatography or reverse-phase HPLC.
-
Determination of Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at the excitation maximum of the dye and at 280 nm for the peptide.
Part 2: Flow Cytometry Analysis of Surface Proteins
This protocol outlines the procedure for staining cells expressing a V5-tagged surface protein with the fluorescently labeled this compound for flow cytometry analysis.
Materials:
-
Fluorescently labeled this compound
-
Cells expressing the V5-tagged surface protein of interest
-
Control cells (not expressing the V5-tagged protein)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fixable Viability Dye (optional)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest cells and wash them once with cold Flow Cytometry Staining Buffer. Adjust the cell density to 1 x 10^7 cells/mL.
-
Viability Staining (Optional): To exclude dead cells from the analysis, stain the cells with a fixable viability dye according to the manufacturer's instructions.
-
Blocking (Optional): To reduce non-specific binding, you can incubate the cells with an appropriate Fc block for 10-15 minutes on ice.
-
Staining with Labeled this compound: Add the fluorescently labeled this compound to 100 µL of the cell suspension (1 x 10^6 cells) at a pre-determined optimal concentration. Incubate for 30-60 minutes on ice in the dark.
-
Washing: Wash the cells twice by adding 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
-
Cell Fixation (Optional): If the cells are not to be analyzed immediately, they can be fixed with 1-4% paraformaldehyde in PBS for 20 minutes at room temperature. After fixation, wash the cells once more.
-
Data Acquisition: Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire the data on a flow cytometer. Be sure to include appropriate controls, such as unstained cells and cells stained with an isotype control (if using an antibody-based comparison).
Visualizations
This compound Labeling and Staining Workflow
Caption: Workflow for this compound labeling and cell staining.
Logical Relationship of this compound-Based Detection
Caption: Principle of this compound-based surface protein detection.
References
- 1. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The V5-Epitope Tag for Cell Engineering and Its Use in Immunohistochemistry and Quantitative Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols for Competitive Elution in V5-Tagged Protein Affinity Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the competitive elution of V5-tagged fusion proteins from anti-V5 affinity purification resins. Competitive elution using a V5 peptide is a gentle and specific method that preserves the native conformation and activity of the purified protein, making it ideal for downstream applications.
Introduction to V5 Affinity Purification and Competitive Elution
The V5 epitope tag is a short, 14-amino acid peptide (GKPIPNPLLGLDST) derived from the P and V proteins of the Simian Virus 5 (SV5).[1][2] This tag can be genetically fused to a protein of interest, allowing for its detection and purification using anti-V5 antibodies. Affinity purification is a powerful technique for isolating V5-tagged proteins from complex biological mixtures.
Competitive elution is a method used to release the bound V5-tagged protein from the anti-V5 affinity resin. This is achieved by introducing a high concentration of the free V5 peptide, which competes with the V5-tagged protein for binding to the anti-V5 antibody on the resin. This gentle elution method avoids the use of harsh denaturing agents or extreme pH, thereby preserving the structural integrity and biological activity of the purified protein.
The Role of Cys-V5 Peptide
It is important to distinguish between the standard V5 peptide used for elution and the this compound. The this compound contains an additional cysteine residue at the N-terminus.[3][4] This cysteine residue provides a reactive thiol group, making the this compound suitable for conjugation to other molecules, such as fluorescent dyes or solid supports.[3] While technically possible, using the this compound for competitive elution is not standard practice and offers no advantage over the regular V5 peptide for this purpose. The protocols outlined below utilize the standard V5 peptide for optimal and efficient elution.
Key Principles of Competitive Elution
The principle of competitive elution is based on the law of mass action. The high concentration of the free V5 peptide in the elution buffer shifts the binding equilibrium, favoring the binding of the free peptide to the anti-V5 antibody and causing the release of the V5-tagged protein from the affinity resin.
Caption: Competitive elution workflow for V5-tagged proteins.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the V5 peptide and its use in competitive elution.
| Parameter | Value | Reference |
| V5 Peptide Sequence | GKPIPNPLLGLDST | |
| V5 Peptide Molecular Weight | ~1422 g/mol | |
| Recommended Stock Concentration | 1-2 mg/mL (0.7-1.4 mM) in PBS | |
| Recommended Working Concentration | 100-500 µg/mL (0.07-0.35 mM) | |
| Typical Elution Incubation Time | 10-60 minutes | |
| Typical Elution Temperature | 4°C to 37°C | |
| Purity of V5 Peptide | >95% (HPLC purified is recommended) |
Experimental Protocols
Materials and Reagents
-
V5 Peptide: Lyophilized, HPLC-purified (>95% purity).
-
Anti-V5 Affinity Resin: Agarose or magnetic beads coupled with an anti-V5 antibody.
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS), pH 7.4.
-
Elution Buffer: V5 peptide dissolved in Binding/Wash Buffer.
-
Neutralization Buffer (if using acidic elution as a control): 1 M Tris, pH 8.0-8.5.
-
Microcentrifuge tubes or spin columns.
-
End-over-end rotator or shaker.
Protocol 1: Reconstitution of V5 Peptide
-
Centrifuge the vial of lyophilized V5 peptide briefly to collect the powder at the bottom.
-
Dissolve the peptide in PBS or TBS to a final stock concentration of 1-2 mg/mL. For example, dissolve 1 mg of V5 peptide in 0.5 mL of PBS for a 2 mg/mL stock solution.
-
Vortex gently for a few minutes to ensure the peptide is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
Protocol 2: Affinity Purification of V5-Tagged Protein
This protocol assumes the user has already prepared a cell lysate containing the V5-tagged protein of interest.
-
Resin Equilibration:
-
Add the appropriate amount of anti-V5 affinity resin to a microcentrifuge tube.
-
Wash the resin twice with 1 mL of cold Binding/Wash Buffer. Centrifuge at a low speed (e.g., 500 x g for 1 minute) and discard the supernatant after each wash.
-
-
Binding of V5-Tagged Protein:
-
Add the clarified cell lysate to the equilibrated resin.
-
Incubate on an end-over-end rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Centrifuge the tube to pellet the resin and discard the supernatant (flow-through).
-
Wash the resin three to five times with 1 mL of cold Binding/Wash Buffer. After the final wash, carefully remove all residual buffer.
-
Protocol 3: Competitive Elution with V5 Peptide
-
Prepare Elution Buffer: Dilute the V5 peptide stock solution to a working concentration of 100-500 µg/mL in cold Binding/Wash Buffer. The optimal concentration may need to be determined empirically.
-
Elution:
-
Add the V5 peptide-containing Elution Buffer to the resin with the bound V5-tagged protein. A typical volume is 1-2 times the resin bed volume.
-
Incubate on an end-over-end rotator for 10-60 minutes. Incubation can be performed at 4°C, room temperature, or 37°C. Higher temperatures may increase elution efficiency but could affect protein stability.
-
Centrifuge the tube to pellet the resin.
-
Carefully collect the supernatant containing the eluted V5-tagged protein. This is the first elution fraction.
-
-
Repeat Elution (Optional but Recommended): To maximize the recovery of the target protein, a second round of elution is recommended.
-
Add a fresh aliquot of Elution Buffer to the resin.
-
Repeat the incubation and collection steps.
-
-
Analysis of Eluted Protein: Analyze the eluted fractions by SDS-PAGE and Coomassie staining or Western blotting using an anti-V5 antibody to confirm the presence and purity of the target protein.
Caption: Step-by-step workflow for V5 affinity purification and elution.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Eluted Protein | Inefficient elution. | Increase the concentration of the V5 peptide in the elution buffer. Increase the incubation time or temperature during elution. Perform additional elution steps. |
| Incomplete binding to the resin. | Ensure sufficient incubation time during the binding step. Check the integrity of the V5 tag on the fusion protein. | |
| High Background/Contaminants in Elution | Insufficient washing. | Increase the number of wash steps or the volume of wash buffer. Consider adding a low concentration of non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer. |
| Non-specific binding to the resin. | Pre-clear the lysate with plain agarose or magnetic beads before adding it to the anti-V5 resin. | |
| Eluted Protein is Inactive | Protein instability. | Perform all steps at 4°C. Add protease inhibitors to the lysate. Minimize the incubation time during elution. |
Alternative Elution Methods
While competitive elution is the recommended method for preserving protein function, other elution methods can be used, particularly if the protein will be denatured for downstream analysis like SDS-PAGE.
| Elution Method | Principle | Advantages | Disadvantages |
| Acidic Elution | Low pH (e.g., 0.1 M glycine, pH 2.5-3.0) disrupts the antibody-antigen interaction. | Fast and effective. | Denatures the protein, potentially leading to loss of function. Requires immediate neutralization. |
| Denaturing Elution | SDS-PAGE sample buffer (Laemmli buffer) denatures both the antibody and the target protein. | Complete elution for direct analysis by SDS-PAGE. | Irreversibly denatures the protein. Antibody chains will co-elute and may interfere with downstream analysis. |
Conclusion
Competitive elution with the V5 peptide is a highly effective and gentle method for purifying V5-tagged proteins. By following the detailed protocols and considering the optimization strategies outlined in these application notes, researchers can obtain high-purity, functionally active proteins for a wide range of downstream applications in basic research and drug development.
References
Application Notes and Protocols: Cys-V5 Peptide Conjugation to Nanoparticles for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticles with targeting ligands is a cornerstone of nanomedicine, enabling specific delivery and imaging of biological targets. Peptides, due to their small size, ease of synthesis, and high specificity, are excellent targeting moieties.[1][2] The V5 epitope tag, derived from the P and V proteins of the simian virus 5 (SV5), is a short 14-amino acid peptide (GKPIPNPLLGLDST) widely used for the detection and purification of recombinant proteins.[3] By synthesizing this peptide with an N-terminal cysteine (Cys-V5), a reactive thiol group is introduced, providing a specific site for covalent conjugation to nanoparticles.
This document provides detailed protocols for the conjugation of Cys-V5 peptide to nanoparticles and their subsequent characterization and application in cellular imaging. The primary conjugation strategy discussed is the maleimide-thiol reaction, a form of "click chemistry" known for its high efficiency and specificity under mild, aqueous conditions.[4][5] This method allows for the stable, covalent attachment of the this compound to maleimide-functionalized nanoparticles, creating a versatile tool for imaging and targeted delivery. The conjugated V5 tag can then be used for validation and detection using commercially available anti-V5 antibodies.
Data Presentation: Physicochemical Properties
Successful conjugation of the this compound to nanoparticles results in predictable changes to their physical and chemical properties. These changes are crucial for confirming successful conjugation and ensuring the stability and functionality of the final product. The following tables summarize typical quantitative data obtained before and after conjugation.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Type | Conjugation Status | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Maleimide-PEG-Quantum Dots | Unconjugated | 15.2 ± 0.8 | 0.15 | -15.4 ± 1.2 |
| Cys-V5-PEG-Quantum Dots | Conjugated | 22.5 ± 1.1 | 0.18 | -10.8 ± 0.9 |
| Maleimide-PLGA Nanoparticles | Unconjugated | 155.7 ± 5.4 | 0.11 | -25.1 ± 2.1 |
| Cys-V5-PLGA Nanoparticles | Conjugated | 163.2 ± 6.1 | 0.13 | -21.7 ± 1.8 |
| Maleimide-Gold Nanoparticles | Unconjugated | 50.3 ± 2.3 | 0.21 | -30.5 ± 2.5 |
| Cys-V5-Gold Nanoparticles | Conjugated | 58.9 ± 2.9 | 0.24 | -26.3 ± 2.2 |
Note: Values are representative and will vary based on the specific nanoparticle core, PEG linker length, and peptide characteristics.
Table 2: this compound Conjugation Efficiency
| Nanoparticle Type | Maleimide:Thiol Molar Ratio | Reaction Time (min) | Conjugation Efficiency (%) |
| Maleimide-PEG-Quantum Dots | 5:1 | 120 | 65 ± 8% |
| Maleimide-PLGA Nanoparticles | 2:1 | 30 | 84 ± 4% |
| Maleimide-Gold Nanoparticles | 10:1 | 120 | 72 ± 6% |
Note: Optimal molar ratios and reaction times should be determined empirically for each specific nanoparticle system. Efficiency can be measured by quantifying unbound peptide via HPLC or fluorescence.
Experimental Workflows and Logical Relationships
Visualizing the experimental process is key to understanding the relationships between different stages of nanoparticle conjugation and application.
Figure 1: Experimental workflow for this compound conjugation and imaging.
Figure 2: Covalent bond formation via thiol-maleimide chemistry.
Figure 3: Targeted nanoparticle uptake and potential signaling pathway.
Experimental Protocols
Protocol 1: Conjugation of this compound to Maleimide-Functionalized Nanoparticles
This protocol describes a general method for conjugating a cysteine-terminated peptide to a maleimide-functionalized nanoparticle surface.
Materials and Reagents:
-
Maleimide-functionalized nanoparticles (e.g., Maleimide-PEG-PLGA NPs)
-
This compound (lyophilized powder)
-
Reaction Buffer: 10 mM HEPES or PBS, pH 7.0-7.4
-
Degassed, sterile deionized water
-
Orbital shaker or rotator
-
Microcentrifuge tubes
Procedure:
-
Peptide Reconstitution: Prepare a stock solution of the this compound. Dissolve the lyophilized peptide in degassed, sterile deionized water to a final concentration of 1-5 mg/mL. The use of degassed water helps to prevent oxidation of the thiol group.
-
Nanoparticle Suspension: Resuspend the maleimide-functionalized nanoparticles in the reaction buffer to a desired concentration (e.g., 1 mg/mL). Ensure the nanoparticles are fully dispersed by vortexing or brief sonication if necessary.
-
Molar Ratio Calculation: Determine the molar quantities of the nanoparticles and the this compound. The reaction is typically performed with a molar excess of maleimide groups on the nanoparticle relative to the thiol groups on the peptide. A starting maleimide-to-thiol molar ratio of 2:1 to 5:1 is recommended.
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the nanoparticle suspension.
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle, continuous mixing on an orbital shaker. The optimal reaction time may vary and should be determined empirically.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added in slight molar excess after the incubation period.
-
Purification: Separate the Cys-V5 conjugated nanoparticles from unreacted peptide and quenching agents. This is typically achieved by repeated cycles of centrifugation and resuspension in fresh buffer. For smaller nanoparticles, size exclusion chromatography or dialysis may be more appropriate.
-
Storage: Store the purified Cys-V5 conjugated nanoparticles in a suitable buffer (e.g., PBS) at 4°C for short-term storage or -20°C for long-term storage.
Protocol 2: Characterization of Cys-V5 Nanoparticle Conjugates
Characterization is essential to confirm successful conjugation and assess the quality of the final product.
A. Hydrodynamic Size and Zeta Potential Measurement
-
Sample Preparation: Dilute a small aliquot of the unconjugated and conjugated nanoparticle suspensions in deionized water or 10 mM NaCl solution to a suitable concentration for Dynamic Light Scattering (DLS) analysis.
-
DLS Measurement: Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument. An increase in hydrodynamic diameter is indicative of successful peptide conjugation.
-
Zeta Potential Measurement: Using the same instrument, measure the electrophoretic mobility to determine the zeta potential. A change in surface charge (often becoming less negative) further confirms the addition of the peptide to the nanoparticle surface.
B. Quantification of Conjugation Efficiency (Indirect Method)
-
Collect Supernatant: During the purification step (Protocol 1, Step 7), carefully collect the supernatant after the first centrifugation. This supernatant contains the unbound this compound.
-
Quantify Unbound Peptide: Measure the concentration of the this compound in the supernatant using a suitable method such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or a peptide quantification assay (e.g., Micro BCA Assay).
-
Calculate Efficiency: The conjugation efficiency is calculated as follows: Efficiency (%) = [ (Total Peptide Added - Unbound Peptide) / Total Peptide Added ] x 100
Protocol 3: In Vitro Cellular Imaging with Cys-V5-Quantum Dots
This protocol provides an example of using fluorescent Cys-V5 conjugated nanoparticles for cellular imaging.
Materials and Reagents:
-
Cys-V5 conjugated fluorescent nanoparticles (e.g., Cys-V5-QDs)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) 4% in PBS for fixing
-
DAPI or Hoechst stain for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips and allow them to adhere and grow overnight to reach 60-70% confluency.
-
Nanoparticle Incubation: Dilute the Cys-V5-QD conjugates in pre-warmed complete cell culture medium to a final concentration of 10-50 µg/mL (the optimal concentration should be determined via a dose-response experiment).
-
Treatment: Remove the old medium from the cells and replace it with the nanoparticle-containing medium. Incubate the cells for 2-4 hours at 37°C in a CO2 incubator.
-
Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with warm PBS to remove any non-internalized nanoparticles.
-
Fixation: Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Counterstaining: Add a nuclear counterstain like DAPI (diluted in PBS) and incubate for 5-10 minutes.
-
Final Wash and Mounting: Wash the cells twice with PBS. If using coverslips, mount them onto a glass slide with an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Use the appropriate filter sets for the quantum dots (e.g., TRITC/Cy3 channel) and the nuclear stain (e.g., DAPI channel). The resulting images should show fluorescent puncta within the cells, indicating nanoparticle uptake.
References
- 1. Polymeric biocompatible iron oxide nanoparticles labeled with peptides for imaging in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-conjugated Nanoparticle Platforms for Targeted Delivery, Imaging, and Biosensing Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. V5-Tag: Properties | Proteintech Group [ptglab.com]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Detection of Cys-V5 Tagged Proteins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the successful Western blot detection of proteins tagged with the Cys-V5 epitope. The V5 tag is a 14-amino acid peptide (GKPIPNPLLGLDST) derived from the P and V proteins of the simian virus 5 (SV5).[1][2][3][4] Its small size is unlikely to interfere with the biochemical properties of the tagged protein, making it a versatile tool for protein expression, localization, and interaction studies. This protocol outlines the necessary steps from sample preparation to signal detection, ensuring reliable and reproducible results.
Experimental Workflow Overview
The Western blot procedure for detecting Cys-V5 tagged proteins follows a standard workflow. This involves preparing a protein lysate from cells or tissues, separating the proteins by size using SDS-PAGE, transferring the separated proteins to a membrane, probing the membrane with a specific anti-V5 antibody, and finally, detecting the protein of interest.
Caption: Western Blot Workflow for V5-Tagged Proteins.
Quantitative Data Summary
Successful Western blotting relies on the optimization of several quantitative parameters. The following tables provide recommended starting concentrations and ranges for key reagents. It is important to note that optimal conditions may vary depending on the specific protein of interest, cell type, and antibodies used.
Table 1: Antibody Dilutions
| Antibody Type | Supplier Example | Recommended Dilution Range | Notes |
| Primary Anti-V5 Antibody | Thermo Fisher Scientific (R960-25) | 1:5000 | Dilute in PBS or TBS with 0.05% Tween-20 and 5% non-fat dry milk. |
| Proteintech (14440-1-AP) | 1:2000 - 1:20000 | Titration is recommended for optimal results. | |
| MBL (M167-3) | 1 µg/mL | ||
| HRP-Conjugated Secondary Antibody | OriGene (TA130003) | 1:20,000 | Dilute in TBST with 5% non-fat dry milk. |
| Cell Signaling Technology | 1:1000 - 1:3000 |
Table 2: Protein Loading and Detection
| Parameter | Recommended Amount/Range | Notes |
| Total Protein Lysate per Lane | 20 - 50 µg | The optimal amount may vary depending on the expression level of the target protein. |
| Purified Protein Detection Limit | 25 ng (Anti-V5 Antibody) | Detectable signal with a standard immunoblotting protocol. |
| 50 ng (Anti-V5-HRP Antibody) | Detectable signal with a standard immunoblotting protocol. | |
| Minimum Lysate Concentration | 0.1 mg/mL | To avoid protein loss. |
| Optimal Lysate Concentration | 1 - 5 mg/mL | For efficient loading and separation. |
Detailed Experimental Protocols
Sample Preparation: Lysate from Cell Culture
This protocol is suitable for adherent or suspension cells expressing a Cys-V5 tagged protein.
-
Cell Harvesting:
-
For adherent cells, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
For suspension cells, centrifuge the cells and wash the pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells (1 mL per 10^7 cells).
-
For adherent cells, use a cell scraper to detach the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
For suspension cells, resuspend the cell pellet in lysis buffer.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the soluble proteins to a new pre-cooled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the lysate using a standard protein assay, such as the BCA or Bradford assay.
-
-
Sample Denaturation:
-
Mix the protein lysate with an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis:
-
Load 20-50 µg of the denatured protein lysate into the wells of an SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration and transfer efficiency.
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
A wet or semi-dry transfer system can be used. For semi-dry transfer, a typical condition is 1 mA/cm² for 1 hour.
-
If using a PVDF membrane, pre-wet it in methanol for 30 seconds before equilibrating in transfer buffer.
-
Immunodetection
The following diagram illustrates the key steps in the immunodetection process.
Caption: Immunodetection Steps for V5-Tagged Proteins.
-
Blocking:
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-V5 primary antibody in the blocking buffer at the recommended dilution (see Table 1).
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. Alternatively, incubation for 1-2 hours at room temperature can be performed.
-
-
Washing:
-
Wash the membrane three times for 5 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer at the recommended dilution (see Table 1).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times for 5 minutes each with TBST to remove unbound secondary antibody.
-
-
Signal Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an X-ray film or a digital imaging system. Exposure times may need to be optimized.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Signal | Inefficient protein transfer | Verify transfer with Ponceau S staining. |
| Incorrect antibody dilution | Optimize primary and secondary antibody concentrations. | |
| Inactive HRP substrate | Use fresh substrate. | |
| High Background | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Reduce the concentration of primary and/or secondary antibodies. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a different clone of anti-V5 antibody. Some antibodies may recognize non-specific bands. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
By following this detailed protocol and considering the provided quantitative data and troubleshooting tips, researchers can achieve sensitive and specific detection of Cys-V5 tagged proteins, facilitating their studies in cellular and molecular biology.
References
Cys-V5 Peptide for ELISA-Based Protein Quantification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The V5 epitope tag, derived from the P and V proteins of the simian virus 5 (SV5), is a short 14-amino acid peptide (GKPIPNPLLGLDST) widely utilized for the detection, purification, and quantification of recombinant proteins.[1] The addition of an N-terminal cysteine residue to create the Cys-V5 peptide allows for directional conjugation and immobilization, offering enhanced consistency in immunoassays. This document provides detailed application notes and protocols for the use of this compound as a standard in enzyme-linked immunosorbent assays (ELISA) for the accurate quantification of V5-tagged proteins. This method is particularly valuable in drug development and various research applications where precise measurement of protein expression is critical.
Principle of the Assay
This protocol describes a sandwich ELISA for the quantification of V5-tagged proteins. The assay utilizes a capture antibody specific for the V5 tag coated onto a microplate. The V5-tagged protein in the sample or the this compound standard binds to the capture antibody. A horseradish peroxidase (HRP)-conjugated detection antibody, also specific for the V5 tag, then binds to the captured protein or peptide, forming a "sandwich". The addition of a chromogenic substrate results in a colorimetric signal that is proportional to the amount of V5-tagged protein present. The concentration of the target protein in the sample is determined by interpolating its absorbance value from a standard curve generated using known concentrations of the this compound.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from a sandwich ELISA experiment designed to quantify a V5-tagged protein using a this compound standard curve.
| Cys-V5 Standard (ng/mL) | Absorbance (450 nm) | V5-Tagged Protein Sample | Dilution Factor | Absorbance (450 nm) | Calculated Conc. (ng/mL) | Final Conc. (ng/mL) |
| 100 | 2.512 | Sample 1 | 10 | 1.854 | 73.8 | 738 |
| 50 | 1.845 | Sample 2 | 20 | 1.233 | 49.1 | 982 |
| 25 | 1.256 | Sample 3 | 5 | 0.678 | 27.0 | 135 |
| 12.5 | 0.789 | |||||
| 6.25 | 0.452 | |||||
| 3.125 | 0.231 | |||||
| 1.56 | 0.115 | |||||
| 0 | 0.050 |
Experimental Protocols
Materials and Reagents
-
This compound (lyophilized)
-
Anti-V5 monoclonal antibody (for capture)
-
HRP-conjugated anti-V5 monoclonal antibody (for detection)
-
96-well high-binding ELISA plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Sample/Standard Diluent (e.g., 1% BSA in PBS)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
V5-tagged protein samples
-
Microplate reader capable of measuring absorbance at 450 nm
Preparation of Reagents
-
This compound Standard: Reconstitute the lyophilized this compound in sterile deionized water to create a 1 mg/mL stock solution. Aliquot and store at -20°C or colder. Avoid repeated freeze-thaw cycles.
-
Capture Antibody: Dilute the anti-V5 capture antibody to a final concentration of 2 µg/mL in Coating Buffer.
-
Detection Antibody: Dilute the HRP-conjugated anti-V5 detection antibody in Sample/Standard Diluent. The optimal dilution should be determined empirically, but a starting point of 1:5000 is recommended.
-
Standard Curve Preparation: Prepare a serial dilution of the this compound stock solution in Sample/Standard Diluent to create standards with concentrations ranging from 100 ng/mL to 1.56 ng/mL. Also, include a zero standard (blank) containing only the diluent.
ELISA Protocol
-
Coating: Add 100 µL of the diluted capture antibody to each well of the 96-well plate. Incubate overnight at 4°C.
-
Washing (1): Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing (2): Aspirate the blocking solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Sample and Standard Incubation: Add 100 µL of the prepared this compound standards and diluted V5-tagged protein samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing (3): Aspirate the samples and standards and wash the plate four times with 200 µL of Wash Buffer per well.
-
Detection Antibody Incubation: Add 100 µL of the diluted HRP-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing (4): Aspirate the detection antibody and wash the plate five times with 200 µL of Wash Buffer per well.
-
Substrate Incubation: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
Data Analysis
-
Subtract the average absorbance of the zero standard from all other standard and sample absorbance values.
-
Plot the corrected absorbance values for the this compound standards against their known concentrations to generate a standard curve.
-
Perform a linear or four-parameter logistic curve fit to the standard curve data.
-
Determine the concentration of the V5-tagged protein in the samples by interpolating their corrected absorbance values from the standard curve.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final concentration of the V5-tagged protein in the original sample.
Visualizations
Experimental Workflow
Caption: Workflow for V5-tagged protein quantification by sandwich ELISA.
Signaling Pathway Example: V5-Tagged Smad2 in TGF-β Signaling
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and apoptosis.[2] V5-tagged proteins are often used to study the components of this pathway. For instance, a V5-tagged Smad2 can be expressed in cells to monitor its phosphorylation and nuclear translocation upon TGF-β stimulation.
Caption: Simplified TGF-β signaling pathway with a V5-tagged Smad2.
References
Cys-V5 Peptide for Pull-Down Assays: Application Notes and Protocols for Identifying Binding Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of protein-protein interactions is fundamental to elucidating cellular signaling pathways, understanding disease mechanisms, and discovering novel therapeutic targets. Pull-down assays are a powerful in vitro technique used to isolate and identify binding partners for a specific protein of interest, often referred to as the "bait." This application note provides a detailed protocol for utilizing a Cys-V5 peptide as the bait to capture and identify interacting "prey" proteins from complex biological samples. The N-terminal cysteine residue allows for specific and oriented immobilization of the V5-tagged peptide onto a sulfhydryl-reactive resin, presenting the V5 epitope for subsequent interaction studies. This method offers a versatile and robust approach for discovering novel protein interactions and validating predicted ones.
Principle of the Cys-V5 Pull-Down Assay
The Cys-V5 pull-down assay is a multi-step process that begins with the covalent immobilization of a synthetic this compound onto a solid support resin. This peptide serves as the bait to capture proteins that specifically interact with the V5 tag or a fusion protein containing the V5 tag. The key steps involve:
-
Immobilization: The this compound is covalently attached to a maleimide-activated agarose resin via the sulfhydryl group of the N-terminal cysteine. This ensures a stable and oriented presentation of the V5 peptide.
-
Binding/Incubation: The immobilized this compound is incubated with a cell lysate or a purified protein solution containing potential binding partners (prey).
-
Washing: Non-specific and weakly bound proteins are removed through a series of stringent wash steps.
-
Elution: The specifically bound proteins are eluted from the resin.
-
Analysis: The eluted proteins are identified and quantified using downstream techniques such as Western blotting and mass spectrometry.
Data Presentation: Quantitative Analysis of V5 Pull-Down
Quantitative mass spectrometry is the gold standard for identifying and quantifying the proteins captured in a pull-down assay.[1] Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and Label-Free Quantification (LFQ) allow for the precise measurement of protein abundance in the experimental sample compared to a negative control.[1] The results are typically presented in a table that includes the identified proteins, their accession numbers, and key quantitative metrics like fold enrichment and statistical significance (p-value or adjusted p-value).
Below is an example of a data table from a hypothetical V5-tagged protein pull-down experiment targeting components of the TGF-beta signaling pathway. In this example, a V5-tagged TGF-beta receptor was used as bait, and interacting proteins were identified from cell lysate using quantitative mass spectrometry.
| Protein Name | Gene Symbol | Accession No. | Fold Enrichment (V5-Bait vs. Control) | p-value |
| TGF-beta receptor type-2 | TGFBR2 | P37173 | 25.4 | < 0.001 |
| SMAD family member 2 | SMAD2 | Q13485 | 15.8 | < 0.001 |
| SMAD family member 3 | SMAD3 | P84022 | 12.1 | < 0.001 |
| SMAD family member 4 | SMAD4 | Q13485 | 9.5 | < 0.005 |
| TGF-beta receptor type-1 | TGFBR1 | P36897 | 8.2 | < 0.01 |
| Protein phosphatase 1A | PP2A | P67775 | 4.5 | < 0.05 |
| Filamin A | FLNA | P21333 | 2.1 | > 0.05 (non-significant) |
| Actin, cytoplasmic 1 | ACTB | P60709 | 1.2 | > 0.05 (non-significant) |
This table represents example data and is for illustrative purposes only.
Experimental Protocols
Protocol 1: Immobilization of this compound to Maleimide-Activated Resin
This protocol describes the covalent coupling of the this compound to a maleimide-activated agarose resin.
Materials:
-
This compound (lyophilized)
-
Maleimide-Activated Agarose Resin
-
Coupling Buffer: 100 mM Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Quenching Buffer: Coupling Buffer containing 50 mM L-cysteine
-
Wash Buffer: 1X PBS, 0.05% Tween-20
-
Microcentrifuge tubes
Procedure:
-
Resin Preparation:
-
Gently resuspend the maleimide-activated agarose resin by inverting the bottle.
-
Transfer the desired amount of resin slurry to a microcentrifuge tube.
-
Pellet the resin by centrifugation at 1,000 x g for 1 minute.
-
Carefully aspirate and discard the supernatant.
-
Wash the resin twice with 10 bed volumes of Coupling Buffer, pelleting the resin by centrifugation after each wash.
-
-
Peptide Preparation:
-
Reconstitute the lyophilized this compound in Coupling Buffer to a final concentration of 1 mg/mL.
-
-
Coupling Reaction:
-
Add the reconstituted this compound solution to the washed resin.
-
Incubate the mixture for 2 hours at room temperature or overnight at 4°C on a rotator.
-
-
Quenching Unreacted Maleimide Groups:
-
Pellet the resin by centrifugation at 1,000 x g for 1 minute and discard the supernatant.
-
Add 10 bed volumes of Quenching Buffer to the resin.
-
Incubate for 1 hour at room temperature on a rotator to block any unreacted maleimide groups.
-
-
Final Washes:
-
Pellet the resin and discard the supernatant.
-
Wash the peptide-coupled resin three times with 10 bed volumes of Wash Buffer.
-
After the final wash, resuspend the resin in 1 bed volume of Wash Buffer for storage at 4°C.
-
Protocol 2: Pull-Down Assay to Identify Binding Partners
This protocol outlines the procedure for using the Cys-V5-coupled resin to capture interacting proteins from a cell lysate.
Materials:
-
Cys-V5-coupled agarose resin (from Protocol 1)
-
Control Resin (e.g., resin quenched with L-cysteine only)
-
Cell Lysate: Prepared in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Wash Buffer: 1X PBS, 0.1% Tween-20, 300 mM NaCl
-
Elution Buffer:
-
For Mass Spectrometry: 50 mM Triethylammonium bicarbonate (TEAB)
-
For Western Blotting: 1X SDS-PAGE sample buffer
-
-
Microcentrifuge tubes
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and lyse them on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Binding of Prey Proteins:
-
Aliquot equal amounts of Cys-V5-coupled resin and control resin into separate microcentrifuge tubes.
-
Add 500 µg to 1 mg of clarified cell lysate to each tube.
-
Incubate the tubes for 2-4 hours at 4°C on a rotator.[1]
-
-
Washing:
-
Pellet the resin by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove and save a small aliquot of the supernatant (flow-through) for analysis.
-
Wash the resin three to five times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the resin and completely remove the supernatant.
-
-
Elution:
-
For Mass Spectrometry:
-
After the final wash, add 100 µL of Elution Buffer (TEAB) to the resin.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Pellet the resin and carefully transfer the supernatant containing the eluted proteins to a new tube for downstream processing (e.g., in-solution trypsin digestion).
-
-
For Western Blotting:
-
After the final wash, add 50 µL of 1X SDS-PAGE sample buffer to the resin.
-
Boil the sample at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Pellet the resin and load the supernatant onto an SDS-PAGE gel.
-
-
-
Analysis:
-
Mass Spectrometry: The eluted proteins are digested with trypsin, and the resulting peptides are analyzed by LC-MS/MS. The data is then processed using proteomic software to identify and quantify the proteins.
-
Western Blotting: The separated proteins are transferred to a membrane and probed with specific antibodies to confirm the presence of known or suspected binding partners.
-
Visualizations
Caption: Experimental workflow for this compound pull-down assay.
Caption: TGF-beta signaling pathway with V5-tagged TGFBR2 as bait.
Conclusion
The this compound pull-down assay provides a specific and efficient method for the discovery and validation of protein-protein interactions. The N-terminal cysteine allows for directional immobilization, which can be advantageous over random antibody-based capture methods. When coupled with quantitative mass spectrometry, this technique offers a powerful platform for in-depth analysis of protein interaction networks, providing valuable insights for researchers in basic science and drug development. Proper experimental design, including the use of appropriate controls, is crucial for obtaining reliable and interpretable results.
References
Troubleshooting & Optimization
optimizing Cys-V5 peptide elution conditions from affinity columns
Welcome to the technical support center for optimizing the elution of Cys-V5 tagged peptides from affinity columns. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for eluting V5-tagged proteins from an affinity column?
There are four primary methods for eluting V5-tagged proteins:
-
Competitive Elution: This is a gentle method that uses a high concentration of V5 peptide to compete with the V5-tagged protein for binding to the anti-V5 antibody on the affinity resin.[1][2]
-
Acidic Elution: This method uses a low pH buffer (e.g., glycine-HCl) to disrupt the antibody-antigen interaction.[1][3][4]
-
Alkaline Elution: This method employs a high pH buffer to elute the bound protein.
-
Denaturing Elution: This harsh method uses a denaturing agent, like SDS-PAGE sample loading buffer, to release the protein. It is typically used when the protein's function is not required for downstream applications.
Q2: What is the amino acid sequence of the V5 tag?
The V5 tag is derived from the P and V proteins of the simian virus 5 (SV5) and has the amino acid sequence: GKPIPNPLLGLDST .
Q3: Can the V5-tag be placed at either the N-terminus or C-terminus of my protein?
Yes, the anti-V5 antibody recognizes the V5 epitope tag when it is fused to either the N-terminus or the C-terminus of a recombinant protein.
Q4: What is a "Cys-V5" peptide?
A "Cys-V5" peptide refers to a V5-tagged peptide that also contains a cysteine residue. The cysteine residue can be strategically placed, often at the N- or C-terminus, to facilitate specific conjugation or labeling chemistries.
Troubleshooting Guides
This section addresses specific issues that may arise during the elution of your Cys-V5 peptide.
Problem 1: Low or No Yield of Eluted V5-Tagged Protein
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Citation |
| Inefficient Elution Conditions | Optimize your elution buffer. If using competitive elution, try increasing the V5 peptide concentration or the incubation time. For acidic elution, ensure the pH is sufficiently low to disrupt the interaction. Consider trying a different elution method (e.g., from competitive to acidic). | |
| Protein Precipitation on the Column | The elution buffer may be causing your protein to precipitate. Try adding stabilizing agents like glycerol or non-ionic detergents to the elution buffer. Elute in a larger volume to decrease the final protein concentration. | |
| V5-Tag is Inaccessible | The V5-tag may be sterically hindered within the folded protein. Consider adding a linker between your protein and the V5-tag in your construct. If possible, perform a denaturing purification as a test to see if the tag is present. | |
| Overly Stringent Wash Conditions | Harsh wash buffers can prematurely strip your protein from the resin. Reduce the number of washes or decrease the detergent/salt concentration in your wash buffer. | |
| Protein Degradation | Proteases in your lysate can degrade your target protein. Always add a protease inhibitor cocktail to your lysis buffer and keep samples cold. |
Problem 2: High Background or Non-Specific Protein Contamination in Elution
Possible Causes and Solutions:
| Possible Cause | Suggested Solution | Citation |
| Non-Specific Binding to Resin | Increase the stringency of your wash buffer by adding low concentrations of non-ionic detergents (e.g., Tween-20) or increasing the salt concentration. Pre-clear your lysate with plain beads before adding it to the affinity resin. | |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer used to ensure all non-specifically bound proteins are removed before elution. | |
| Hydrophobic Interactions | Your protein or contaminants may be interacting hydrophobically with the resin. Try adding a non-ionic detergent to both the wash and elution buffers. | |
| Antibody Leaching from Resin | If you observe heavy and light chains from the antibody in your eluate, consider using a resin with covalently coupled antibodies or a Nanobody-based affinity matrix like V5-Trap®. |
Experimental Protocols & Data
Competitive Elution using V5 Peptide
This protocol is a gentle elution method that preserves the native structure and function of the target protein.
-
Prepare V5 Peptide Solution: Dissolve the V5 peptide to a working concentration. A common starting point is 1 mg/mL in PBS. Some protocols suggest a final concentration of 0.5 mM to 1.4 mM.
-
Incubation: After washing the affinity resin, add the V5 peptide solution to the beads. A typical volume is 50-100 µL.
-
Mix and Incubate: Gently mix and incubate the resin with the V5 peptide solution. Incubation can be done at room temperature for 10-20 minutes or at 37°C for 5-10 minutes to increase efficiency.
-
Collect Eluate: Separate the beads from the solution by centrifugation or using a magnetic stand. The supernatant contains your eluted V5-tagged protein.
-
Repeat Elution: For higher recovery, repeat the elution step with a fresh aliquot of V5 peptide solution and pool the eluates.
Acidic Elution
This method is effective but may affect the protein's activity.
-
Prepare Elution and Neutralization Buffers: A common acidic elution buffer is 0.1-0.2 M glycine at pH 2.0-2.5. Prepare a neutralization buffer such as 1 M Tris pH 10.4 to immediately neutralize the eluate.
-
Elution: Add 50-100 µL of the acidic elution buffer to the washed resin.
-
Incubate: Mix for 30-60 seconds at room temperature.
-
Collect and Neutralize: Separate the resin and transfer the supernatant to a new tube containing the neutralization buffer (e.g., 5-10 µL of neutralization buffer per 50-100 µL of eluate).
-
Repeat: Repeat the elution step for better yield.
Summary of Elution Conditions
| Elution Method | Reagent | Concentration/pH | Incubation Time | Temperature | Notes | Citation |
| Competitive | V5 Peptide | 0.5 mM - 1.4 mM (0.72 - 2 mg/mL) | 5 - 60 min | 4°C, RT, or 37°C | Gentle, preserves protein activity. | |
| Acidic | Glycine-HCl | pH 2.0 - 2.5 | 30 - 60 sec | 4°C or RT | May denature the protein; requires immediate neutralization. | |
| Alkaline | Alkaline Buffer | Not specified | 5 min | Room Temperature | Requires immediate neutralization. | |
| Denaturing | SDS-PAGE Buffer | 1x or 2x | 5 - 10 min | 95 - 100°C | Denatures the protein; used for endpoint analysis like Western Blot. |
Visualized Workflows and Logic
General Workflow for V5-Tagged Protein Purification
References
troubleshooting low yield of V5-tagged protein purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields of V5-tagged proteins.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for a V5-tagged protein purification?
A1: Protein expression and purification yields are highly variable and depend on numerous factors, including the expression system, the nature of the target protein, and the purification protocol. While there is no single "typical" yield for all V5-tagged proteins, here are some general expectations:
-
Mammalian Cells (e.g., HEK293): Yields can range from a few milligrams to over 100 mg of purified protein per liter of culture, depending on whether the expression is transient or from a stable cell line. Some studies have reported yields of up to 95-120 mg/L for some glycoproteins in HEK293 cells.
-
Insect Cells (e.g., Sf9): Yields can vary widely, from less than 1 mg/L to over 9 mg/L of purified protein from the cell culture supernatant. For example, one study reported a yield of approximately 9 mg/L for a V5-tagged protein from 1L of Sf9 cell culture supernatant.
-
E. coli: While less common for producing complex eukaryotic proteins that require post-translational modifications, E. coli can provide high yields of smaller, simpler V5-tagged proteins. Yields can range from a few milligrams to tens of milligrams per liter of culture.
It is crucial to establish a baseline yield for your specific V5-tagged protein and then use the troubleshooting guide to improve upon it.
Q2: What are the common elution methods for V5-tagged proteins?
A2: There are three primary methods for eluting V5-tagged proteins from an anti-V5 affinity resin:
-
Competitive Peptide Elution: This is a gentle elution method that uses a solution containing a high concentration of the V5 peptide (GKPIPNPLLGLDST) to compete with the V5-tagged protein for binding to the anti-V5 antibody on the resin. This method is ideal for preserving the native conformation and activity of the protein.
-
Acidic Elution: Lowering the pH of the elution buffer (e.g., using 0.1 M glycine, pH 2.0-3.0) disrupts the antibody-antigen interaction, releasing the V5-tagged protein. It is a highly effective method but may denature the target protein. Immediate neutralization of the eluted fractions is recommended.
-
Denaturing Elution: This harsh method uses a denaturing agent, such as SDS-PAGE loading buffer, to elute the protein. It is typically used when the purified protein is intended for analysis by SDS-PAGE and Western blotting, as the protein will be denatured.
Q3: Can the position of the V5-tag (N-terminus vs. C-terminus) affect purification yield?
A3: Yes, the position of the V5-tag can significantly impact protein expression, folding, and the accessibility of the tag for antibody binding. If you are experiencing low yield, consider moving the tag to the other terminus. It is often recommended to create constructs with both N- and C-terminal tags to empirically determine the optimal placement for your specific protein of interest.
Troubleshooting Low Yield of V5-Tagged Protein
This guide addresses common issues encountered during the purification of V5-tagged proteins that can lead to low yields. The troubleshooting process is broken down into the key stages of protein expression and purification.
Problem Area 1: Low or No Protein Expression
Symptoms:
-
No or very faint band corresponding to the V5-tagged protein on a Western blot of the crude lysate.
-
Low total protein concentration in the cell lysate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Codon Usage | The DNA sequence of your V5-tagged protein may contain codons that are rare in your expression host, leading to inefficient translation. Solution: Perform codon optimization of your gene construct for the specific expression system (e.g., mammalian, insect, or bacterial cells).[1] |
| Inefficient Transfection/Transduction | The expression vector may not be efficiently introduced into the host cells. Solution: Optimize your transfection or transduction protocol. Verify the integrity of your plasmid DNA. For viral-based systems, ensure a high-titer virus stock. |
| Protein Toxicity | The expressed V5-tagged protein may be toxic to the host cells, leading to poor cell growth and low expression levels. Solution: Use an inducible promoter to control protein expression and induce at a lower cell density or for a shorter period. Lowering the expression temperature can also sometimes mitigate toxicity. |
| Incorrect Vector Construct | Errors in the cloning process, such as frameshift mutations or a missing stop codon, can lead to a non-functional or truncated protein. Solution: Sequence your entire expression construct to verify the in-frame fusion of the V5-tag and the absence of mutations. |
dot { graph Low_Expression_Troubleshooting { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} }
Caption: Troubleshooting workflow for low V5-tagged protein expression.
Problem Area 2: Inefficient Cell Lysis and Protein Extraction
Symptoms:
-
The V5-tagged protein is detected in the insoluble fraction (pellet) after cell lysis.
-
Low total protein concentration in the soluble lysate.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | The lysis method may not be sufficient to break open the host cells effectively. Solution: Optimize your lysis protocol. For mechanical lysis (e.g., sonication, French press), increase the duration or intensity. For chemical lysis, ensure the detergent concentration is appropriate for your cell type. The addition of lysozyme (for bacteria) or freeze-thaw cycles can also improve lysis efficiency. |
| Protein Insolubility/Aggregation | The V5-tagged protein may be forming insoluble inclusion bodies (in bacteria) or aggregates. Solution: Optimize expression conditions by lowering the temperature and inducer concentration. Co-expression with chaperones can sometimes improve solubility. Consider adding a solubility-enhancing tag (e.g., MBP, GST) in addition to the V5-tag. |
| Inappropriate Lysis Buffer | The composition of the lysis buffer may not be optimal for your protein's stability and solubility. Solution: Screen different lysis buffers with varying pH, salt concentrations, and detergents. Including additives like glycerol (5-10%) can help stabilize the protein. |
dot { graph Lysis_Troubleshooting { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} }
Caption: Troubleshooting workflow for inefficient cell lysis and protein extraction.
Problem Area 3: Poor Binding to Anti-V5 Affinity Resin
Symptoms:
-
The V5-tagged protein is found in the flow-through and wash fractions.
-
Little to no protein is bound to the affinity resin.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccessible V5-Tag | The V5-tag may be buried within the folded structure of the protein, preventing antibody binding. Post-translational modifications, such as glycosylation or phosphorylation near the tag, can also cause steric hindrance. Solution: Try repositioning the V5-tag to the other terminus of the protein. If you suspect post-translational modifications are an issue, you can try treating the lysate with appropriate enzymes (e.g., glycosidases) before affinity purification. In some cases, performing the purification under denaturing conditions can expose the tag. |
| Suboptimal Binding Conditions | The pH, salt concentration, or presence of certain additives in the binding buffer may be interfering with the antibody-tag interaction. Solution: Ensure your binding buffer has a pH between 7.0 and 8.0. Optimize the salt concentration (typically 150-500 mM NaCl). Avoid harsh detergents or high concentrations of reducing agents in the binding buffer. |
| Low Resin Capacity or Overloading | The amount of V5-tagged protein in your lysate may exceed the binding capacity of the resin. Solution: Increase the amount of anti-V5 resin used. Refer to the manufacturer's specifications for the binding capacity of your specific resin (see table below). |
| Protein Degradation | Proteases released during cell lysis can degrade the V5-tagged protein, including the tag itself. Solution: Add a protease inhibitor cocktail to your lysis buffer and keep the sample cold at all times. |
Binding Capacity of Common Anti-V5 Affinity Resins
| Resin Type | Binding Capacity |
| Anti-V5 Agarose Affinity Gel | ≥ 2.5 nmoles of a 120 kDa protein per mL of settled gel |
| Anti-V5-tag Magnetic Beads | Varies by manufacturer, typically in the range of 10-20 µg of a ~30 kDa protein per 25 µL of slurry |
dot { graph Binding_Troubleshooting { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368"];
} }
Caption: Troubleshooting workflow for poor binding to anti-V5 affinity resin.
Problem Area 4: Inefficient Elution from Anti-V5 Affinity Resin
Symptoms:
-
The V5-tagged protein remains on the resin after elution.
-
Low protein concentration in the elution fractions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Competitive Elution | The concentration of the V5 peptide may be too low, or the incubation time may be too short to effectively compete with the bound protein. Solution: Increase the concentration of the V5 peptide in the elution buffer (e.g., to 1-2 mg/mL). Increase the incubation time of the elution buffer with the resin (e.g., 30-60 minutes at 4°C or 10-20 minutes at room temperature). Perform multiple, sequential elutions with smaller volumes of elution buffer. |
| Acidic Elution Too Mild | The pH of the elution buffer may not be low enough to disrupt the strong antibody-antigen interaction. Solution: Use an elution buffer with a lower pH (e.g., 0.1 M glycine, pH 2.0). Ensure immediate neutralization of the eluted fractions to prevent protein denaturation. |
| Protein Precipitation on the Column | The eluted protein may be precipitating on the column due to high local concentration or inappropriate buffer conditions. Solution: Elute with a larger volume of buffer to reduce the protein concentration. Consider adding stabilizing agents like glycerol or a non-ionic detergent to the elution buffer. |
Experimental Protocols
Protocol 1: V5-Tagged Protein Purification from Mammalian Cells (HEK293)
Materials:
-
HEK293 cells expressing a V5-tagged protein
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl
-
Elution Buffer (Peptide): Wash Buffer containing 1 mg/mL V5 peptide
-
Elution Buffer (Acidic): 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
Anti-V5 Affinity Resin (e.g., agarose beads)
Procedure:
-
Cell Harvest: Harvest HEK293 cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells). Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Binding: Add the clarified lysate to the equilibrated anti-V5 affinity resin. Incubate with gentle rotation for 1-2 hours at 4°C.
-
Washing: Pellet the resin by centrifugation (or use a magnetic rack for magnetic beads) and discard the supernatant. Wash the resin three times with 10 bed volumes of Wash Buffer.
-
Elution:
-
Peptide Elution: Add 1-2 bed volumes of Elution Buffer (Peptide) to the resin. Incubate with gentle rotation for 30-60 minutes at 4°C. Collect the eluate. Repeat for a second elution.
-
Acidic Elution: Add 1-2 bed volumes of Elution Buffer (Acidic). Incubate for 5-10 minutes. Collect the eluate and immediately neutralize with 1/10th volume of Neutralization Buffer.
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blotting using an anti-V5 antibody to confirm the presence and purity of your protein.
Protocol 2: Quantification of V5-Tagged Protein by Western Blot
This protocol provides a semi-quantitative method to estimate the amount of V5-tagged protein in your fractions.
Materials:
-
Purified V5-tagged protein of known concentration (as a standard)
-
Samples from your purification (lysate, flow-through, washes, eluates)
-
SDS-PAGE gels and buffers
-
Transfer apparatus and membranes
-
Anti-V5 primary antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Prepare a Standard Curve: Create a dilution series of the purified V5-tagged protein standard (e.g., 100 ng, 50 ng, 25 ng, 12.5 ng, 6.25 ng).
-
Sample Preparation: Dilute your purification samples to ensure the signal will fall within the linear range of the standard curve.
-
SDS-PAGE and Western Blot: Run the standards and your samples on an SDS-PAGE gel. Transfer the proteins to a membrane and perform a standard Western blot protocol using an anti-V5 antibody.
-
Signal Detection: Image the blot using a chemiluminescent imager. Ensure that the signals from your standards and samples are not saturated.
-
Densitometry Analysis: Use image analysis software to measure the band intensity for each standard and sample.
-
Quantification: Generate a standard curve by plotting band intensity versus the known amount of the protein standards. Use the equation of the line from the standard curve to calculate the concentration of your V5-tagged protein in your unknown samples.
References
reducing non-specific binding of Cys-V5 peptide in western blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of Cys-V5 peptides in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Cys-V5 peptide tag?
A1: The this compound is a small epitope tag that consists of the standard V5 peptide sequence (Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr) with an additional cysteine residue at the N-terminus.[1] This N-terminal cysteine can be utilized for specific conjugation or labeling purposes.
Q2: Why am I seeing high background or non-specific bands in my Western blot with a Cys-V5 tagged protein?
A2: High background and non-specific binding in Western blotting can arise from several factors. Common causes include incomplete blocking of the membrane, suboptimal primary or secondary antibody concentrations, and inadequate washing steps.[2][3][4][5] The additional cysteine in the Cys-V5 tag can also potentially contribute to non-specific interactions through disulfide bond formation with other cysteine-containing proteins in the lysate or on the membrane.
Q3: What is the best blocking buffer to use for a Cys-V5 tagged protein?
A3: The choice of blocking buffer is critical and can significantly impact the signal-to-noise ratio. While non-fat dry milk is a common and economical choice, it may not always be suitable, especially for detecting phosphorylated proteins due to the presence of endogenous phosphatases. Bovine serum albumin (BSA) is a good alternative in such cases. For challenging situations with high non-specific binding, exploring commercial blocking buffers or alternatives like fish gelatin or polyvinylpyrrolidone (PVP) may be beneficial.
Q4: How can I optimize my antibody concentrations to reduce non-specific binding?
A4: Optimizing the concentrations of both your primary and secondary antibodies is a crucial step. Using too high a concentration of either antibody can lead to increased off-target binding and high background. It is recommended to perform a titration experiment to determine the optimal antibody dilution that provides a strong specific signal with minimal background.
Q5: Can the cysteine residue in the Cys-V5 tag cause specific issues?
A5: Yes, the free thiol group on the N-terminal cysteine can potentially form disulfide bonds with other proteins, leading to non-specific bands or aggregates. This can be more pronounced under non-reducing or partially reducing conditions during sample preparation. Ensuring complete reduction of your sample with fresh reducing agents like DTT or β-mercaptoethanol is important.
Troubleshooting Guides
Problem: High Background
High background can obscure the specific signal of your Cys-V5 tagged protein. Here are steps to troubleshoot and reduce it:
-
Blocking Optimization: Incomplete blocking is a primary cause of high background.
-
Increase the blocking time (e.g., from 1 hour to 2 hours at room temperature, or overnight at 4°C).
-
Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat milk or BSA).
-
Try a different blocking buffer. If you are using milk, switch to BSA, or vice versa. Consider using commercial blocking buffers designed to reduce non-specific binding.
-
-
Antibody Concentration: Excessive antibody concentration is a common culprit.
-
Titrate your primary and secondary antibodies to find the optimal dilution.
-
Perform a control experiment with only the secondary antibody to check for non-specific binding.
-
-
Washing Steps: Insufficient washing can leave unbound antibodies on the membrane.
-
Increase the number of washes (e.g., from 3 to 5 washes).
-
Increase the duration of each wash (e.g., from 5 minutes to 10-15 minutes).
-
Increase the volume of the washing buffer.
-
Add a detergent like Tween-20 to your wash buffer (typically 0.05-0.1%).
-
Problem: Non-Specific Bands
The appearance of unexpected bands can be due to various factors:
-
Antibody Specificity: The primary or secondary antibody may be cross-reacting with other proteins in the sample.
-
Ensure your primary antibody is specific for the V5 tag.
-
Use a pre-adsorbed secondary antibody to reduce cross-reactivity.
-
-
Sample Preparation:
-
Ensure complete reduction of your sample by using fresh reducing agents (DTT or β-mercaptoethanol) in your loading buffer to prevent disulfide bond-mediated aggregation due to the Cys residue.
-
Include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation, which can lead to lower molecular weight bands.
-
Load an appropriate amount of protein; overloading the gel can lead to "ghost" bands.
-
-
Cell Line and Protein Expression:
-
High-passage number cell lines can have altered protein expression profiles, potentially leading to unexpected bands.
-
The protein of interest itself might exist in different isoforms, have post-translational modifications, or form dimers/multimers, all of which can result in multiple bands.
-
Quantitative Data Summary
| Parameter | Standard Protocol | Troubleshooting Modification | Rationale |
| Blocking Time | 1 hour at RT | 2 hours at RT or Overnight at 4°C | To ensure all non-specific sites on the membrane are saturated. |
| Blocking Agent Conc. | 3-5% Non-fat Milk or BSA | Increase to 5-7% | To provide more blocking protein to saturate the membrane. |
| Primary Antibody Dilution | 1:1000 | 1:2000 - 1:10000 | To reduce off-target binding of the primary antibody. |
| Secondary Antibody Dilution | 1:5000 | 1:10000 - 1:20000 | To minimize non-specific binding of the secondary antibody. |
| Wash Buffer Tween-20 | 0.05% | 0.1% | To increase the stringency of the washes and remove weakly bound antibodies. |
| Number of Washes | 3 x 5 minutes | 4-5 x 10-15 minutes | To more effectively remove unbound antibodies. |
Experimental Protocols
Optimized Western Blot Protocol for this compound
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Mix 20-30 µg of protein with 2x Laemmli sample buffer containing a fresh, effective concentration of a reducing agent (e.g., 100 mM DTT or 5% β-mercaptoethanol).
-
Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation and reduction.
-
-
SDS-PAGE and Transfer:
-
Load samples onto a polyacrylamide gel of an appropriate percentage for your protein of interest.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a low-fluorescence PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for at least 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the anti-V5 primary antibody in the blocking buffer at the optimized concentration.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer at the optimized concentration.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three to five times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
Visualizations
Caption: Troubleshooting workflow for high background and non-specific binding.
Caption: Mechanism of non-specific binding and the role of blocking agents.
Caption: Recommended experimental workflow for Cys-V5 Western blotting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. arp1.com [arp1.com]
solving V5 tag detection failure in mammalian cell lysates
Technical Support Center: V5 Tag Detection
This guide provides troubleshooting solutions and frequently asked questions for researchers encountering issues with V5 epitope tag detection in mammalian cell lysates.
Frequently Asked Questions (FAQs)
Q1: I can't detect my V5-tagged protein on a Western blot, but my transfection control with a different V5-tagged protein works. What is the likely problem?
If your anti-V5 antibody and Western blot protocol are working for a control protein, the issue likely lies with your specific protein of interest. The three main possibilities are:
-
Low or No Expression: Your protein may be expressed at very low levels, be toxic to the cells, or be rapidly degraded.[1]
-
V5 Tag Inaccessibility: The V5 tag could be buried within the folded structure of your protein, making it inaccessible to the antibody.[2] Post-translational modifications, such as glycosylation near the tag, can also interfere with antibody binding.[2][3]
-
V5 Tag Cleavage: If your protein has an N-terminal signal peptide, the V5 tag (if also at the N-terminus) may be cleaved off during protein processing.[2]
Q2: I can detect my protein with a protein-specific antibody, but not with the anti-V5 antibody. Why?
This strongly suggests that your protein is being expressed, but the V5 tag is not detectable. The most common cause is that the protein's tertiary structure is sterically hindering the V5 epitope, preventing the antibody from binding. It is also possible, though less likely if you see a band of the correct size with the protein-specific antibody, that the tag is being proteolytically removed.
Q3: Can the position of the V5 tag (N-terminus vs. C-terminus) affect detection?
Absolutely. The optimal location for the tag is protein-dependent. An N-terminal tag might be cleaved off with a signal peptide, while a C-terminal tag might be buried near a protein domain or subject to proteolytic cleavage. If you have trouble with one location, it is highly recommended to try cloning the tag onto the other end of the protein.
Q4: What is the best lysis buffer for extracting V5-tagged proteins?
The ideal lysis buffer depends on the subcellular localization and solubility of your protein. There is no single "best" buffer, and optimization is often necessary. RIPA buffer is a stringent option suitable for hard-to-solubilize proteins, including nuclear and mitochondrial proteins. Milder buffers like those containing NP-40 or Triton X-100 are often sufficient for cytoplasmic proteins.
Troubleshooting Guide
Use the following flowchart and detailed guides to diagnose and solve V5 detection failure.
Troubleshooting Workflow Diagram
References
how to prevent Cys-V5 peptide degradation in cell culture
Welcome to the technical support center for troubleshooting Cys-V5 peptide degradation in cell culture. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues related to the stability of cysteine-containing, V5-tagged peptides in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for my this compound degrading in cell culture?
A1: Degradation of your this compound is likely due to a combination of enzymatic and chemical factors.
-
Enzymatic Degradation: The most significant cause is the presence of proteases and peptidases in the cell culture environment.[1] These enzymes, which can be secreted by the cells or are present in serum supplements like Fetal Bovine Serum (FBS), cleave the peptide bonds, leading to loss of function.[1][2] Exopeptidases that act on the N- and C-termini of the peptide are a major contributor to this degradation.[3][4]
-
Chemical Degradation:
-
Oxidation: The cysteine (Cys) residue in your peptide is highly susceptible to oxidation, especially at a pH greater than 8 and when exposed to atmospheric oxygen. This can lead to the formation of disulfide bonds (either intramolecular or intermolecular), which may alter the peptide's structure and activity.
-
Hydrolysis and Deamidation: Certain amino acid sequences are prone to hydrolysis (e.g., those containing Aspartic acid) or deamidation (e.g., those with Asparagine or Glutamine). While less specific to your this compound unless these residues are present, they are common pathways of non-enzymatic peptide degradation.
-
Q2: How can I determine if my this compound is degrading?
A2: The most reliable method to quantify peptide degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS). This allows for the separation and identification of the intact peptide from its degradation products over time. By collecting supernatant samples from your cell culture at various time points, you can determine the peptide's half-life in your specific experimental conditions.
Q3: What is the V5 tag, and can it be a factor in degradation?
A3: The V5 tag is a 14-amino acid peptide (GKPIPNPLLGLDST) derived from the P and V proteins of the paramyxovirus, SV5. It is commonly used for the detection and purification of recombinant proteins. While the tag itself is generally robust, it is still a peptide sequence and can be cleaved by proteases. The susceptibility to specific proteases will depend on the enzyme and the accessibility of the tag within the folded protein. One study noted that trypsin treatment resulted in better preservation of the V5 tag compared to other proteases.
Troubleshooting Guide
This section provides a step-by-step approach to diagnosing and mitigating this compound degradation.
Problem: Rapid Loss of Peptide Bioactivity
Possible Cause 1: Enzymatic Degradation by Serum Components
-
Solution 1.1: Reduce or Eliminate Serum: If your cell line can be maintained in low-serum or serum-free conditions, this can significantly reduce the concentration of proteases.
-
Solution 1.2: Heat-Inactivate Serum: While a common practice, its effectiveness in completely eliminating all protease activity can be limited.
Possible Cause 2: Enzymatic Degradation by Cellular Proteases
-
Solution 2.1: Use a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium. These cocktails contain inhibitors for various classes of proteases, such as serine, cysteine, and metalloproteases.
-
Solution 2.2: Optimize Cell Seeding Density: High cell densities can lead to a higher concentration of secreted proteases. Experiment with lower cell densities, but be mindful of the requirements for your specific assay.
Possible Cause 3: Chemical Instability of the Peptide
-
Solution 3.1: Control for Oxidation of Cysteine:
-
Maintain the pH of your culture medium within the optimal physiological range (typically 7.2-7.4). Avoid prolonged exposure to pH > 8.
-
If disulfide bond formation is suspected, consider adding a reducing agent like Dithiothreitol (DTT) to your lysis buffers or during analysis to reverse the process. Note that DTT may not be compatible with live cell experiments.
-
-
Solution 3.2: Proper Peptide Storage and Handling:
-
Store the lyophilized peptide at -20°C or -80°C.
-
After reconstitution, aliquot the peptide solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Use low-protein-binding tubes and pipette tips to minimize adsorption to surfaces.
-
Possible Cause 4: Inherent Instability of the Peptide Sequence
-
Solution 4.1: Modify the Peptide Termini:
-
N-terminal Acetylation (Ac-): This modification blocks aminopeptidases.
-
C-terminal Amidation (-NH2): This modification blocks carboxypeptidases.
-
Studies have shown that modifying the peptide termini can drastically reduce non-specific degradation.
-
-
Solution 4.2: Introduce Non-Canonical Amino Acids: Incorporating beta-amino acids or D-amino acids can render the peptide resistant to standard proteases.
-
Solution 4.3: Peptide Cyclization: Cyclic peptides often exhibit enhanced stability against proteases compared to their linear counterparts.
Summary of Peptide Stabilization Strategies
| Strategy | Mechanism of Action | Key Considerations |
| Reduce/Eliminate Serum | Lowers exogenous protease concentration. | Cell line must tolerate low-serum or serum-free conditions. |
| Protease Inhibitors | Directly inhibit various classes of proteases. | Ensure compatibility with your cell type and assay. |
| Optimize Cell Density | Reduces the concentration of secreted proteases. | Balance with the needs of the experiment. |
| N-terminal Acetylation | Blocks N-terminal degradation by aminopeptidases. | Chemical modification of the peptide is required. |
| C-terminal Amidation | Blocks C-terminal degradation by carboxypeptidases. | Chemical modification of the peptide is required. |
| Control pH | Minimizes base-catalyzed degradation and Cys oxidation. | Maintain physiological pH (7.2-7.4). |
| Proper Storage | Prevents chemical degradation (hydrolysis, oxidation). | Store lyophilized at -20/-80°C; aliquot solutions. |
Experimental Protocols
Protocol: Monitoring this compound Degradation via HPLC-MS
This protocol outlines a time-course experiment to determine the stability of your this compound in cell culture.
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 6-well) at your desired density and allow them to adhere overnight.
-
Peptide Spiking: Prepare a stock solution of your this compound. Add the peptide to the cell culture medium of each well to achieve the final desired concentration. Include cell-free wells with the peptide-spiked medium as a negative control for non-enzymatic degradation.
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), collect a small aliquot (e.g., 100 µL) of the cell culture supernatant from each well.
-
Sample Preparation: To stop enzymatic activity and precipitate proteins, add an equal volume of cold acetonitrile containing 0.1% Trifluoroacetic Acid (TFA) to each supernatant sample. Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
HPLC-MS Analysis: Transfer the supernatant to a new tube for analysis. Inject the prepared samples onto an HPLC-MS system. Use a suitable C18 column and a gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile) to separate the intact peptide from its degradation products.
-
Data Analysis: Quantify the peak area of the intact this compound at each time point to determine its rate of degradation.
Visualizations
Troubleshooting Workflow for this compound Degradation
Caption: Troubleshooting workflow for this compound degradation.
Pathways of Peptide Degradation in Cell Culture
Caption: Major pathways of this compound degradation in vitro.
References
improving signal-to-noise ratio in V5 immunofluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in their V5 immunofluorescence (IF) experiments.
Troubleshooting Guide: High Background and Low Signal
High background noise and weak specific signals are common challenges in immunofluorescence. Below are troubleshooting strategies to address these issues, presented in a question-and-answer format.
My V5 signal is weak or absent. What are the possible causes and solutions?
A weak or non-existent signal can be frustrating. Here are several factors to investigate:
-
Primary Antibody Issues:
-
Inappropriate Dilution: The concentration of your anti-V5 antibody may be too low. Titrate the antibody to find the optimal concentration that provides the best signal-to-noise ratio.[1][2]
-
Improper Storage: Ensure your antibody has been stored correctly according to the manufacturer's datasheet to prevent degradation.[3]
-
Incompatibility with Application: Verify that the anti-V5 antibody is validated for immunofluorescence.[4][5]
-
-
Secondary Antibody Problems:
-
Incorrect Antibody: The secondary antibody must be raised against the host species of the primary antibody (e.g., if your V5 primary is a mouse monoclonal, use an anti-mouse secondary).
-
Insufficient Concentration: Similar to the primary antibody, the secondary antibody may be too dilute.
-
-
Antigen Masking or Loss:
-
Over-fixation: Excessive cross-linking from aldehyde fixatives can mask the V5 epitope. Try reducing the fixation time or using a different fixation method.
-
Permeabilization Issues: Harsh permeabilization can sometimes lead to the loss of soluble proteins.
-
-
Suboptimal Imaging Settings:
-
Incorrect Filter Sets: Ensure the microscope's filter sets are appropriate for the fluorophore conjugated to your secondary antibody.
-
Low Exposure Time: Increase the exposure time during image acquisition.
-
I am observing high background fluorescence. How can I reduce it?
High background can obscure your specific signal. The primary culprits are autofluorescence and non-specific antibody binding.
-
Autofluorescence: This is the natural fluorescence of the biological sample.
-
Fixation-Induced Autofluorescence: Aldehyde fixatives like paraformaldehyde (PFA) and glutaraldehyde can induce autofluorescence. To mitigate this, use the lowest effective concentration and shortest fixation time. Consider using an alternative fixative like ice-cold methanol or ethanol, especially for cell surface markers.
-
Endogenous Autofluorescence: Some tissues contain molecules like collagen, elastin, NADH, and lipofuscin that fluoresce naturally. To reduce this, you can:
-
Use a quenching agent such as Sudan Black B or Eriochrome Black T.
-
Choose fluorophores in the far-red spectrum, as autofluorescence is often weaker at longer wavelengths.
-
Perfuse tissues with PBS before fixation to remove red blood cells, which are a source of autofluorescence.
-
-
-
Non-Specific Antibody Binding: This occurs when antibodies bind to unintended targets.
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding. Ensure you are using an appropriate blocking buffer. Normal serum from the same species as the secondary antibody is often recommended.
-
Antibody Concentration Too High: Both primary and secondary antibodies can cause high background if used at too high a concentration. Perform a titration to determine the optimal dilution.
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background noise. Increase the number and duration of washes.
-
Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the sample. Using a pre-adsorbed secondary antibody can minimize this.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dilution for an anti-V5 antibody in immunofluorescence?
For immunocytochemistry, a starting dilution range of 1:100 to 1:400 is often recommended for anti-V5 antibodies. However, it is crucial to titrate the antibody for your specific cell or tissue type and experimental conditions to find the optimal concentration.
Q2: Which fixative is best for V5 immunofluorescence?
4% paraformaldehyde (PFA) is a commonly used fixative for immunofluorescence. It preserves cellular morphology well. However, it can sometimes mask the V5 epitope. If you experience a weak signal, you might try reducing the fixation time (e.g., 10-15 minutes at room temperature) or switching to an organic solvent like cold methanol or ethanol. Keep in mind that organic solvents can alter protein conformation and may not be suitable for all antigens.
Q3: How should I permeabilize my cells for intracellular V5 staining?
For intracellular targets, permeabilization is necessary to allow the antibodies to access the epitope. A common method is to use a detergent like Triton X-100 or Tween 20. A typical concentration for Triton X-100 is 0.1-0.25% in PBS for 10-15 minutes.
Q4: What is the best blocking buffer to use?
The choice of blocking buffer is critical for reducing non-specific background staining. A common and effective blocking buffer consists of 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the species in which the secondary antibody was raised, diluted in PBS with a small amount of detergent like Tween 20. For example, if you are using a goat anti-mouse secondary antibody, you would use normal goat serum for blocking.
Q5: What controls should I include in my V5 immunofluorescence experiment?
Proper controls are essential for interpreting your results accurately. Key controls include:
-
Unstained Control: Cells or tissue that have not been incubated with any antibodies. This helps to assess the level of autofluorescence.
-
Secondary Antibody Only Control: This sample is incubated only with the fluorescently labeled secondary antibody. It helps to identify non-specific binding of the secondary antibody.
-
Isotype Control: The sample is incubated with an antibody of the same isotype and from the same host species as the primary antibody, but which does not recognize the target antigen. This control helps to determine if the observed staining is due to non-specific binding of the primary antibody.
-
Positive and Negative Controls: Whenever possible, include cells or tissues known to express (positive) or not express (negative) the V5-tagged protein.
Quantitative Data Summary
| Parameter | Reagent | Concentration/Time | Purpose |
| Fixation | Paraformaldehyde (PFA) | 4% | Preserves cell morphology |
| Fixation Time (PFA) | 10-20 minutes | Cross-linking proteins | |
| Permeabilization | Triton X-100 | 0.1% - 0.25% in PBS | Allows intracellular antibody access |
| Permeabilization Time | 10-15 minutes | ||
| Blocking | Bovine Serum Albumin (BSA) | 1% - 5% in PBS-T | Blocks non-specific binding sites |
| Normal Serum | 5% - 10% in PBS-T | Blocks non-specific binding sites | |
| Blocking Time | 1 hour | ||
| Primary Antibody | Anti-V5 Antibody | 1:100 - 1:400 (starting range) | Binds to the V5 epitope |
| Incubation Time | 1-3 hours at RT or overnight at 4°C | ||
| Secondary Antibody | Fluorophore-conjugated | Varies (follow datasheet) | Detects the primary antibody |
| Incubation Time | 30 minutes - 1 hour at RT |
Experimental Protocols & Visualizations
Standard V5 Immunofluorescence Workflow
The following diagram outlines a typical workflow for V5 immunofluorescence staining of cultured cells.
Caption: A standard workflow for V5 immunofluorescence staining.
Troubleshooting High Background
Use this decision tree to diagnose and resolve issues with high background staining.
Caption: A decision tree for troubleshooting high background.
References
Cys-V5 tagged protein showing no band on western blot
Topic: Cys-V5 Tagged Protein Showing No Band on Western Blot
This guide provides troubleshooting advice for researchers, scientists, and drug development professionals who are experiencing a lack of signal for their Cys-V5 tagged protein during Western blot analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question: My Cys-V5 tagged protein is not showing up on my Western blot. What are the common causes?
Answer: A missing band on a Western blot for a tagged protein can be frustrating. The issue typically falls into one of three categories: problems with protein expression or stability, issues with sample preparation, or errors in the Western blotting technique itself. A systematic approach to troubleshooting is the most effective way to identify and resolve the problem.
Question: How can I confirm if my Cys-V5 tagged protein is being expressed and is stable?
Answer: Before troubleshooting the Western blot procedure, it's crucial to verify that the protein is present in your sample.
-
Low or No Expression:
-
mRNA level: Check for the presence of your target protein's mRNA via RT-qPCR to confirm transcription.
-
Positive Control: Use a known V5-tagged protein as a positive control to validate that the detection part of your protocol is working.[1][2]
-
Toxicity: Overexpression of some proteins can be toxic to cells, leading to low expression levels.[3] Consider reducing induction time or temperature.
-
-
Protein Degradation:
-
Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to prevent your protein from being degraded.[1]
-
Sample Handling: Keep samples on ice and use fresh lysates for your experiments.
-
Question: What specific issues related to the Cys-V5 tag should I consider during sample preparation?
Answer: The Cys-tag, composed of multiple cysteine residues, can introduce specific challenges.
-
Disulfide Bond Formation: The cysteine residues in the Cys-tag can form disulfide bonds, leading to protein aggregation. This can prevent the protein from entering the gel or migrating correctly.
-
Solution: Ensure your sample loading buffer contains a sufficient concentration of a reducing agent like DTT or β-mercaptoethanol and that it is fresh. Boil the samples for 5-10 minutes before loading to help break up aggregates.
-
-
Inaccessibility of the V5-tag: The protein's folding might obscure the V5-tag, preventing the antibody from binding.
-
Solution: More stringent denaturation of the sample could help. Consider adding urea to your sample buffer in addition to SDS and a reducing agent.
-
Question: How can I troubleshoot the Western blot protocol itself?
Answer: If you have confirmed protein expression, the issue may lie within your Western blot workflow.
-
Antibody Problems:
-
Primary Antibody: Ensure you are using a validated anti-V5 antibody. Check the datasheet for recommended dilutions and titrate the antibody to find the optimal concentration.
-
Secondary Antibody: Verify that your secondary antibody is compatible with the primary antibody's host species (e.g., use an anti-mouse secondary for a mouse primary). Also, ensure the secondary is not inhibited; for example, sodium azide in buffers will inhibit HRP-conjugated antibodies.
-
-
Inefficient Protein Transfer:
-
Verification: After transfer, stain the membrane with Ponceau S to visualize total protein and confirm that the transfer was successful. You can also stain the gel with Coomassie Blue to see if high molecular weight proteins failed to transfer.
-
Optimization: For large proteins, you may need to increase the transfer time or add a small amount of SDS to the transfer buffer. For small proteins, they might pass through the membrane; using a membrane with a smaller pore size (e.g., 0.2 µm) can help.
-
-
Suboptimal Blocking or Washing:
-
Blocking: Inadequate blocking can lead to high background, which might obscure a weak signal. Block for at least one hour at room temperature. However, over-blocking can sometimes mask the epitope. If you are detecting a phosphorylated protein, avoid using milk as a blocking agent as it contains phosphoproteins.
-
Washing: Insufficient washing can also cause high background. Increase the number and duration of washes. Conversely, excessive washing can strip the antibody from the blot.
-
Experimental Protocols & Data
The following table provides recommended starting points for key Western blot parameters. Optimization will likely be required for your specific experiment.
| Parameter | Recommended Starting Condition | Range for Optimization |
| Protein Loaded per Lane | 20-40 µg of total cell lysate | 10-100 µg |
| Anti-V5 Primary Antibody Dilution | 1:1,000 | 1:500 - 1:5,000 |
| Secondary Antibody Dilution | 1:5,000 - 1:10,000 | 1:2,000 - 1:20,000 |
| Primary Antibody Incubation | 1-2 hours at Room Temperature or Overnight at 4°C | 1-4 hours at RT or 12-16 hours at 4°C |
| Blocking Duration | 1 hour at Room Temperature | 1-2 hours at RT or Overnight at 4°C |
| Wash Buffer (e.g., TBST) | TBS with 0.1% Tween-20 | TBS or PBS with 0.05% - 0.2% Tween-20 |
Troubleshooting Workflow
This diagram provides a logical sequence of steps to diagnose the absence of a band for your Cys-V5 tagged protein.
Caption: A workflow for troubleshooting the absence of a Cys-V5 tagged protein band.
References
overcoming steric hindrance with Cys-V5 tagged fusion proteins
Welcome to the technical support center for Cys-V5 tagged fusion proteins. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common experimental challenges, particularly those related to steric hindrance and protein detection.
Frequently Asked Questions (FAQs)
Construct Design & Optimization
Q1: What is the purpose of a Cys-V5 tag?
A Cys-V5 tag is a dual-purpose epitope tag. It combines the well-characterized 14-amino acid V5 epitope (GKPIPNPLLGLDST) for immunodetection and purification with an engineered cysteine (Cys) residue.[1] The V5 portion allows for robust detection using commercially available anti-V5 antibodies in applications like Western blotting, immunofluorescence (IF), and immunoprecipitation (IP).[2][3] The cysteine residue provides a specific reactive thiol group that can be used for covalent conjugation to other molecules, such as fluorescent dyes, drugs, or polymers, commonly through maleimide chemistry.[4][5]
Q2: How do I decide where to place the Cys-V5 tag (N-terminus vs. C-terminus)?
The optimal placement of the tag is protein-dependent and often cannot be predicted with certainty. The primary goal is to ensure the tag is accessible to antibodies and does not interfere with the protein's folding, function, or localization.
-
Consider Protein Structure: Avoid placing the tag in regions known to be critical for protein-protein interactions, enzymatic activity, or proper folding. If the N-terminus contains a signal peptide for secretion, a C-terminal tag is necessary to prevent the tag from being cleaved off.
-
Empirical Testing: It is often best to create both N- and C-terminal constructs and test their expression and function empirically. A common observation is that a tag becomes inaccessible or "shielded" by the protein's structure, leading to poor detection.
Q3: My anti-V5 antibody isn't detecting my protein. Could steric hindrance be the issue?
Yes, steric hindrance is a primary cause of poor epitope tag detection. The tertiary structure of your fusion protein may fold in a way that physically blocks the V5 epitope, preventing the antibody from binding. This can occur even if the protein is expressed correctly.
To address this, consider re-engineering your construct to include a flexible linker between your protein of interest and the Cys-V5 tag. Linkers, such as those composed of glycine and serine repeats (e.g., (G₄S)₃), act as a flexible spacer, increasing the distance between the tag and the bulk of the protein, which can significantly improve antibody accessibility.
Detection & Immunoprecipitation
Q4: I can detect my V5-tagged protein with a protein-specific antibody, but not with an anti-V5 antibody. What's wrong?
This is a classic sign of an inaccessible epitope tag. The fact that you can detect the protein with another antibody confirms that the protein is being expressed. The lack of a V5 signal strongly suggests the tag is buried within the folded protein or otherwise sterically hindered.
Solutions to try:
-
More Denaturing Conditions: When preparing samples for Western blot, try more stringent denaturation methods. Boil your sample for 5-10 minutes in SDS-PAGE loading buffer containing a reducing agent and consider adding urea to help unfold the protein completely.
-
Add a Linker: If denaturation doesn't work, the issue may be fundamental to the protein's structure. Re-cloning the construct with a flexible linker is the most effective solution.
-
Change Tag Position: Move the tag to the opposite terminus of the protein.
Q5: I'm getting high background or low yield in my V5 immunoprecipitation (IP). How can I optimize this?
Optimizing immunoprecipitation requires a systematic approach focusing on lysis, binding, and washing steps.
-
High Background: This is often caused by non-specific binding of proteins to the beads or antibody.
-
Blocking: Pre-clearing the lysate with beads and using blocking agents like fish skin gelatin can reduce background.
-
Washing: Increase the number of wash steps or the stringency of the wash buffer (e.g., by moderately increasing salt or detergent concentration).
-
Use Nanobody-based Beads: Consider using V5-Trap® beads, which utilize a single-chain V5 Nanobody. This avoids the co-elution of antibody heavy and light chains, which can obscure results on a gel and lead to cleaner IPs.
-
-
Low Yield: This indicates inefficient capture of the target protein.
-
Lysis Buffer: Ensure your lysis buffer is effectively solubilizing your protein without disrupting the antibody-epitope interaction. Avoiding harsh detergents like SDS during sonication may improve enrichment.
-
Antibody/Bead Amount: Titrate the amount of antibody or beads to find the optimal ratio for your protein expression level.
-
Tag Accessibility: As with detection, low yield can be a result of steric hindrance. The V5 tag may be partially or fully inaccessible in the protein's native conformation.
-
Cysteine-Specific Conjugation
Q6: What are the critical parameters for conjugating a molecule to the cysteine in the Cys-V5 tag?
Successful cysteine-maleimide conjugation is highly selective but depends on several key factors.
-
Reduction of Disulfides: The cysteine's thiol group (-SH) must be free and reduced. Cysteine residues can form disulfide bonds (-S-S-) with other cysteines, which do not react with maleimides. It is crucial to treat your protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation.
-
pH Control: The reaction should be performed in a buffer with a pH between 7.0 and 7.5. Below pH 7.0, the reaction is slow, while above pH 7.5, there is an increased risk of side reactions.
-
Degassed Buffers: To prevent re-oxidation of the thiol groups by atmospheric oxygen, use buffers that have been degassed by vacuum or by bubbling with an inert gas like nitrogen or argon.
-
Molar Excess of Maleimide: Use a 10-20 fold molar excess of the maleimide-containing reagent to drive the reaction to completion.
Troubleshooting Guides
Table 1: Troubleshooting Poor Signal in Western Blot
| Possible Cause | Recommended Solution | Rationale |
| Low Protein Expression/Degradation | 1. Verify mRNA levels via RT-qPCR. 2. Add a protease inhibitor cocktail to your lysis buffer. 3. Use a positive control vector with a V5 tag to confirm the detection reagents are working. | Confirms that the lack of signal is not due to transcriptional issues or protein instability. |
| Steric Hindrance (Inaccessible Epitope) | 1. Re-boil samples in a more stringent denaturing buffer (e.g., with 6-8M Urea). 2. Re-clone the construct to place the tag at the opposite terminus. 3. Re-clone to insert a flexible linker (e.g., (G₄S)₃) between the protein and the tag. | A shielded epitope is a very common issue. More complete denaturation can expose the tag. If that fails, physically moving the tag away from the protein body with a linker is the most robust solution. |
| Tag Cleavage | 1. Check protein sequence for signal peptides or protease cleavage sites near the tag. 2. If an N-terminal tag is used with a signal peptide, move the tag to the C-terminus. | The tag may be proteolytically removed after translation, especially if the protein is secreted or targeted to specific organelles. |
| Inefficient Protein Transfer to Membrane | 1. Use a positive control for transfer (e.g., pre-stained ladder). 2. Optimize transfer time and voltage based on protein size. | Ensures that the lack of signal is not due to a technical failure during the blotting process. |
Table 2: Troubleshooting Immunoprecipitation (IP)
| Problem | Possible Cause | Recommended Solution |
| Low Yield | 1. Inefficient cell lysis. 2. Steric hindrance of the V5 tag in native conformation. 3. Insufficient antibody or beads. | 1. Optimize lysis buffer; try different detergents (RIPA vs. NP-40). 2. Test both N- and C-terminal tagged constructs. 3. Titrate antibody/bead concentration to find the saturation point. |
| High Background | 1. Non-specific binding to beads. 2. Non-specific binding to antibody. 3. Insufficient washing. | 1. Pre-clear lysate with beads alone before adding antibody. Use a blocking agent like fish skin gelatin. 2. Use an isotype control antibody to check for non-specific antibody binding. 3. Increase the number of washes (from 3 to 5) and/or the stringency of the wash buffer. |
| Co-elution of Antibody Chains | Heavy (50 kDa) and light (25 kDa) chains from the IP antibody are eluted and obscure bands in that region of the gel. | 1. Use V5-Trap® Agarose or Magnetic Agarose, which uses a Nanobody and does not release heavy/light chains. 2. Crosslink the antibody to the beads before incubation with the lysate. 3. Use a secondary antibody for Western blotting that is specific for native antibodies (will not detect the denatured IP antibody chains). |
Experimental Protocols
Protocol 1: Cysteine-Maleimide Conjugation
This protocol describes a general method for conjugating a maleimide-activated molecule (e.g., a fluorescent dye) to the engineered cysteine of a Cys-V5 tagged protein.
Materials:
-
Purified Cys-V5 tagged protein (1-10 mg/mL).
-
Degassed conjugation buffer: 1x PBS or 100 mM HEPES, pH 7.0-7.5.
-
TCEP solution: 10 mM stock in degassed water.
-
Maleimide-activated molecule: 10 mM stock in anhydrous DMSO or DMF.
-
Inert gas (Nitrogen or Argon).
Methodology:
-
Prepare Protein Solution: Dissolve the Cys-V5 tagged protein to a final concentration of 1-10 mg/mL in the degassed conjugation buffer.
-
Reduce Disulfide Bonds: Add TCEP solution to the protein to achieve a 10-100x molar excess. Flush the vial with inert gas, cap it, and incubate at room temperature for 20-30 minutes. This step is critical to ensure the cysteine thiol is free and reactive.
-
Prepare Maleimide Reagent: Immediately before use, prepare a 10 mM stock solution of the maleimide-activated molecule in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide solution to the reduced protein solution. A 10-20x molar excess of the maleimide reagent over the protein is recommended as a starting point.
-
Incubation: Gently mix the reaction. Flush the vial with inert gas, cap tightly, and protect from light. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove unreacted maleimide reagent and buffer exchange the conjugated protein using gel filtration (desalting column), dialysis, or HPLC.
-
Storage: For short-term storage, keep the conjugate at 4°C for up to one week. For long-term storage, add cryoprotectants like glycerol (to 50%) and store at -20°C or -80°C.
Protocol 2: High-Stringency Western Blot for V5 Tag Detection
This protocol is optimized to expose potentially hindered V5 epitopes.
Materials:
-
Cell lysate containing Cys-V5 tagged protein.
-
2x High-Stringency Laemmli Buffer: 4% SDS, 20% glycerol, 125 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol, 8M Urea.
-
Primary antibody: Anti-V5 antibody (e.g., Rabbit Polyclonal).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Methodology:
-
Sample Preparation: Mix cell lysate 1:1 with 2x High-Stringency Laemmli Buffer.
-
Denaturation: Boil the samples at 95-100°C for 10 minutes to ensure maximum protein denaturation and unfolding.
-
SDS-PAGE: Load the denatured samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-V5 antibody diluted in blocking buffer (e.g., 1:1,000 to 1:10,000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 7).
-
Detection: Apply the ECL substrate to the membrane and visualize the signal using a chemiluminescence imager.
Visualizations
Caption: Steric hindrance prevents antibody binding to a poorly positioned V5 tag.
Caption: Troubleshooting workflow for absent V5 tag signal in a Western blot.
Caption: Experimental workflow for cysteine-specific protein conjugation.
References
- 1. V5-Tag: Properties | Proteintech Group [ptglab.com]
- 2. Epitope Tags and the V5 Tag Antibody | Bio-Techne [bio-techne.com]
- 3. Overview of Epitope Tagging | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Validation & Comparative
Cys-V5 Peptide vs. HA-Tag: A Comparative Guide to Immunoprecipitation Efficiency
For researchers in molecular biology and drug development, the selection of an appropriate epitope tag is a critical step in ensuring the successful immunoprecipitation (IP) of a target protein. Among the plethora of available tags, the V5 and hemagglutinin (HA) tags are two of the most widely used. This guide provides an in-depth, objective comparison of the Cys-V5 peptide and the HA-tag, focusing on their immunoprecipitation efficiency, with supporting data and detailed experimental protocols.
At a Glance: Cys-V5 vs. HA-Tag for Immunoprecipitation
| Feature | Cys-V5 Tag | HA-Tag |
| Origin | Derived from the P and V proteins of the simian virus 5 (SV5)[1]. | Derived from the human influenza hemagglutinin (HA) protein[2][3]. |
| Sequence | GKPIPNPLLGLDST | YPYDVPDYA |
| Size | 14 amino acids | 9 amino acids |
| Antibody Availability | High-affinity monoclonal and polyclonal antibodies are widely available[4]. | High-affinity monoclonal and polyclonal antibodies are readily available[5]. |
| Specialized Reagents | V5-Trap®, a high-affinity nanobody-based reagent, is available for highly efficient and clean immunoprecipitation. | No widely available equivalent to nanobody-based traps. |
| Elution Options | Competitive elution with this compound, low pH (e.g., glycine buffer), or denaturing buffer (e.g., SDS-PAGE sample buffer). | Competitive elution with HA peptide, low pH, or denaturing buffer. |
| Reported Binding Affinity | The V5-Trap® (nanobody) has a reported dissociation constant (KD) of 40 nM. Specific KD for conventional anti-V5 antibodies in IP is not readily available. | Described as "high-affinity," but specific KD values for anti-HA antibodies in the context of IP are not consistently reported in the literature. |
| Potential for Non-Specific Binding | V5-Trap® is reported to have very low background from various cell lysates. | Non-specific binding can occur and may need to be optimized by adjusting buffer conditions. |
In-Depth Comparison
The efficiency of an immunoprecipitation experiment is influenced by several factors, including the affinity of the antibody for the tag, the concentration of the target protein, and the conditions used for binding, washing, and elution. While direct quantitative comparisons of Cys-V5 and HA-tag IP efficiency are scarce in peer-reviewed literature, a comparative analysis can be made based on the available reagents and established protocols.
The HA-tag is a well-established and widely used epitope. A significant advantage is the availability of high-affinity monoclonal antibodies that are well-characterized for IP. However, the efficiency of elution with the HA peptide can sometimes be low, and harsher elution methods like low pH buffers may be required, which can potentially affect the integrity and function of the target protein and its interacting partners.
The V5-tag , while also well-established, has seen a recent surge in popularity, partly due to the development of advanced affinity reagents. The most notable of these is the V5-Trap® , which utilizes a single-domain antibody fragment (nanobody) covalently coupled to beads. These nanobodies often exhibit high stability and very high affinity for their target. This can lead to more efficient pull-down of the target protein, even at low expression levels. Furthermore, the single-polypeptide nature of the nanobody can result in cleaner elutions, as there are no heavy and light chains from a conventional antibody to contaminate the sample, which is particularly advantageous for downstream applications like mass spectrometry.
The This compound is a synthetic version of the V5 epitope with an added N-terminal cysteine. Its primary role is in the competitive elution of V5-tagged proteins from the anti-V5 antibody-bead complex. This allows for the gentle recovery of the protein in its native state.
Experimental Workflows and Signaling Pathways
Immunoprecipitation Workflow
The general workflow for immunoprecipitation using either a Cys-V5 or HA-tag is illustrated below. The key steps involve cell lysis, incubation of the lysate with antibody-coupled beads, washing to remove non-specific binders, and elution of the target protein.
Elution Strategies
The choice of elution method is critical for preserving the integrity of the immunoprecipitated protein. Below is a diagram illustrating the different elution strategies.
References
- 1. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. How Anti-HA Tag Magnetic Beads Improve Protein Purification and Immunoprecipitation - nanomicronspheres [nanomicronspheres.com]
A Researcher's Guide to Validating V5-Tagged Protein Expression
For researchers, scientists, and professionals in drug development, the ability to accurately detect and quantify protein expression is paramount. Epitope tagging is a widely adopted technique that facilitates the detection, purification, and characterization of proteins for which specific antibodies may not be available. The V5 epitope tag, derived from the P and V proteins of the simian virus 5 (SV5), is a popular choice for its small size and high immunogenicity.[1] This guide provides a comprehensive comparison of the V5 tag and its corresponding anti-V5 antibody with other commonly used epitope tags—HA, FLAG, and Myc—supported by experimental data and detailed protocols.
Comparison of Common Epitope Tags
Choosing the right epitope tag is crucial and depends on the specific application and the nature of the protein of interest. The V5 tag, a 14-amino acid peptide (GKPIPNPLLGLDST), offers a reliable method for detecting recombinant proteins.[1][2] Below is a comparative overview of the V5 tag and its popular alternatives.
| Feature | V5-Tag | HA-Tag | FLAG-Tag (DYKDDDDK) | Myc-Tag |
| Origin | P and V proteins of Simian Virus 5 (SV5)[1] | Human Influenza Hemagglutinin (HA) | Synthetic peptide | Human c-Myc oncogene |
| Sequence | GKPIPNPLLGLDST | YPYDVPDYA | DYKDDDDK | EQKLISEEDL |
| Size (Amino Acids) | 14 (a shorter 9 aa version exists) | 9 | 8 | 10 |
| Molecular Weight | ~1.42 kDa | ~1.1 kDa | ~1.01 kDa | ~1.2 kDa |
| Common Applications | Western Blot, IP, IF, ELISA, Flow Cytometry | Western Blot, IP, IF, ELISA | Western Blot, IP, Protein Purification | Western Blot, IP, IF, Flow Cytometry |
| Strengths | - Good performance in various applications. - Available in two peptide lengths. | - High immunogenicity. - Unlikely to affect protein functionality. | - Highly hydrophilic, less likely to alter protein function. - Contains an enterokinase cleavage site for tag removal. | - Widely used and well-characterized. - Can be placed at N- or C-terminus. |
| Limitations | Potential for cross-reactivity in mammalian systems. | Not recommended for use in apoptotic cells as it can be cleaved by caspases 3 and 7. | Affinity resin can be less stable and more expensive than others. | Elution for affinity chromatography is at a low pH, which could affect protein functionality. |
Performance Comparison in Key Applications
The performance of an epitope tag is critically dependent on the affinity and specificity of the antibody used for its detection. While direct head-to-head comparisons across all applications are limited in published literature, we can synthesize available data to provide a performance overview.
Immunofluorescence
A quantitative study comparing the performance of various anti-tag antibodies in immunofluorescence revealed significant differences in signal intensity. While this particular study did not include the V5 tag, it established a valuable framework for antibody evaluation. The study categorized antibody performance as "good" (high signal at low concentrations), "fair" (high signal only at high concentrations), and "mediocre" (weak signal). For instance, certain anti-HA antibodies were classified as "good," generating strong signals even at low concentrations, while some anti-Myc antibodies showed weaker signals, especially after methanol fixation. This highlights the importance of selecting a well-characterized, high-affinity antibody for robust immunofluorescence detection.
Western Blotting
For Western blotting, the sensitivity of detection is a key metric. Manufacturer data indicates that anti-V5 antibodies can detect as little as 20-50 ng of a V5-tagged protein. Similarly, high-quality anti-HA antibodies are reported to detect low nanogram amounts of HA-tagged proteins. The choice between these tags for Western blotting may come down to the specific antibody clone, its recommended dilution, and the expression level of the protein of interest. To improve detection sensitivity for any of these tags, using tandem repeats (e.g., 3xFLAG, 3xHA) is a common strategy.
Immunoprecipitation
In immunoprecipitation (IP), the efficiency of pulling down the target protein is crucial. Nanobody-based affinity resins, such as the V5-Trap®, are recommended for V5-tagged proteins as they can offer lower background compared to traditional antibodies because they don't release heavy and light chains upon elution. For Myc-tagged proteins, the use of a 2xMyc tag has been shown to increase the binding affinity to the anti-Myc matrix by approximately 1,000-fold compared to a single Myc tag, leading to more efficient immunoprecipitation. Anti-FLAG affinity gels are also widely used for efficient, high-yield isolation of FLAG-tagged proteins.
Experimental Workflows and Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. Below are standardized workflows and protocols for the validation of V5-tagged protein expression.
Experimental Workflow for Validating Tagged Protein Expression
Caption: A general workflow for the expression and subsequent analysis of a V5-tagged protein.
Western Blotting Protocol for V5-Tagged Proteins
-
Protein Lysis and Quantification:
-
Lyse cells expressing the V5-tagged protein in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with an anti-V5 primary antibody (e.g., mouse anti-V5 at 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-mouse HRP) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the signal using a digital imager or X-ray film.
-
Immunoprecipitation Protocol for V5-Tagged Proteins
-
Lysate Preparation:
-
Prepare cell lysate as for Western blotting, but use a non-denaturing lysis buffer (e.g., Tris-buffered saline with 1% Triton X-100 and protease inhibitors).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-V5 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using the anti-V5 antibody or an antibody against a suspected interacting partner.
-
Immunofluorescence Protocol for V5-Tagged Proteins
-
Cell Preparation:
-
Grow cells on glass coverslips and transfect with the V5-tagged construct.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the anti-V5 primary antibody in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope.
-
Signaling Pathway and Logical Relationship Diagrams
Visualizing the logic behind experimental design can aid in understanding the validation process.
Logical Flow for Antibody Validation
Caption: A logical diagram outlining the steps for validating an anti-V5 antibody.
References
A Head-to-Head Battle of Peptide Tags: Cys-V5 Peptide vs. FLAG-tag for Optimal Protein Purification Yield
For researchers in the fields of molecular biology, drug development, and proteomics, the efficient purification of recombinant proteins is a critical step. The choice of an affinity tag is a key determinant of the final protein yield and purity. This guide provides an in-depth comparison of two popular epitope tags, the V5 tag (and its variant, the Cys-V5 peptide) and the FLAG-tag, focusing on their performance in protein purification. We present a summary of their key characteristics, quantitative data on expected protein yields, and detailed experimental protocols to assist researchers in selecting the most suitable tag for their specific application.
At a Glance: this compound vs. FLAG-tag
Both the V5 and FLAG tags are small peptide epitopes that can be fused to a protein of interest, allowing for its detection and purification using specific antibodies. The "this compound" is a variant of the V5 peptide with an N-terminal cysteine residue, which is often used for competitive elution during the purification of V5-tagged proteins. The core of the comparison, therefore, lies between the V5 tag and the FLAG-tag systems for affinity purification.
| Feature | V5-tag | FLAG-tag |
| Amino Acid Sequence | GKPIPNPLLGLDST | DYKDDDDK |
| Size | 14 amino acids | 8 amino acids |
| Molecular Weight | ~1.42 kDa | ~1.01 kDa |
| Origin | P and V proteins of the simian virus 5 (SV5) | Artificial sequence |
| Binding Principle | Binds to anti-V5 antibodies | Binds to anti-FLAG antibodies |
| Typical Protein Yield | ~2 mg/mL of anti-V5 magnetic beads | 0.6 - 1 mg/mL of anti-FLAG affinity resin[1] |
| Purity | High | High[2][3][4] |
| Elution Conditions | - Competitive elution with V5 or this compound- Acidic buffer (e.g., glycine-HCl) | - Competitive elution with FLAG peptide- Low pH buffer- Chelation of Ca2+ (for M1 antibody) |
| Key Advantage | Higher reported binding capacity of some commercial resins | Well-established system with a variety of available antibodies and resins |
| Consideration | Potential for cross-reactivity in mammalian systems[5] | Lower binding capacity of resins can lead to lower overall yield |
Quantitative Data Summary
The yield of purified protein is a crucial factor in many experimental workflows. The following table summarizes the expected protein purification yields for both V5-tag and FLAG-tag systems based on commercially available affinity resins. It is important to note that actual yields can vary significantly depending on the expression level and solubility of the target protein, the host expression system, and the specific purification conditions.
| Tag System | Affinity Resin | Binding Capacity | Estimated Yield per mL of Resin |
| V5-tag | Anti-V5 Magnetic Beads | 40 µg of V5-tagged protein per 20 µL of beads | ~2 mg/mL |
| FLAG-tag | Anti-FLAG M2 Affinity Gel | Not specified by all manufacturers | 0.6 - 1 mg/mL |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the affinity purification of proteins using the V5-tag and FLAG-tag systems.
Detailed Experimental Protocols
Below are representative protocols for the affinity purification of proteins using V5-tag and FLAG-tag systems. These protocols are intended as a general guide and may require optimization for specific proteins and applications.
V5-tagged Protein Purification Protocol (using Anti-V5 Magnetic Beads)
This protocol is adapted from a typical procedure for magnetic bead-based affinity purification.
Materials:
-
Cells expressing V5-tagged protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Elution Buffer:
-
Competitive Elution: Wash Buffer containing 100-400 µg/mL V5 peptide or this compound.
-
Acidic Elution: 0.1 M Glycine-HCl, pH 2.5-3.0
-
-
Neutralization Buffer (if using acidic elution): 1 M Tris-HCl, pH 8.5
-
Anti-V5 Magnetic Beads
-
Magnetic stand
Procedure:
-
Cell Lysis: Lyse the cells expressing the V5-tagged protein using an appropriate lysis buffer and protocol. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Bead Preparation: Resuspend the anti-V5 magnetic beads. Transfer the desired amount of bead slurry to a microcentrifuge tube. Place the tube on a magnetic stand to pellet the beads and discard the supernatant. Wash the beads with Wash Buffer.
-
Binding: Add the cleared cell lysate to the washed beads. Incubate for 1-2 hours at 4°C with gentle rotation to allow the V5-tagged protein to bind to the beads.
-
Washing: Place the tube on the magnetic stand and discard the supernatant. Wash the beads 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
Elution:
-
Competitive Elution: Resuspend the beads in Elution Buffer containing the V5 or this compound. Incubate for 10-30 minutes at room temperature with gentle agitation. Place the tube on the magnetic stand and collect the supernatant containing the purified protein.
-
Acidic Elution: Resuspend the beads in the acidic Elution Buffer. Incubate for 5-10 minutes. Place the tube on the magnetic stand and collect the supernatant. Immediately neutralize the eluate by adding Neutralization Buffer.
-
-
Analysis: Analyze the purified protein by SDS-PAGE and Western blot using an anti-V5 antibody to confirm the presence and purity of the target protein.
FLAG-tagged Protein Purification Protocol (using Anti-FLAG M2 Affinity Gel)
This protocol is a general procedure for column-based affinity chromatography.
Materials:
-
Cells expressing FLAG-tagged protein
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
Elution Buffer:
-
Competitive Elution: Wash Buffer containing 100-200 µg/mL 3xFLAG peptide.
-
Acidic Elution: 0.1 M Glycine-HCl, pH 3.5
-
-
Anti-FLAG M2 Affinity Gel
-
Chromatography column
Procedure:
-
Cell Lysis: Prepare a cleared cell lysate as described for the V5-tag purification.
-
Resin Preparation: Gently swirl the bottle of Anti-FLAG M2 Affinity Gel to create a uniform suspension. Transfer the desired amount of resin slurry to a chromatography column. Allow the storage buffer to drain and equilibrate the resin with Wash Buffer.
-
Binding: Apply the cleared cell lysate to the equilibrated column. Allow the lysate to pass through the resin by gravity flow. For increased binding, the lysate can be re-applied to the column.
-
Washing: Wash the resin with at least 10 column volumes of Wash Buffer to remove unbound proteins.
-
Elution:
-
Competitive Elution: Apply the Elution Buffer containing the 3xFLAG peptide to the column. Collect the eluate in fractions.
-
Acidic Elution: Apply the acidic Elution Buffer to the column and collect the eluate. Neutralize the fractions as described for the V5-tag protocol.
-
-
Analysis: Analyze the eluted fractions by SDS-PAGE and Western blot with an anti-FLAG antibody to identify the fractions containing the purified protein.
Conclusion
The choice between the V5-tag and the FLAG-tag for protein purification depends on the specific requirements of the experiment. The V5-tag system, particularly with the use of high-capacity magnetic beads, may offer a higher protein yield per volume of resin. On the other hand, the FLAG-tag is a well-established and widely used system, though it may result in a lower overall yield due to the lower binding capacity of the affinity resin. Both tags are capable of producing high-purity protein. Researchers should consider factors such as the required final protein yield, cost of affinity resins and elution peptides, and the potential for non-specific binding when selecting the optimal tag for their protein purification needs. The provided protocols offer a starting point for developing a robust purification strategy for either V5-tagged or FLAG-tagged proteins.
References
A Head-to-Head Comparison: Cys-V5 vs. Strep-tag for Protein Interaction Studies
For researchers, scientists, and drug development professionals navigating the landscape of protein interaction studies, the choice of affinity tag is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth, objective comparison of two popular tagging systems: the V5 epitope tag (with a note on the Cys-V5 variant) and the Strep-tag system. We present a detailed analysis of their performance, supported by available data and experimental protocols, to empower you to make an informed choice for your specific research needs.
Executive Summary
Both the V5-tag and the Strep-tag are powerful tools for capturing and analyzing protein interactions. The V5-tag system, relying on a well-characterized epitope and high-affinity antibodies, is a workhorse for immunoprecipitation. The Strep-tag system, with its engineered biotin-binding pocket, offers a versatile platform with tunable affinities and exceptionally mild elution conditions, making it a strong contender for preserving delicate protein complexes.
At a Glance: Cys-V5 vs. Strep-tag
| Feature | Cys-V5 (V5-tag) | Strep-tag System |
| Tag Nature | Peptide Epitope Tag | Peptide Affinity Tag |
| Sequence | GKPIPNPLLGLDST | Strep-tag® II: WSHPQFEKTwin-Strep-tag®: Two Strep-tag II motifs with a linker |
| Size | 14 amino acids (~1.4 kDa) | Strep-tag® II: 8 amino acids (~1 kDa)Twin-Strep-tag®: 28 amino acids (~3 kDa) |
| Binding Partner | Anti-V5 Antibodies / Nanobodies | Strep-Tactin® / Strep-Tactin®XT |
| Binding Principle | Antibody-Epitope Interaction | Biotin-binding pocket interaction |
| Binding Affinity (Kd) | pM to nM range (antibody dependent)[1] | Strep-tag® II to Strep-Tactin®: ~1 µMTwin-Strep-tag® to Strep-Tactin®: low nM rangeTwin-Strep-tag® to Strep-Tactin®XT: low pM range[2][3] |
| Elution Conditions | Competitive elution (V5 peptide), pH change (acidic/alkaline), or denaturing agents[4] | Competitive elution with desthiobiotin or biotin (mild, physiological conditions)[2] |
In-Depth Comparison
The V5-tag System
The V5-tag is a short peptide derived from the P and V proteins of the simian virus 5 (SV5). Its small size and high solubility make it a popular choice for tagging proteins. The "Cys-V5" designation typically refers to a V5 peptide with an N-terminal cysteine residue, which can be used for site-specific conjugation or immobilization. For the purpose of this guide, we will focus on the general characteristics of the V5-tag in protein interaction studies.
Binding and Elution: The V5-tag is recognized by highly specific monoclonal antibodies. This interaction forms the basis of immunoprecipitation (IP) and co-immunoprecipitation (co-IP) experiments to isolate the tagged protein and its binding partners. Elution of the captured protein complex can be achieved through several methods:
-
Competitive Elution: Using a high concentration of the V5 peptide to displace the tagged protein.
-
pH Elution: Changing the pH to disrupt the antibody-antigen interaction, typically using acidic or alkaline buffers.
-
Denaturing Elution: Using harsh conditions, such as SDS-PAGE loading buffer, to denature the proteins and release them from the antibody.
Performance: The V5-tag is widely used and has proven effective in numerous protein interaction studies. The availability of high-affinity antibodies allows for efficient capture of the target protein. However, the elution methods can be a drawback. While competitive elution is gentle, it can be costly. pH elution is harsher and may disrupt weaker protein-protein interactions or denature sensitive proteins. Denaturing elution is not suitable for studies where the integrity of the protein complex is required for downstream analysis. Non-specific binding can be a concern and may require optimization of washing conditions.
The Strep-tag System
The Strep-tag system is based on the high-affinity interaction between the synthetic Strep-tag peptide and a specially engineered streptavidin, called Strep-Tactin. The system has evolved to include several components, offering a range of binding affinities and experimental flexibility.
-
Strep-tag II: An eight-amino-acid peptide (WSHPQFEK).
-
Twin-Strep-tag: A tandem repeat of the Strep-tag II, which provides a higher binding affinity due to an avidity effect.
-
Strep-Tactin: An engineered streptavidin with a high specificity for the Strep-tag.
-
Strep-Tactin XT: A further engineered version of Strep-Tactin with an even higher binding affinity for the Strep-tag, especially the Twin-Strep-tag.
Binding and Elution: The Strep-tag binds to the biotin-binding pocket of Strep-Tactin. This interaction is highly specific and can be reversed by competitive elution with biotin or its analogs, such as desthiobiotin. Desthiobiotin has a lower affinity for the binding pocket, allowing for very gentle and efficient elution of the captured protein complexes under physiological conditions. Biotin can be used for elution when a stronger competition is needed.
Performance: The Strep-tag system is renowned for its high purity of isolated proteins, often exceeding 95% in a single step. The mild elution conditions are a significant advantage for protein interaction studies, as they help to preserve the integrity of protein complexes. The Twin-Strep-tag in combination with Strep-Tactin XT provides a near-covalent affinity, which is beneficial for capturing low-abundance proteins or for use in applications like Surface Plasmon Resonance (SPR) where stable immobilization is crucial. While generally showing low non-specific binding, background can still occur in some cases and may require optimization.
Quantitative Data Summary
Direct comparative studies providing quantitative yield and purity for both V5-tag and Strep-tag under identical conditions are scarce. The following tables summarize available data from independent sources.
Table 1: Protein Purity
| Tag System | Reported Purity | Source Organism(s) | Notes |
| V5-tag | High (Qualitative) | Mammalian cells, Yeast | Purity is highly dependent on antibody specificity and washing conditions. Nanobody-based matrices (V5-Trap) report very low background. |
| Strep-tag II | >95% | E. coli, Yeast, Drosophila, HeLa | A study comparing multiple tags found Strep II to provide excellent purification. |
| Twin-Strep-tag | >99% | E. coli, Mammalian cells | High purity is a key feature, often highlighted in manufacturer literature and user reports. |
Table 2: Protein Yield
| Tag System | Reported Yield | Notes |
| V5-tag | Not consistently reported in comparative studies | Yield is dependent on expression level, antibody affinity, and elution efficiency. Harsher elution methods may increase yield at the cost of protein integrity. |
| Strep-tag II | Good | The comparative study by Lichty et al. (2005) reported good yields for the Strep II tag. Resin capacity is reported to be up to 3 mg of a 30 kDa protein per mL. |
| Twin-Strep-tag | High | The higher affinity of the Twin-Strep-tag generally leads to higher yields, especially for low-abundance proteins. |
Experimental Workflows and Protocols
To provide a practical comparison, here are generalized workflows and protocols for a co-immunoprecipitation (Co-IP) experiment using a V5-tagged bait protein and a pull-down assay using a Twin-Strep-tagged bait protein.
V5-tag Co-Immunoprecipitation Workflow
References
A Head-to-Head Comparison: Validating Cys-V5 Tagged Protein Localization with Microscopy
For researchers, scientists, and drug development professionals, the precise localization of proteins within a cell is paramount to understanding their function and interaction. Epitope tagging is a cornerstone technique for this purpose, and the V5 tag has emerged as a reliable tool. This guide provides a comprehensive comparison of the Cys-V5 tag with other common epitope tags for protein localization studies via microscopy, supported by experimental data and detailed protocols.
The Cys-V5 tag is a modification of the conventional V5 tag, incorporating a cysteine residue, typically at the N-terminus[1]. This addition provides a reactive thiol group, enabling site-specific conjugation of molecules like fluorescent dyes, crosslinkers, or other probes, expanding its utility beyond antibody-based detection[2][3]. This guide will focus on the validation of Cys-V5 tagged protein localization using immunofluorescence microscopy and compare its performance to other widely used epitope tags.
Performance Comparison of Epitope Tags in Immunofluorescence
The choice of an epitope tag can significantly impact the quality and reliability of microscopy data. Factors such as antibody affinity, signal-to-noise ratio, and potential interference with protein function are critical considerations. The following tables summarize quantitative comparisons of commonly used epitope tags.
| Epitope Tag | Amino Acid Sequence | Size (kDa) | Origin |
| V5 | GKPIPNPLLGLDST | ~1.4 | Simian Virus 5 (SV5) P and V proteins[4][5] |
| HA | YPYDVPDYA | ~1.1 | Human Influenza Hemagglutinin |
| FLAG® | DYKDDDDK | ~1.0 | Artificial |
| c-Myc | EQKLISEEDL | ~1.2 | Human c-myc proto-oncogene |
Table 1: General Properties of Common Epitope Tags
A study by Marchetti et al. (2023) provided a quantitative, side-by-side comparison of various anti-tag antibodies in immunofluorescence experiments. They categorized antibodies as 'good', 'fair', or 'mediocre' based on the signal intensity they generated at both high and low concentrations. This data is invaluable for selecting the optimal tag and antibody combination for sensitive and specific protein detection.
| Antibody Performance Category | Characteristics | Example Tags with "Good" Antibodies |
| Good | High signal at both high (5 µg/mL) and low (50 ng/mL) antibody concentrations. | HA, V5 (with specific antibodies like AY165) |
| Fair | High signal only at high antibody concentrations. | Certain FLAG and Myc antibodies |
| Mediocre | Low signal even at high antibody concentrations. | Certain 6xHis and Myc antibodies |
Table 2: Performance Classification of Anti-Tag Antibodies in Immunofluorescence. This table is a qualitative summary based on the findings of Marchetti et al., where specific antibody clones determine the performance for each tag.
Recent findings have specifically validated the performance of a recombinant anti-V5 antibody, AY165, demonstrating a signal intensity comparable to that of one of the best-performing anti-HA antibodies. This positions the V5 tag as a strong contender for high-fidelity protein localization studies.
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible microscopy experiments. Below is a standard immunofluorescence protocol for the detection of Cys-V5 tagged proteins.
Immunofluorescence Protocol for Cys-V5 Tagged Protein Localization
This protocol is a general guideline and may require optimization based on the specific protein of interest and cell type.
Materials:
-
Cells expressing the Cys-V5 tagged protein of interest grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton X-100 in PBS
-
Blocking Solution: 5% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST)
-
Primary Antibody: Anti-V5 tag antibody (e.g., mouse monoclonal or rabbit polyclonal) diluted in blocking solution.
-
Secondary Antibody: Fluorophore-conjugated anti-mouse or anti-rabbit IgG diluted in blocking solution.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Cell Culture and Fixation:
-
Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture to the desired confluency.
-
Wash the cells gently with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is necessary for intracellular protein targets. For cell surface proteins, this step can be omitted.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in 5% BSA in PBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-V5 primary antibody to the recommended concentration in the blocking solution.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBST for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Protect from light.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
-
Nuclear Staining and Mounting:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using a mounting medium.
-
-
Microscopy:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for illustrating complex processes. The following diagrams, created using the DOT language, visualize the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for immunofluorescence detection of Cys-V5 tagged proteins.
The localization of tagged proteins is often studied within the context of specific cellular signaling pathways. The Transforming Growth Factor-beta (TGF-β) signaling pathway, which involves the trafficking of receptors from the cell surface to endosomes, is an excellent example where tagged proteins can be used to dissect the spatial and temporal dynamics of signaling events.
Caption: Simplified TGF-β signaling pathway illustrating the potential use of a V5-tagged receptor.
Conclusion
The Cys-V5 tag offers a versatile and reliable option for protein localization studies using microscopy. Its performance, particularly with validated high-affinity antibodies, is comparable to other well-established epitope tags like HA. The addition of a cysteine residue provides the added advantage of site-specific conjugation for advanced applications. By employing optimized immunofluorescence protocols and understanding the context of the biological pathways being investigated, researchers can confidently utilize the Cys-V5 tag to gain critical insights into protein function and cellular dynamics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine-Containing Fusion Tag for Site-Specific Conjugation of Therapeutic and Imaging Agents to Targeting Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. V5-Tag: Properties | Proteintech Group [ptglab.com]
- 5. Epitope Tags and the V5 Tag Antibody | Bio-Techne [bio-techne.com]
Navigating Specificity: A Guide to Anti-V5 Antibody Cross-Reactivity
For researchers leveraging epitope tagging for protein detection and purification, the specificity of the antibody is paramount. The V5 epitope tag, a 14-amino acid sequence derived from the P and V proteins of the simian virus 5 (SV5), is a widely used tool in molecular biology.[1][2] Its popularity stems from its small size, which is less likely to interfere with protein function, and the availability of high-affinity monoclonal antibodies for its detection. However, a critical consideration for any antibody-based application is the potential for cross-reactivity with endogenous cellular proteins. This guide provides a comprehensive comparison of anti-V5 antibodies, their potential for cross-reactivity, and best practices for ensuring experimental accuracy.
Performance Overview of Anti-V5 Antibodies
Anti-V5 antibodies are versatile reagents used in a variety of applications, including Western blotting (WB), immunoprecipitation (IP), immunofluorescence (IF), and enzyme-linked immunosorbent assay (ELISA).[1][3] While generally exhibiting high specificity, instances of cross-reactivity with cellular proteins have been reported, particularly in Western blotting when blots are overexposed.[4]
Table 1: Application-Specific Performance of Anti-V5 Antibodies
| Application | Performance Summary | Potential for Cross-Reactivity | Recommendations |
| Western Blotting | Generally provides strong and specific signal for V5-tagged proteins. | Low, but non-specific bands can appear with overexposure or high antibody concentrations. | Optimize antibody dilution and exposure time. Use appropriate blocking buffers. |
| Immunoprecipitation | Efficiently pulls down V5-tagged proteins and their interacting partners. | Low background is often reported, but non-specific binding can occur. | Pre-clear lysate with beads, use a beads-only control, and consider cross-linking to reduce background. |
| Immunofluorescence | Provides clear localization of V5-tagged proteins within cells. | Generally low, but background staining can be an issue. | Optimize antibody concentration and include proper controls (e.g., untransfected cells). |
| ELISA | Suitable for quantitative detection of V5-tagged proteins. | Low, proper blocking is crucial. | Titrate antibody to determine the optimal concentration. |
Comparison with Alternative Epitope Tags
The choice of an epitope tag can significantly impact experimental outcomes. The V5 tag is often compared to other popular tags like HA (Human influenza hemagglutinin) and FLAG.
Table 2: Comparison of V5, HA, and FLAG Epitope Tags
| Feature | V5-Tag | HA-Tag | FLAG-Tag |
| Origin | P and V proteins of simian virus 5 | Human influenza hemagglutinin protein | Synthetic octapeptide |
| Sequence | GKPIPNPLLGLDST | YPYDVPDYA | DYKDDDDK |
| Size | 14 amino acids | 9 amino acids | 8 amino acids |
| Specificity | Generally high, with some reports of minor cross-reactivity in WB. | High specificity with monoclonal antibodies. | High specificity, often used for purification. |
| Common Applications | WB, IP, IF, ELISA | WB, IP, IF | Purification, WB, IP |
| Reported Issues | Potential for non-specific bands in overexposed Western blots. | Cleavage by caspases in apoptotic cells can affect detection. | Tyrosine sulfation can mask the epitope in some cells. |
Experimental Protocols
To minimize cross-reactivity and ensure reliable results, adherence to optimized protocols is essential.
Western Blotting Protocol for V5-Tagged Proteins
-
Sample Preparation: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Include a positive control (lysate from cells known to express the V5-tagged protein) and a negative control (lysate from untransfected cells).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-V5 antibody diluted in blocking buffer. Optimal dilutions should be determined empirically but often range from 1:1,000 to 1:5,000. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation Protocol for V5-Tagged Proteins
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.
-
Pre-clearing: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-V5 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
Elution: Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes. The eluted proteins can then be analyzed by Western blotting.
Visualizing Experimental Workflows
Caption: Workflow for Immunoprecipitation of V5-tagged proteins.
References
- 1. V5-Tag: Properties | Proteintech Group [ptglab.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. V5 Tag Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. V5 Tags are preferable for detection of Exogenous Proteins in Vivo | Antibody News: Novus Biologicals [novusbio.com]
Assessing the Impact of the Cys-V5 Tag on Protein Function: A Comparative Guide
For researchers, scientists, and drug development professionals, the addition of an epitope tag is a routine yet critical step in protein analysis. The Cys-V5 tag, a hybrid tag combining a cysteine residue for site-specific conjugation and the V5 epitope for immunodetection, offers unique advantages. However, like any modification, it necessitates a thorough evaluation to ensure it does not compromise the protein's native function. This guide provides a framework for objectively assessing the impact of the Cys-V5 tag compared to other common alternatives, supported by experimental protocols and data presentation strategies.
Understanding Epitope Tags and Their Potential Influence
Epitope tags are short peptide sequences genetically fused to a protein of interest, enabling detection, purification, and localization without a protein-specific antibody.[1][2] While indispensable, the addition of any exogenous sequence carries the risk of altering the protein's biological activity.[1] Potential interferences include:
-
Steric Hindrance: The tag may physically block interaction sites, affecting protein-protein binding or enzyme-substrate recognition.[3]
-
Conformational Changes: The tag could disrupt the natural folding of the protein, impacting its stability, solubility, or function.
-
Altered Expression or Localization: The tag might influence protein expression levels or interfere with signaling sequences that direct the protein to its correct subcellular location.
The Cys-V5 tag consists of an N-terminal cysteine residue followed by the 14-amino-acid V5 epitope (GKPIPNPLLGLDST), derived from the P and V proteins of the simian virus 5 (SV5). This combination allows for both immunochemical detection and targeted chemical labeling.
A Comparative Look at Common Epitope Tags
The selection of an appropriate tag is often application-dependent. The Cys-V5 tag's performance should be weighed against other widely used tags. Some studies suggest that the V5 tag has a minor impact on the expression of certain proteins compared to other tags like FLAG and Myc.
| Tag | Sequence | Size (Amino Acids) | Molecular Weight (kDa) | Key Features & Applications |
| Cys-V5 | Cys-GKPIPNPLLGLDST | 15 | ~1.5 | Allows site-specific labeling (Cys) and immunodetection (V5); useful for expression analysis and interaction studies. |
| V5 | GKPIPNPLLGLDST | 14 | ~1.4 | Well-characterized for Western blot, IP, and IF; high-affinity antibodies are available. |
| FLAG® | DYKDDDDK | 8 | ~1.0 | Highly hydrophilic, reducing impact on protein function; includes an enterokinase cleavage site for tag removal. |
| HA | YPYDVPDYA | 9 | ~1.1 | Widely used for detection and IP; small size rarely affects protein function. |
| c-Myc | EQKLISEEDL | 10 | ~1.2 | A well-established tag for various immunoassays; tagged proteins have been successfully crystallized. |
| 6x-His | HHHHHH | 6 | ~0.8 | Primarily used for purification via immobilized metal affinity chromatography (IMAC). |
Experimental Framework for Functional Validation
A rigorous assessment involves comparing the Cys-V5 tagged protein against the untagged (wild-type) protein and, ideally, the same protein fused to a different tag. The location of the tag (N-terminus vs. C-terminus) should also be considered, as this can significantly influence its impact.
Experimental Workflow for Assessing Tag Impact
Caption: Workflow for the systematic evaluation of an epitope tag's impact on protein function.
Key Experimental Protocols
Below are detailed methodologies for essential validation experiments.
Protein Expression and Stability Analysis
Objective: To quantify and compare the expression levels and degradation patterns of the tagged versus untagged proteins.
Method: Western Blotting
-
Cell Lysis: Lyse transfected cells with RIPA buffer (100 mM Tris/Cl pH 7.5, 300 mM NaCl, 0.2% Sodium Deoxycholate, 2% NP-40) supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine total protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of total protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with one of the following:
-
An antibody specific to the protein of interest (to detect all forms).
-
An anti-V5 tag antibody to detect only the tagged protein.
-
An antibody to a loading control (e.g., GAPDH, β-actin).
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate. Quantify band intensity using densitometry software.
Subcellular Localization Assessment
Objective: To determine if the Cys-V5 tag alters the protein's correct localization within the cell.
Method: Immunofluorescence (IF)
-
Cell Culture: Grow transfected cells on sterile glass coverslips.
-
Fixation: Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate for 2-3 hours with an anti-V5 tag antibody or a protein-specific antibody.
-
Secondary Antibody Incubation: Wash and incubate for 1 hour with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Mounting and Imaging: Mount coverslips onto slides with a DAPI-containing mounting medium to stain nuclei. Acquire images using a fluorescence or confocal microscope.
Analysis of Protein-Protein Interactions
Objective: To verify that the Cys-V5 tag does not disrupt known interactions with binding partners.
Method: Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP buffer (10 mM Tris/Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5% NP-40).
-
Immunoprecipitation: Incubate the lysate with an anti-V5 antibody (or an antibody against the bait protein) overnight at 4°C.
-
Complex Capture: Add Protein A/G magnetic beads or agarose resin and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash 3-5 times with Co-IP buffer to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western blotting, probing for the known interaction partner.
Signaling Pathway with a Tagged Protein
Caption: Assessing a tagged receptor's role in a signaling cascade via downstream analysis.
Data Presentation for Clear Comparison
Quantitative results from the validation experiments should be summarized in tables to facilitate objective comparison.
Table 1: Relative Protein Expression Level
| Construct | Expression Level (Normalized to Untagged) |
|---|---|
| Untagged Protein | 1.00 |
| Cys-V5 Protein (N-term) | Insert Value ± SD |
| Cys-V5 Protein (C-term) | Insert Value ± SD |
| Alternative Tag Protein | Insert Value ± SD |
Table 2: Interaction with Binding Partner 'X' (Co-IP)
| Bait Protein | Co-precipitated Partner 'X' (Fold-change vs. Untagged) |
|---|---|
| Untagged Protein | 1.00 |
| Cys-V5 Protein | Insert Value ± SD |
| Alternative Tag Protein | Insert Value ± SD |
Table 3: Biological Activity (e.g., Kinase Assay)
| Construct | Specific Activity (% of Untagged) |
|---|---|
| Untagged Protein | 100% |
| Cys-V5 Protein | Insert Value ± SD |
| Alternative Tag Protein | Insert Value ± SD |
Conclusion
The Cys-V5 tag is a powerful and versatile tool for protein research, offering capabilities for both immunodetection and site-specific modification. However, its implementation demands careful validation. By systematically comparing the expression, localization, interactions, and biological activity of the Cys-V5 tagged protein against its untagged and alternatively-tagged counterparts, researchers can ensure the integrity of their data. This rigorous, evidence-based approach is fundamental to producing reliable and reproducible scientific findings.
References
A Researcher's Guide to Anti-V5 Antibody Clones: A Comparative Analysis
For researchers in molecular biology, cell biology, and drug development, the V5 epitope tag is an invaluable tool for the detection, purification, and functional analysis of recombinant proteins. The success of experiments employing V5-tagged proteins, however, is critically dependent on the performance of the anti-V5 antibody used. With a variety of clones available, selecting the most suitable antibody for a specific application can be a daunting task. This guide provides a comparative analysis of different anti-V5 antibody clones, supported by experimental data and detailed protocols to aid researchers in making an informed decision.
Performance Comparison of Anti-V5 Antibody Clones
The following tables summarize the key features and recommended applications of several popular anti-V5 antibody clones based on manufacturer's information and available research data. It is important to note that optimal conditions and performance may vary depending on the specific experimental setup.
Table 1: General Characteristics of Anti-V5 Antibody Clones
| Feature | SV5-Pk1 | 1H6 | 1036H | 2F11F7 | E10/V4RR | AY165 |
| Host Species | Mouse | Mouse | Rabbit | Mouse | Mouse | Recombinant (scFv) |
| Isotype | IgG2a | IgG1 | IgG | IgG1 | IgG1 | scFv-Fc |
| Clonality | Monoclonal | Monoclonal | Monoclonal | Monoclonal | Monoclonal | Recombinant |
| Immunogen | Paramyxovirus Simian-Virus 5 (SV5) proteins | Synthetic peptide (GKPIPNPLLGLDST) conjugated to a carrier | V5 epitope tag peptide | V5-His/LacZ fusion protein | Synthetic peptide (GKPIPNPLLGLDST) conjugated to KLH | Recombinant V5-tagged protein |
| Recognized Epitope | Pk tag (present on P and V proteins of SV5) | GKPIPNPLLGLDST | N-terminal and C-terminal V5 tag | V5 tag | GKPIPNPLLGLDST | V5 tag |
Table 2: Application-Specific Performance and Recommended Dilutions
| Application | SV5-Pk1 | 1H6 | 1036H | 2F11F7 | E10/V4RR | AY165 |
| Western Blot (WB) | 1:1,000 - 1:10,000 | 1 µg/mL | 0.1 µg/mL | 1:1,000 - 1:5,000 | 1:1,000 - 1:5,000 | Not explicitly tested, but likely to work. |
| Immunoprecipitation (IP) | 1 - 5 µg per sample | 5 µg per sample | 1 - 4 µg per 100 µg of lysate | 1 - 4 µg per 100 µg of lysate | 1 - 5 µg per sample | - |
| Immunofluorescence (IF) | 1:100 - 1:1,000 | 5 µg/mL | 0.25 µg/10^6 cells | 1:500 | 1:100 - 1:500 | Efficiently labels cells.[1] |
| ELISA | 1:1,000 - 1:10,000 | - | - | Assay-dependent | Assay-dependent | - |
| Flow Cytometry | Assay-dependent | - | 0.25 µg/10^6 cells | 1:250 | - | - |
| Chromatin IP (ChIP) | Recommended | - | - | - | - | - |
| Noted Strengths | Highly cited and validated in numerous publications.[2][3] High sensitivity and specificity.[2] | Good performance in WB, IP, and IF. | High sensitivity in WB. | Good performance in IF and Flow Cytometry. | Validated for multiple applications. | Shows specific and efficient recognition in IF.[1] |
| Noted Limitations | - | Limited independent review data available. | Limited independent review data available. | - | - | Performance in other applications not yet established. |
Key Experimental Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are standard protocols for common applications using anti-V5 antibodies.
Western Blotting
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-V5 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Immunoprecipitation
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100-based buffer) with protease and phosphatase inhibitors.
-
Pre-clearing: Add protein A/G agarose or magnetic beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Antibody Incubation: Add the anti-V5 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting.
Immunofluorescence
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: If detecting an intracellular protein, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with the anti-V5 antibody at the recommended dilution in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Mounting: Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams generated using Graphviz can effectively illustrate complex biological processes and experimental procedures.
Caption: Workflow for Western Blot detection of V5-tagged proteins.
V5-tagged proteins are frequently used to study various signaling pathways. The MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival, is a common area of investigation.
Caption: Simplified MAPK/ERK signaling pathway with a V5-tagged receptor.
Conclusion
The choice of an anti-V5 antibody clone can significantly impact the outcome of an experiment. While the SV5-Pk1 clone stands out due to its extensive validation and frequent citation in peer-reviewed literature, other clones such as 1036H and 2F11F7 show promise for specific applications like highly sensitive Western blotting and immunofluorescence, respectively. The recently characterized recombinant antibody AY165 also demonstrates strong performance in immunofluorescence. Researchers should carefully consider the specific requirements of their application, including the required sensitivity and the host species of other antibodies in their experimental design, when selecting an anti-V5 clone. This guide, by providing a comparative overview and standardized protocols, aims to empower researchers to select the optimal anti-V5 antibody for their needs, ultimately leading to more robust and reliable scientific discoveries.
References
Confirming Specific Binding of Cys-V5 Peptide in Immunoassays: A Comparative Guide
For researchers utilizing epitope-tagged proteins, ensuring the specificity of antibody-antigen interactions is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the Cys-V5 peptide tag with other commonly used alternatives—HA, FLAG, and Myc—to assist in the selection of the most appropriate tag for your experimental needs. Furthermore, it offers detailed protocols for confirming the specific binding of Cys-V5-tagged proteins in common immunoassays.
Performance Comparison of Common Epitope Tags
The selection of an epitope tag can significantly impact the outcome of an immunoassay. Factors such as binding affinity, tag size, and potential for non-specific binding should be carefully considered. The following table summarizes the key characteristics of the Cys-V5, HA, FLAG, and Myc tags to facilitate an objective comparison.
| Feature | Cys-V5 Tag | HA Tag | FLAG Tag | Myc Tag |
| Amino Acid Sequence | Cys-Gly-Lys-Pro-Ile-Pro-Asn-Pro-Leu-Leu-Gly-Leu-Asp-Ser-Thr | Tyr-Pro-Tyr-Asp-Val-Pro-Asp-Tyr-Ala | Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys | Glu-Gln-Lys-Leu-Ile-Ser-Glu-Glu-Asp-Leu |
| Molecular Weight | ~1.5 kDa[1] | ~1.1 kDa[2] | ~1.0 kDa[3] | ~1.2 kDa[4] |
| Isoelectric Point (pI) | ~5.84[4] (for V5 tag) | Not readily available | Highly acidic | 4.0 |
| Origin | P and V proteins of Simian Virus 5 | Human Influenza Hemagglutinin protein | Synthetic | Human c-myc proto-oncogene |
| Binding Affinity (Kd) | ~20 pM (for monoclonal anti-V5) | 0.38 nM (for monoclonal anti-HA); 0.067 nM for 3xHA | 100 nM (for anti-FLAG M2) | 5.3 x 10⁻⁷ M to 18 nM (for evolved anti-Myc) |
| Advantages | High-affinity interaction, small size, neutral charge at physiological pH may reduce protein interference. | Small size, highly immunogenic, well-characterized. | Hydrophilic, less likely to interfere with protein function, can be used in tandem (e.g., 3xFLAG) to enhance detection. | Well-established tag, numerous antibodies available. |
| Limitations | Potential for cross-reactivity in some mammalian systems. | Can be cleaved by Caspase-3 and -7, making it unsuitable for apoptosis studies. | Some antibodies may exhibit background staining. | Derived from a proto-oncogene, which may be a consideration for certain cellular studies. Elution from affinity columns often requires low pH, potentially affecting protein function. |
Experimental Protocols for Confirming Specificity
A key method for verifying the specific binding of an antibody to its epitope tag is through a competitive inhibition assay. This involves pre-incubating the antibody with a saturating concentration of the free peptide epitope (in this case, this compound), which should block the antibody's binding sites and subsequently prevent it from binding to the epitope-tagged protein.
Competitive Inhibition Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the steps to confirm the specificity of an anti-V5 antibody in an ELISA format.
Materials:
-
This compound
-
V5-tagged protein of interest
-
Anti-V5 primary antibody
-
HRP-conjugated secondary antibody
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop solution (e.g., 2M H₂SO₄)
-
96-well ELISA plate
Procedure:
-
Coating: Coat the wells of a 96-well plate with your V5-tagged protein at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Antibody-Peptide Incubation (Competition):
-
In a separate tube, prepare two sets of the anti-V5 primary antibody at its optimal working concentration in blocking buffer.
-
To one set (the "blocked" sample), add the this compound to a final concentration of 5-10 µg/mL.
-
To the other set (the "unblocked" control), add an equal volume of buffer.
-
Incubate both solutions for at least 1 hour at room temperature with gentle agitation.
-
-
Incubation with Primary Antibody: After washing the blocked plate three times, add the "blocked" and "unblocked" antibody solutions to separate wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Incubation with Secondary Antibody: Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to all wells. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at 450 nm. A significant reduction in the signal in the "blocked" wells compared to the "unblocked" wells confirms the specific binding of the antibody to the V5 tag.
Competitive Inhibition Western Blot
This protocol details the procedure for a competition assay in a Western Blot format.
Materials:
-
Cell lysate containing the V5-tagged protein
-
This compound
-
Anti-V5 primary antibody
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Wash buffer (e.g., TBST)
-
ECL substrate
Procedure:
-
Protein Separation and Transfer: Separate the cell lysate by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody-Peptide Incubation (Competition):
-
Prepare two identical tubes of the anti-V5 primary antibody diluted in blocking buffer.
-
In one tube ("blocked" antibody), add the this compound to a final concentration of 5-10 µg/mL.
-
In the other tube ("unblocked" control), add an equal volume of buffer.
-
Incubate both tubes for at least 1 hour at room temperature or overnight at 4°C with gentle rotation.
-
-
Primary Antibody Incubation: Cut the membrane if necessary to probe with both antibody solutions simultaneously. Incubate the membrane with either the "blocked" or "unblocked" antibody solution overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer.
-
Detection: Apply the ECL substrate and visualize the bands. The band corresponding to the V5-tagged protein should be significantly diminished or absent in the lane probed with the "blocked" antibody compared to the "unblocked" control.
Visualizing the Workflow
The following diagrams illustrate the key steps in the competitive inhibition assays described above.
Caption: Workflow for Competitive Inhibition ELISA.
Caption: Workflow for Competitive Inhibition Western Blot.
References
Safety Operating Guide
Safeguarding the Laboratory: A Step-by-Step Guide to the Proper Disposal of Cys-V5 Peptide
Essential protocols for the safe management and disposal of Cys-V5 peptide, ensuring the protection of laboratory personnel and environmental integrity.
For researchers, scientists, and professionals in drug development, the meticulous handling and disposal of chemical reagents like the this compound are paramount for maintaining a safe and compliant laboratory environment. While specific disposal protocols for every research peptide may not be readily available, a systematic approach grounded in established safety principles for chemical waste management provides a reliable framework. This guide offers immediate, essential safety and logistical information, presenting a clear, step-by-step procedure for the proper disposal of this compound.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, a thorough hazard assessment is critical. Although the V5-peptide is not broadly classified as a hazardous substance, its toxicological properties may not be fully investigated.[1][2] Therefore, it is prudent to handle it with due caution.[1] Adherence to standard laboratory safety practices is non-negotiable. Always consult your institution's specific guidelines for chemical waste disposal and review the Safety Data Sheet (SDS) for similar chemical compounds if one for this compound is not available.[1][3]
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile.
-
Eye Protection: Use safety goggles or a face shield.
-
Lab Coat: A buttoned lab coat is essential to protect against skin contact.
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound waste depends on its form (liquid or solid) and must align with local and institutional regulations. Never dispose of peptides directly down the drain or in regular trash without proper inactivation, as this can pose environmental and health risks.
For liquid waste containing this compound, such as unused solutions or experimental residues, a chemical inactivation step is recommended to mitigate potential hazards.
-
Select an Inactivation Reagent: Common methods for peptide inactivation include hydrolysis using a strong acid or base, or oxidation. Effective reagents include a 10% bleach solution (providing a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).
-
Prepare the Inactivation Solution: In a certified chemical fume hood, carefully prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Slowly and carefully add the liquid peptide waste to the inactivation solution. A common practice is to use a 1:10 ratio of waste to inactivation solution.
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide. For hydrolysis with a strong acid or base, a longer inactivation time of at least 24 hours is recommended.
-
Neutralization: Following the inactivation period, if a strong acid or base was used, neutralize the solution to a pH between 6.0 and 8.0. This can be achieved by slowly adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.
-
Final Disposal: After inactivation and neutralization, the resulting solution may be permissible for drain disposal with a copious amount of water, provided it complies with local wastewater regulations. Always confirm this with your institution's Environmental Health & Safety (EHS) office.
Solid waste contaminated with this compound, including empty vials, pipette tips, gloves, and other consumables, must be managed as hazardous chemical waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container. Do not mix different types of waste unless explicitly permitted by your institution.
-
Labeling: The container must be clearly marked as "Hazardous Chemical Waste" and should list the contents, including the this compound.
-
Storage: Store the sealed container in a designated and secure hazardous waste accumulation area, away from incompatible materials, until collection.
-
Collection and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
Quantitative Data for Chemical Decontamination
The following table summarizes key quantitative parameters for common chemical decontamination methods applicable to peptide waste.
| Inactivation Reagent | Recommended Concentration | Minimum Contact Time | Final pH for Aqueous Waste |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | 20-60 minutes | 6.0 - 8.0 |
| Hydrochloric Acid (HCl) | 1 M | Minimum 24 hours | 6.0 - 8.0 |
| Sodium Hydroxide (NaOH) | 1 M | Minimum 24 hours | 6.0 - 8.0 |
| Enzymatic Detergent | Typically a 1% (m/v) solution | Varies by product; follow manufacturer's instructions | Not Applicable |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow.
References
Personal protective equipment for handling Cys-V5 Peptide
For researchers, scientists, and drug development professionals, the proper handling of synthetic peptides like Cys-V5 is fundamental to ensuring laboratory safety and maintaining the integrity of experimental outcomes. Although many synthetic peptides are not classified as hazardous, a cautious approach is always recommended due to the potential for unknown biological activity and to minimize exposure to lyophilized powders.[1][2][3] This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures for handling, and a clear disposal plan for Cys-V5 Peptide.
Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of any chemical. The following table summarizes the recommended PPE for handling this compound in both its lyophilized and reconstituted forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and potential splashes of solutions.[4][5] |
| Face Shield | Recommended when there is a significant risk of splashing, for instance, during the initial reconstitution of the lyophilized powder. | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are the minimum requirement for incidental contact. Consider double-gloving for added protection. |
| Body Protection | Laboratory Coat | A standard lab coat is essential to protect skin and clothing from contamination. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the lyophilized powder to prevent inhalation of fine particles. Work in a well-ventilated area or fume hood. |
Experimental Protocols: Handling and Storage
Proper handling and storage are critical for preserving the stability and integrity of this compound. Peptides containing cysteine residues are susceptible to oxidation.
Receiving and Storage of Lyophilized Peptide:
-
Inspection: Upon receipt, visually inspect the container for any damage.
-
Storage: Store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.
-
Equilibration: Before opening, allow the vial to warm to room temperature inside a desiccator. This crucial step prevents condensation and moisture absorption, which can degrade the peptide.
Reconstitution and Use:
-
Weighing: Quickly weigh the desired amount of lyophilized powder in a controlled environment to minimize exposure to air and moisture.
-
Solvent Selection: To prepare a stock solution of V5 Peptide, dissolve it in sterile water to a final concentration of 5 mg/mL.
-
Dissolution Technique: Add the solvent to the vial and swirl gently to dissolve the peptide. Avoid vigorous shaking. Sonication may be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best practice to aliquot the reconstituted peptide solution into single-use volumes.
Storage of Peptide in Solution:
The shelf-life of peptides in solution is limited. If storage is necessary, keep the aliquots frozen at -20°C or -80°C. Use buffers at a pH of 5-6 to improve stability.
Operational Plan: Spill and Disposal Procedures
Spill Response:
-
Alerting Personnel: Immediately alert others in the vicinity.
-
PPE: Ensure appropriate PPE is worn before addressing the spill.
-
Containment: For liquid spills, contain the spill using absorbent materials. For solid spills, carefully sweep up the material to avoid raising dust.
-
Cleaning: Clean the affected area with an appropriate disinfectant.
-
Waste Disposal: Dispose of all contaminated materials as chemical waste according to institutional guidelines.
Disposal Plan:
Due to the often-unknown biological and toxicological properties of novel peptides, they should be treated as potentially hazardous materials for disposal purposes.
-
Solid Waste: Collect all contaminated solid waste, such as pipette tips, tubes, gloves, and absorbent paper, in a dedicated, clearly labeled, leak-proof container.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a designated chemical waste container.
-
Container Management: Keep waste containers closed except when adding waste.
-
Regulatory Compliance: All waste must be managed in accordance with federal, state, and local regulations. If the peptide was used in experiments involving biological materials, the waste may also need to be treated as biohazardous.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
